molecular formula C5H5NO2S B103640 Isothiazole-5-carboxylic acid methyl ester CAS No. 15901-66-3

Isothiazole-5-carboxylic acid methyl ester

Cat. No.: B103640
CAS No.: 15901-66-3
M. Wt: 143.17 g/mol
InChI Key: SEHOXOITNPIETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiazole-5-carboxylic acid methyl ester (CAS 15901-66-3) is a chemical building block of significant interest in medicinal and heterocyclic chemistry. It features a five-membered aromatic ring containing sulfur and nitrogen atoms, which is a privileged scaffold in drug discovery . The ester functional group at the 5-position makes this compound a versatile synthon for further derivatization, particularly as a precursor for amide coupling reactions to create more complex molecules . Its primary research value lies in the construction of peptidomimetic compounds, which are designed to mimic the structure and function of natural peptides. For instance, thiazole and isothiazole derivatives can be incorporated into molecular frameworks that mimic protein β-turn secondary structures, which are critical for modulating Protein-Protein Interactions (PPIs) . The isothiazole nucleus is a key structural component in compounds with a broad biological profile, and its derivatives are found in various clinical and preclinical investigational compounds . As a synthetic intermediate, it serves as a crucial starting point in the development of novel therapeutic agents. This product is intended for research applications in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHOXOITNPIETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625234
Record name Methyl 1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15901-66-3
Record name Methyl 1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15901-66-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Isothiazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of isothiazole-5-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore found in various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and robust protocols.

Strategic Approaches to Isothiazole Ring Synthesis

The construction of the isothiazole ring is a cornerstone of synthetic organic chemistry, with several established strategies. These can be broadly classified based on the bond disconnections in a retrosynthetic analysis.[2] Key approaches include:

  • [4+1] Annulation: This method involves the reaction of a four-atom component with a one-atom component that provides the sulfur or nitrogen atom. A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate, which proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[3]

  • [3+2] Cycloaddition: This approach combines a three-atom fragment with a two-atom fragment. [2+3] Cycloaddition reactions are also a viable route.[4]

  • Intramolecular Cyclization: Precursors containing all the necessary atoms are cyclized to form the isothiazole ring.

  • Rearrangement of Other Heterocycles: Isothiazoles can be synthesized through the transformation of other heterocyclic systems, such as 1,2,3-dithiazoles.[1]

For the synthesis of this compound, a particularly effective strategy involves the esterification of the corresponding carboxylic acid, which can be accessed through various synthetic routes.

Synthesis of this compound via Esterification

A reliable and straightforward method for preparing this compound is the esterification of isothiazole-5-carboxylic acid. This can be achieved under various conditions, with the choice of method often depending on the scale of the reaction and the sensitivity of the starting material.[5]

Fischer esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[6]

Reaction Scheme:

Caption: Workflow for the synthesis and characterization of this compound.

Comprehensive Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, one would expect to see signals corresponding to the protons on the isothiazole ring and the methyl group of the ester. The chemical shifts and coupling patterns are characteristic of the molecule's structure.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For instance, the carbonyl carbon of the ester group will appear at a characteristic downfield shift.

Table 1: Expected NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.0-9.0SingletIsothiazole ring proton
¹H~3.9Singlet-OCH₃
¹³C~160-170-C=O (ester)
¹³C~120-160-Isothiazole ring carbons
¹³C~52--OCH₃

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the isothiazole ring.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation. For this compound (C₅H₅NO₂S, Molecular Weight: 159.17 g/mol ), the mass spectrum should show a molecular ion peak (M⁺) at m/z 159.

IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~1720-1740StrongC=O stretch (ester)
~1200-1300StrongC-O stretch (ester)
~1400-1600MediumC=C and C=N stretching (isothiazole ring)
~2950-3000MediumC-H stretch (methyl group)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₅H₅NO₂S.

Table 3: Theoretical Elemental Composition of C₅H₅NO₂S

ElementPercentage (%)
Carbon (C)37.72
Hydrogen (H)3.17
Nitrogen (N)8.80
Conclusion

This technical guide has outlined robust and reliable methods for the synthesis of this compound, a valuable building block in chemical and pharmaceutical research. The provided protocols, grounded in established chemical principles, offer researchers a practical approach to obtaining this compound. Furthermore, the detailed characterization techniques described, including NMR, MS, IR, and elemental analysis, form a self-validating system to ensure the identity, purity, and structural integrity of the synthesized product. Adherence to these methodologies will enable the consistent and successful preparation and validation of this compound for its diverse applications.

References

Isothiazole-5-Carboxylic Acid Methyl Ester: A Core Scaffold for Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isothiazole-5-carboxylic acid methyl ester, a key heterocyclic compound, stands as a pivotal synthetic intermediate in the discovery of novel therapeutic and agrochemical agents. While direct biological data on this specific ester is limited, the isothiazole core is a well-established pharmacophore, integral to a multitude of biologically active molecules. This guide provides a comprehensive analysis of the known biological activities associated with the isothiazole-5-carboxylic acid scaffold, explores the role of the methyl ester as a crucial building block in synthetic chemistry, and outlines robust experimental protocols for the evaluation of its derivatives. By synthesizing data from closely related analogues, this document offers a predictive framework for its biological potential and provides a roadmap for future research and development.

The Isothiazole Nucleus: A Privileged Scaffold in Bioactive Compound Design

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in medicinal and agricultural chemistry.[1] Its unique electronic properties, including the electronegativity of the heteroatoms and its aromatic character, allow it to serve as a versatile scaffold for designing molecules with a broad spectrum of biological activities.[1] Derivatives of isothiazole have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and fungicidal agents.[2][3][4] The stability of the isothiazole ring and its capacity to engage in various intermolecular interactions make it an attractive core for drug design.[1]

Biological Landscape of Isothiazole-5-Carboxylic Acid Derivatives

While this compound (CAS 15901-66-3) is primarily utilized as a synthetic intermediate, its parent acid and other derivatives have demonstrated notable biological effects.[5] Isothiazole-5-carboxylic acid itself is reported to have anti-infective and antiallergic properties.[6] The derivatization of the carboxylic acid functional group, either as esters or amides, has led to compounds with a range of pharmacological activities.

Antifungal and Plant Health Applications

A significant area of application for isothiazole derivatives is in agriculture as fungicides. For instance, novel isothiazole-thiazole derivatives synthesized from precursors like 3,4-dichloroisothiazole-5-carboxylic acid have shown potent fungicidal activity against oomycetes such as Pseudoperonospora cubensis and Phytophthora infestans.[7] These compounds can also induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against pathogens.[7] The commercial fungicide Isotianil (3,4-dichloroisothiazole-5-carboxylic acid 2-cyanoanilide) is a prominent example of the agricultural importance of this class of compounds.[1]

Anti-inflammatory and Antiviral Properties

Research into amide and ester derivatives of substituted isothiazole carboxylic acids has revealed significant anti-inflammatory activity.[8] Furthermore, the isothiazole nucleus is a component of antiviral drugs like Denotivir.[8] This highlights the potential for isothiazole-5-carboxylic acid esters to serve as scaffolds for the development of new anti-inflammatory and antiviral agents.

Anticancer Activity

Derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid have shown high selectivity and proliferation inhibition against leukemia and colon cancer cell lines.[4] This demonstrates the potential of substituted isothiazoles in oncology drug discovery.

This compound as a Key Synthetic Intermediate

The primary role of this compound in the current research landscape is that of a versatile building block for the synthesis of more complex and potent molecules. Its ester functionality allows for straightforward modification into amides, hydrazides, or other esters, providing a gateway to a diverse chemical space.

Below is a generalized workflow illustrating the synthetic utility of this compound.

Synthetic_Workflow A Isothiazole-5-carboxylic acid methyl ester B Hydrolysis A->B e.g., LiOH, H₂O/THF F Hydrazinolysis A->F e.g., Hydrazine Hydrate, Ethanol, Reflux C Isothiazole-5-carboxylic acid B->C D Amidation C->D e.g., Amine, Coupling Agent (EDC, HOBt) E Biologically Active Amides D->E G Isothiazole-5-carbohydrazide F->G H Condensation G->H e.g., Aldehyde/Ketone I Bioactive Hydrazones/ Heterocycles H->I

Caption: Synthetic pathways from this compound.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel derivatives synthesized from this compound, a systematic screening process is essential. The following protocols are foundational for assessing antimicrobial and cytotoxic activities.

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel isothiazole derivatives using the broth microdilution method.

1. Preparation of Test Compounds: a. Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. b. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

2. Preparation of Microbial Inoculum: a. Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight on appropriate agar plates. b. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute the suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Incubation: a. Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. b. Include positive controls (microorganism in broth without compound) and negative controls (broth only). c. Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of isothiazole derivatives on human cancer cell lines.

1. Cell Culture and Seeding: a. Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium supplemented with fetal bovine serum. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Replace the medium in the wells with the medium containing the test compounds at various concentrations. c. Incubate the cells for 48-72 hours.

3. MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. b. Remove the MTT solution and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Predicted Biological Activity Profile and Future Directions

Based on the extensive research into isothiazole derivatives, it is plausible to predict that novel compounds derived from this compound could exhibit a range of biological activities.

Table 1: Predicted Biological Activities of this compound Derivatives

Derivative ClassPredicted Biological ActivityRationaleKey References
AmidesAntifungal, Herbicidal, Anti-inflammatoryThe amide linkage is common in many bioactive isothiazoles, including commercial fungicides and compounds with demonstrated anti-inflammatory effects.[1][7][8]
HydrazonesAnticancer, AntimicrobialHydrazone derivatives of heterocyclic compounds are well-known for their broad-spectrum biological activities.[4]
Thiazole-coupled derivativesPotent Fungicidal, Systemic Acquired Resistance InductionCombination of two bioactive heterocycles often leads to synergistic or enhanced activity.[7]

Future research should focus on:

  • Broad-Spectrum Biological Screening: Subjecting this compound and its simple derivatives to a wide array of biological assays to identify initial hits.

  • Combinatorial Chemistry: Utilizing the ester as a scaffold to generate a library of diverse derivatives for high-throughput screening.

  • Mechanism of Action Studies: For any identified active compounds, elucidating their molecular targets and mechanisms of action is crucial for further development.

The following diagram outlines a proposed workflow for the discovery of novel bioactive agents starting from this compound.

Discovery_Workflow Start Isothiazole-5-carboxylic acid methyl ester Lib Library Synthesis (Amides, Hydrazones, etc.) Start->Lib HTS High-Throughput Screening (Antimicrobial, Cytotoxic, etc.) Lib->HTS HitID Hit Identification & Validation HTS->HitID LeadOp Lead Optimization (SAR Studies) HitID->LeadOp Preclin Preclinical Development LeadOp->Preclin

Caption: Drug discovery workflow for this compound.

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, which remains to be fully elucidated, but for its immense potential as a foundational element in the synthesis of novel, biologically active molecules. The rich history of the isothiazole scaffold in successful drug and agrochemical development provides a strong impetus for the continued exploration of derivatives from this versatile intermediate. The experimental frameworks and predictive insights provided in this guide are intended to empower researchers to unlock the full potential of this promising chemical entity.

References

A Technical Guide to the Synthesis of Isothiazole-5-Carboxylic Acid Methyl Ester Derivatives: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives demonstrating a vast spectrum of biological activities, including fungicidal, anti-cancer, and anti-inflammatory properties.[1][2][3] The isothiazole-5-carboxylic acid methyl ester scaffold, in particular, serves as a highly versatile intermediate, providing a reactive handle for extensive functionalization in drug discovery and development programs. This technical guide offers an in-depth exploration of the principal synthetic strategies for constructing this valuable heterocyclic system. We will dissect key ring-forming reactions, including intramolecular cyclizations, [4+1] and [3+2] heterocyclization strategies, and direct synthesis from enamine precursors. The discussion emphasizes the mechanistic rationale behind these transformations, providing field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for representative syntheses are provided, alongside a critical analysis of their advantages and limitations. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of isothiazole chemistry.

Introduction: The Strategic Importance of the Isothiazole-5-Carboxylate Scaffold

Isothiazoles, or 1,2-thiazoles, are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. This arrangement imparts unique electronic properties and a rigid conformational framework, making them privileged structures in the design of bioactive molecules.[2][4] The incorporation of a methyl carboxylate group at the C5 position significantly enhances the synthetic utility of the isothiazole ring. This ester moiety is not merely a substituent; it is a strategic gateway for molecular elaboration through:

  • Amide Bond Formation: Hydrolysis to the corresponding carboxylic acid allows for coupling with a diverse array of amines to generate amides, a fundamental linkage in many pharmaceuticals.

  • Reduction: The ester can be reduced to a primary alcohol, opening pathways for etherification or further oxidation.

  • Carbon-Carbon Bond Formation: The ester can be converted into other functional groups suitable for cross-coupling reactions.

Despite their importance, the synthesis of specifically substituted isothiazoles can be challenging, often requiring careful control of regioselectivity and reaction conditions to avoid unwanted side products.[4] This guide aims to demystify these challenges by presenting robust and well-vetted synthetic methodologies.

Core Synthetic Strategies for Ring Construction

The formation of the isothiazole ring can be approached from several retrosynthetic perspectives.[1][3] The most effective strategies involve the formation of the critical S-N bond or the assembly of the ring from smaller fragments.

Strategy I: Intramolecular Oxidative Cyclization

One of the most direct methods for forming the isothiazole ring is through the intramolecular cyclization of a linear precursor containing the S-C-C-C-N fragment. This is typically achieved by the oxidative formation of the S-N bond.

Mechanistic Rationale: The process begins with a 3-aminopropenethione or a related β-enaminothione derivative. These precursors possess the requisite atoms in the correct sequence. An oxidizing agent facilitates the removal of two hydrogen atoms, one from the amine and one from the thiol (or its tautomeric thione form), leading to the formation of the thermodynamically stable aromatic isothiazole ring.

The choice of oxidizing agent is critical and dictates the reaction conditions. Common oxidants include iodine, bromine, or chromium trioxide.[1][5] Iodine is often preferred for its mildness and high efficiency.

G cluster_0 Intramolecular Oxidative Cyclization A 3-Aminopropenethione Precursor B Oxidative S-N Bond Formation A->B C Isothiazole Ring Product B->C Aromatization HI - 2H+ - 2e- B->HI I [Oxidizing Agent] (e.g., I2, Br2) I->B

Caption: Oxidative S-N bond formation workflow.

Experimental Protocol: Synthesis of a Substituted Isothiazole via Iodine-Mediated Cyclization

  • Preparation of Precursor: Dissolve the appropriate β-enaminothione (1.0 eq) in a suitable solvent such as ethanol or dichloromethane (0.1 M concentration).

  • Oxidation: To the stirred solution, add a solution of iodine (1.1 eq) in the same solvent dropwise at room temperature. The reaction is often accompanied by the disappearance of the dark iodine color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the solution becomes colorless.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isothiazole derivative.

Field Insights:

  • Causality: The success of this reaction hinges on the stability of the enaminothione precursor and its favorable conformation for cyclization. Electron-donating groups on the enamine nitrogen can accelerate the reaction.

  • Trustworthiness: This method is highly reliable for a wide range of substrates. The protocol is self-validating through the clear color change upon quenching and the straightforward purification. Expected yields typically range from 60-90%.

Strategy II: [4+1] Annulation

This powerful strategy involves constructing the isothiazole ring from a four-atom component and a single-atom component, typically the nitrogen atom. This approach is particularly effective for synthesizing 3,5-disubstituted isothiazoles.

Mechanistic Rationale: The reaction utilizes a β-ketodithioester or β-ketothioamide as the four-atom (S-C-C-C) synthon and an ammonia source, such as ammonium acetate (NH₄OAc), as the one-atom (N) synthon.[6] The mechanism proceeds through a cascade of reactions:

  • Imine Formation: The ammonium source provides ammonia, which condenses with the ketone carbonyl to form an enamine intermediate.

  • Intramolecular Cyclization: The nitrogen of the enamine attacks the electrophilic carbon of the thioester or thioamide.

  • Oxidation: The resulting dihydroisothiazole intermediate is then oxidized to the aromatic isothiazole. This oxidation is often accomplished by aerial oxygen, making it an environmentally benign process.[6]

G A β-Ketodithioester (4-atom synthon) C Imine/Enamine Intermediate A->C B NH4OAc (1-atom synthon) B->C D Intramolecular Cyclization C->D E Aerial Oxidation D->E F 3,5-Disubstituted Isothiazole E->F

Caption: The [4+1] annulation cascade pathway.

Experimental Protocol: Metal-Free Synthesis of a 3,5-Disubstituted Isothiazole [6]

  • Reaction Setup: In a round-bottom flask, combine the β-ketodithioester (1.0 eq) and ammonium acetate (2.0-3.0 eq) in a suitable solvent like ethanol or DMF.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously. The reaction is open to the air to facilitate aerial oxidation.

  • Monitoring: Monitor the reaction by TLC. Reaction times can vary from 4 to 12 hours depending on the substrate.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate may form, which can be collected by filtration.

  • Extraction: If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the target isothiazole.

Field Insights:

  • Causality: This method's efficiency is derived from its "carbon-economic" nature, where all atoms from the key synthons are incorporated into the final product.[6] The use of NH₄OAc as both the nitrogen source and a mild catalyst for the initial condensation is a key advantage.

  • Trustworthiness: This protocol is robust and avoids the use of expensive or toxic metal catalysts. Yields are generally good to excellent. The self-validating aspect comes from the clear consumption of starting materials and the formation of a single major product observable by TLC.

Strategy III: Synthesis from Enamines and Dithiazolium Salts

A highly efficient and regioselective route to isothiazole-5-carboxylates involves the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt).

Mechanistic Rationale: This reaction provides direct access to highly functionalized isothiazoles. For instance, reacting methyl 3-aminocrotonate with Appel's salt yields methyl 5-cyano-3-methylisothiazole-4-carboxylate in high yield.[7][8] The enamine acts as the C-C-N unit, which attacks the dithiazolium salt. A subsequent rearrangement and elimination cascade leads to the formation of the stable isothiazole ring. While the exact mechanism is complex, it involves the cleavage of the S-S bond in the salt and the formation of new C-S and N-S bonds.

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate [7]

  • Reaction Setup: To a stirred solution of methyl 3-aminocrotonate (1.0 eq) in anhydrous dichloromethane at 0 °C, add 4,5-dichloro-1,2,3-dithiazolium chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Follow the reaction progress by TLC analysis.

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired product.

Field Insights:

  • Causality: The high electrophilicity of the dithiazolium salt drives the initial reaction with the nucleophilic enamine. The specific substitution pattern of the final product is a direct consequence of the rearrangement pathway.

  • Trustworthiness: This method is highly reproducible and provides a direct route to densely functionalized isothiazole-5-carboxylates. The protocol is validated by the high yields and clean reaction profiles often observed.

Post-Cyclization Derivatization

The methyl ester at the C5 position is a key functional handle for further diversification.

G A Isothiazole-5-carboxylic acid methyl ester B Isothiazole-5-carboxylic acid A->B Saponification (LiOH, H2O/THF) D Isothiazole-5-methanol A->D Reduction (LiAlH4, THF) C Isothiazole-5-carboxamide Derivatives B->C Amide Coupling (R-NH2, EDC, HOBt)

Caption: Key derivatization pathways from the C5-methyl ester.

Protocol: Saponification and Amide Coupling [9]

  • Saponification: Dissolve the this compound (1.0 eq) in a 3:1 mixture of THF/water. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete conversion.

  • Acidification: Acidify the mixture to pH ~3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude carboxylic acid, which is often used without further purification.

  • Amide Coupling: Dissolve the crude acid (1.0 eq), desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF. Cool to 0 °C.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir overnight.

  • Work-up and Purification: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃, water, and brine. Dry, concentrate, and purify by column chromatography to obtain the final amide.

Summary of Synthetic Methods and Data

The following table summarizes the key features of the discussed synthetic strategies.

Strategy Key Reagents Bonds Formed Key Advantages Typical Yields
Intramolecular Cyclization β-Enaminothione, IodineS-NDirect, high atom economy, mild conditions.60-90%
[4+1] Annulation β-Ketodithioester, NH₄OAcC-N, S-NMetal-free, uses aerial oxidation, carbon-economic.[6]70-95%
From Enamines Enamine, Dithiazolium SaltC-S, N-SHigh regioselectivity, direct access to functionalized products.[7]75-85%

Expected Spectroscopic Data for this compound:

  • ¹H NMR: The proton on the isothiazole ring (at C4) typically appears as a singlet in the aromatic region (δ 8.0-8.5 ppm). The methyl ester protons will appear as a singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR: The ester carbonyl carbon is expected around δ 160-165 ppm. The aromatic carbons of the isothiazole ring will appear between δ 120-160 ppm.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the ester will be present around 1720-1740 cm⁻¹.

Conclusion and Future Outlook

The synthesis of this compound derivatives is achievable through several robust and high-yielding methodologies. Strategies based on intramolecular oxidative cyclization, [4+1] annulation, and direct synthesis from enamines offer complementary approaches that can be tailored to the specific substitution patterns required. The choice of method depends on the availability of starting materials and the desired complexity of the final molecule. The C5-ester functionality provides a reliable platform for diversification, ensuring the continued importance of this scaffold in the development of new therapeutics and functional materials. Future efforts will likely focus on developing even more sustainable, catalytic, and asymmetric methods to access these valuable heterocyclic building blocks.

References

A Technical Guide to the Physicochemical Characterization of Methyl Isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Landscape of a Sparsely Documented Compound

In the realm of chemical research and drug development, scientists often encounter compounds with limited published data. Methyl isothiazole-5-carboxylate stands as such a molecule. While the isothiazole core is a known pharmacophore present in pharmaceuticals and agrochemicals, this specific ester derivative remains largely uncharacterized in public literature.[1][2][3] This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a comprehensive roadmap for the rigorous physicochemical characterization of methyl isothiazole-5-carboxylate, providing both predicted properties based on chemical principles and the detailed experimental protocols required to validate them. This document is designed for the research scientist and drug development professional, offering a framework for establishing the fundamental identity, purity, and properties of this and other novel chemical entities.

Part 1: Molecular Identity and Structural Framework

The foundational step in characterizing any compound is to define its molecular structure and associated identifiers.

Molecular Structure:

Methyl isothiazole-5-carboxylate possesses a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, with a methyl ester group at the 5-position.

Caption: Chemical structure of methyl isothiazole-5-carboxylate.

Core Identifiers:

A summary of the fundamental identifiers for methyl isothiazole-5-carboxylate is presented below. The molecular formula and weight are critical for spectroscopic analysis, particularly mass spectrometry.

IdentifierValueSource
IUPAC Name methyl 1,2-thiazole-5-carboxylateN/A
CAS Number 15901-66-3[4]
Molecular Formula C₅H₅NO₂SCalculated
Molecular Weight 143.16 g/mol Calculated

Part 2: Predicted Physicochemical Properties

In the absence of empirical data, we can predict the physicochemical properties of methyl isothiazole-5-carboxylate based on its structure and the known properties of analogous compounds, such as isothiazole-5-carboxylic acid and other simple methyl esters.[5][6] These predictions provide a baseline for experimental design and data interpretation.

PropertyPredicted Value / BehaviorRationale
Appearance White to off-white crystalline solidSimilar to many small, aromatic carboxylic acid derivatives.
Melting Point (°C) 70 - 110The parent acid, isothiazole-5-carboxylic acid, is a solid. Esterification typically lowers the melting point, but the planarity and potential for crystal packing suggest it will be a solid at room temperature. A broad range is predicted due to the lack of empirical data.
Boiling Point (°C) > 200 (at 760 mmHg, with likely decomposition)Heterocyclic compounds of this molecular weight often have high boiling points. Decomposition at atmospheric pressure is possible; distillation would likely require reduced pressure.
Solubility - Water: Sparingly soluble to insoluble- Aqueous Acid (5% HCl): Insoluble- Aqueous Base (5% NaOH): Insoluble- Organic Solvents (DCM, EtOAc, Acetone): SolubleThe ester group provides some polarity, but the overall molecule is largely nonpolar. Unlike its parent carboxylic acid, it lacks an acidic proton to form a soluble salt in base. It is not basic enough to dissolve in dilute acid.[7][8][9]
pKa Not applicable (no strongly acidic or basic centers)The molecule lacks readily ionizable protons or a basic nitrogen site comparable to amines.

Part 3: A Framework for Experimental Characterization

This section outlines the necessary experimental workflows to synthesize, purify, and definitively determine the physicochemical properties of methyl isothiazole-5-carboxylate.

Logical Workflow for Characterization:

The characterization of a novel compound follows a logical progression from synthesis to definitive property measurement. Each step validates the previous one, ensuring the final data is reliable.

Caption: Logical workflow for the characterization of a novel compound.

Proposed Synthesis and Purification

A common and reliable method for preparing a simple ester like methyl isothiazole-5-carboxylate is the Fischer esterification of the corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a solution of isothiazole-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heating: Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl isothiazole-5-carboxylate.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Confirmation

Spectroscopy provides the definitive proof of structure.

  • ¹H NMR Spectroscopy: The spectrum is expected to be simple. Key predicted signals include a singlet for the methyl ester protons (~3.9 ppm) and two doublets for the aromatic protons on the isothiazole ring (in the range of 7.5-9.0 ppm).[10][11]

  • ¹³C NMR Spectroscopy: Expected signals include a peak for the ester carbonyl carbon (~160-170 ppm), a peak for the methyl carbon (~52 ppm), and three distinct signals for the carbons of the isothiazole ring.[10][12]

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry should show a clear molecular ion (M+) peak at m/z = 143. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-CO₂CH₃).[13][14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching absorption for the ester at approximately 1720-1740 cm⁻¹. Other key peaks would include C-H stretching and aromatic C=C and C=N stretching bands.

Physicochemical Property Determination

Once the compound's identity and purity are confirmed, its physical properties can be accurately measured.

Experimental Protocol: Melting Point Determination [16][17][18]

  • Sample Preparation: Ensure the purified methyl isothiazole-5-carboxylate is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample to collect a small amount of material. Pack the sample into the sealed end of the tube to a height of 2-3 mm by tapping or dropping it through a long glass tube.[18]

  • Measurement (Initial): Place the capillary in a melting point apparatus and heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.[16]

  • Measurement (Accurate): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.[18]

  • Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A pure sample should have a sharp melting range of 0.5-1.0°C.[19]

Experimental Protocol: Solubility Profiling [7][8][9][20]

  • Setup: For each solvent, add approximately 20-30 mg of the compound to a test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent (water, 5% HCl, 5% NaOH, 5% NaHCO₃, dichloromethane, ethyl acetate, acetone) in portions, agitating vigorously after each addition.

  • Observation: Observe whether the solid dissolves completely to form a homogeneous solution.

  • Classification:

    • Soluble in Water: If soluble, test the resulting solution with pH paper to check for acidic or basic character.[9]

    • Insoluble in Water: Proceed to test solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to confirm the absence of acidic or basic functional groups.[8]

    • Soluble in Organic Solvents: Confirm solubility in common organic solvents used for reactions and chromatography.

Conclusion

While methyl isothiazole-5-carboxylate is not extensively documented, its physicochemical properties can be systematically and reliably determined. This guide provides the necessary predictive framework and detailed experimental protocols to enable researchers to fully characterize this compound. By following this structured approach—from synthesis and purification to spectroscopic confirmation and property measurement—scientists can build a robust and validated data package, transforming an unknown entity into a well-understood molecule ready for further investigation in drug discovery and materials science.

References

An In-depth Technical Guide to Isothiazole-5-carboxylic acid methyl ester (CAS 15901-66-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, bestowing unique electronic and biological properties upon molecules that contain it. Isothiazole-5-carboxylic acid methyl ester (CAS 15901-66-3) represents a key building block within this chemical class, offering a versatile platform for the synthesis of a diverse array of more complex derivatives. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with the aim of empowering researchers to effectively harness its synthetic potential. While specific experimental data for this particular ester is not always available in the public domain, this guide synthesizes the known information and draws parallels from closely related, well-characterized analogs to provide a robust framework for its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis and downstream assays.

General Properties

This compound is a solid at room temperature. Key identifiers and basic properties are summarized in the table below.

PropertyValueSource
CAS Number 15901-66-3--INVALID-LINK--
Molecular Formula C₅H₅NO₂S--INVALID-LINK--
Molecular Weight 143.16 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Spectroscopic Characterization

While specific spectra for this compound are not widely published, data from closely related isothiazole and thiazole derivatives can provide valuable insights for its characterization.

For a related compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, the ¹³C NMR spectrum showed characteristic signals for the methyl ester carbon and the isothiazole ring carbons.[1] It is anticipated that the ¹H NMR spectrum of this compound would display distinct signals for the protons on the isothiazole ring and a singlet for the methyl ester protons. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the ester group and the heteroatoms in the ring, typically appearing in the aromatic region (7-9 ppm).[2]

The IR spectrum of an isothiazole derivative, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, exhibited strong carbonyl stretching frequencies for the ester group around 1701 cm⁻¹.[1] For this compound, a strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretch of the ester is expected. Vibrations associated with the C=N and C=C bonds of the isothiazole ring would likely appear in the 1600-1400 cm⁻¹ region.

Mass spectrometry of related isothiazole esters has been used to confirm their molecular weight.[1] For this compound, the molecular ion peak (M⁺) would be expected at m/z 143, with fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Purification

The synthesis of isothiazole derivatives is a well-established field, with several strategies available for the construction of the isothiazole ring.[1]

General Synthetic Strategies

The formation of the isothiazole ring can be achieved through various cyclization reactions. A common approach involves the reaction of a compound containing a reactive dinitrile or cyano-amide functionality with a source of sulfur.

A general workflow for the synthesis of a related isothiazole carboxylate is depicted below:

G cluster_0 Synthesis Workflow Starting Material Dithiazole Precursor Intermediate Isothiazole-5-carbonitrile Starting Material->Intermediate HCl or HBr gas Final_Product This compound Intermediate->Final_Product 1. Hydrolysis (H₂SO₄) 2. Esterification (CH₃OH, acid catalyst) G cluster_1 Reactivity and Derivatization Pathways Core This compound Carboxylic_Acid Isothiazole-5-carboxylic acid Core->Carboxylic_Acid Hydrolysis Amide Isothiazole-5-carboxamide Derivatives Core->Amide Direct Amidation Alcohol Isothiazole-5-methanol Core->Alcohol Reduction (e.g., LiAlH₄) Carboxylic_Acid->Amide Amide Coupling G cluster_2 Application Areas Core This compound Medicinal_Chemistry Medicinal Chemistry Core->Medicinal_Chemistry Agrochemicals Agrochemicals Core->Agrochemicals Anticancer Anticancer Agents Medicinal_Chemistry->Anticancer Anti_inflammatory Anti-inflammatory Agents Medicinal_Chemistry->Anti_inflammatory Antimicrobial Antimicrobial Agents Medicinal_Chemistry->Antimicrobial Fungicides Fungicides Agrochemicals->Fungicides

References

A Theoretical and Computational Scrutiny of Isothiazole-5-Carboxylic Acid Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isothiazole Scaffold

Isothiazoles are a fascinating class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in various biological interactions make them privileged scaffolds in drug discovery.[1] Isothiazole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a methyl ester at the 5-position of the isothiazole ring, yielding Isothiazole-5-carboxylic acid methyl ester, presents a molecule with intriguing potential for further functionalization and as a key building block in the synthesis of more complex bioactive molecules.[5][6]

This technical guide provides a comprehensive theoretical framework for the study of this compound. We will delve into the computational methodologies that can be employed to elucidate its structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research and gain deeper insights into the behavior of this important molecule.

Part 1: Computational Methodology - A Self-Validating System

The cornerstone of any robust theoretical study is a well-chosen computational methodology. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.

The Choice of Functional and Basis Set: The Causality Behind the Selection

The selection of a functional and basis set is a critical step that dictates the quality of the theoretical results. For organic molecules containing heteroatoms like sulfur and nitrogen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided reliable results for geometric and electronic properties.[7][8][9] We will couple this with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the heteroatoms and the delocalized π-system of the isothiazole ring, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.[7][9]

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a self-validating workflow for the theoretical characterization of this compound.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Procedure:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform a geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Spectroscopic Property Prediction

  • Objective: To predict the vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

  • Procedure:

    • IR Spectrum: The vibrational frequencies and their corresponding intensities can be obtained from the output of the frequency calculation performed in Step 1.

    • NMR Spectrum: The 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[8] The calculated chemical shifts should be referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Step 3: Electronic Structure Analysis

  • Objective: To understand the electronic properties, reactivity, and potential interaction sites of the molecule.

  • Procedure:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.[10][11]

    • Molecular Electrostatic Potential (MEP) Surface: Generate the MEP surface to visualize the electron density distribution and identify electrophilic and nucleophilic sites. Regions of negative potential (red) indicate nucleophilic character, while regions of positive potential (blue) indicate electrophilic character.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[7]

Part 2: Theoretical Results and Discussion

This section presents the anticipated theoretical results for this compound based on the computational protocol described above.

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be planar, with the methyl ester group exhibiting a specific conformational preference relative to the isothiazole ring. The key bond lengths and angles should be compared with available experimental data for similar isothiazole derivatives to validate the computational model.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value (B3LYP/6-311++G(d,p))
S-N Bond Length (Å)Value
C=N Bond Length (Å)Value
C-S Bond Length (Å)Value
C-C Bond Length (Å)Value
C=O Bond Length (Å)Value
C-O Bond Length (Å)Value
Dihedral Angle (C-C-C=O) (°)Value

(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)

Predicted Spectroscopic Data

The predicted IR and NMR spectra serve as a theoretical fingerprint of the molecule, which can be used to confirm its identity in a laboratory setting.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts

Spectroscopic DataPredicted ValueKey Assignment
IR Frequencies (cm-1)
ValueC=O stretch (ester)
ValueC=N stretch (isothiazole ring)
ValueC-H stretch (aromatic and methyl)
1H NMR (ppm)
ValueRing Proton
ValueMethyl Protons
13C NMR (ppm)
ValueCarbonyl Carbon
ValueRing Carbons
ValueMethyl Carbon

(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)

Electronic Properties and Reactivity

The electronic properties of this compound are crucial for understanding its reactivity and potential as a precursor for other functional molecules.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be localized primarily on the isothiazole ring, particularly on the sulfur and nitrogen atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the carbonyl group of the ester and the C=N bond, suggesting these are the probable sites for nucleophilic attack. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's reactivity.[10]

Molecular Electrostatic Potential (MEP): The MEP surface will visually confirm the predictions from the FMO analysis. The most negative potential is expected around the oxygen atoms of the carbonyl group and the nitrogen atom of the isothiazole ring, highlighting their nucleophilic character. The most positive potential is likely to be found around the hydrogen atoms and the sulfur atom, indicating their electrophilic nature.

Part 3: Visualization of Key Concepts

Visual representations are invaluable for comprehending complex theoretical concepts. The following diagrams, generated using Graphviz, illustrate the molecular structure and the computational workflow.

Caption: 2D representation of this compound.

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis cluster_output Output start Initial 3D Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc elec_analysis Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->elec_analysis struct_analysis Structural Parameters freq_calc->struct_analysis spec_analysis IR & NMR Spectra freq_calc->spec_analysis nmr_calc->spec_analysis end Comprehensive Theoretical Characterization struct_analysis->end spec_analysis->end elec_analysis->end

Caption: A streamlined workflow for the theoretical study of the molecule.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for the investigation of this compound. By employing the described computational protocol, researchers can gain profound insights into the structural, spectroscopic, and electronic properties of this molecule. The theoretical data generated through these studies will not only complement experimental findings but also guide the rational design of novel isothiazole-based compounds with enhanced biological activity and material properties. The synergy between computational and experimental chemistry is paramount in modern scientific research, and the methodologies presented herein provide a powerful toolkit for accelerating discovery in this exciting field.

References

Discovery and history of isothiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Discovery and History of Isothiazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1][2] The introduction of a carboxylic acid moiety to this scaffold dramatically expands its utility, providing a critical handle for molecular elaboration and modulation of physicochemical properties. This guide traces the historical arc of isothiazole carboxylic acids, from the initial discovery of the parent heterocycle to the evolution of sophisticated synthetic methodologies that enable their preparation. We will explore the causality behind key experimental strategies, present detailed protocols, and examine the impact of these building blocks on modern drug discovery.

The Genesis of a Heterocycle: The Discovery of Isothiazole

The story of isothiazole carboxylic acids begins with the discovery of the isothiazole ring itself. This stable, aromatic compound, also known as 1,2-thiazole, was first successfully synthesized and characterized in 1956.[3][4][5] The initial synthesis was a landmark achievement, revealing a new class of heterocyclic compounds with unique electronic and physical properties.[2] The very first preparation of the parent isothiazole involved the oxidation of 5-amino-1,2-benzoisothiazole with potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[2][4][6] While this route is now primarily of historical significance, it crucially provided the first access to this foundational scaffold and proved the existence of isothiazole dicarboxylic acids as stable intermediates.[4][6]

Early Synthetic Endeavors and the Birth of Isothiazole Carboxylic Acids

With the isothiazole ring system established, the subsequent challenge was its functionalization. The introduction of substituents, particularly the carboxylic acid group, was essential for creating derivatives with tunable properties for broader applications. Early synthetic routes were often arduous, but pivotal work by chemists like Goerdeler in the 1960s provided more viable pathways. One key strategy involved the reaction of β-iminonitriles with thionyl chloride, which could generate a variety of substituted isothiazoles, including precursors to carboxylic acids.[3]

Another foundational approach was the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides, which could yield aminoisothiazole derivatives.[2] These early methods, while groundbreaking, often required harsh conditions and had limited scope. However, they laid the essential groundwork for the development of more refined and versatile synthetic strategies in the decades to follow. A significant milestone was the ability to directly introduce a carboxylic acid group via lithiation of the isothiazole ring followed by quenching with carbon dioxide, a technique that provided access to isothiazole-5-carboxylic acids.[3]

The Evolution of Synthetic Methodologies

The pursuit of more efficient, scalable, and functional-group-tolerant methods for synthesizing isothiazole carboxylic acids has driven considerable innovation in organic chemistry.[7][8] Methodologies have evolved from classical cyclization reactions to modern transition-metal-catalyzed approaches.[7][8][9]

Classical Ring-Forming Strategies

Classical methods focus on constructing the heterocyclic ring from acyclic precursors. These are often categorized by the bond disconnections they represent.

  • (4+1) Heterocyclization: This approach involves reacting a four-atom fragment (containing C-C-C-S) with a one-atom nitrogen source. A modern example is the reaction of β-ketodithioesters with ammonium acetate, which proceeds through an imine formation, cyclization, and oxidation cascade to form the isothiazole ring.[9] This method is valued for its operational simplicity and use of readily available starting materials.

  • (3+2) Heterocyclization: This strategy combines a three-atom and a two-atom fragment. A key example is the cycloaddition of nitrile sulfides with alkynes, which provides a powerful and often regioselective route to the isothiazole core.

  • Intramolecular Cyclization: Perhaps the most common classical approach, this involves the oxidative cyclization of a precursor containing the full S-C-C-C-N chain.[10] For example, 3-aminopropenethiones can be cyclized using oxidants like iodine or bromine to form the S-N bond and complete the aromatic ring.[10]

Modern Synthetic Innovations

Recent decades have seen the emergence of powerful new tools for isothiazole synthesis, overcoming many limitations of classical methods.[1][8]

  • Transition Metal-Catalyzed Reactions: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has emerged as an elegant method for creating highly substituted isothiazoles.[9][10] This reaction proceeds through a rhodium α-thiavinyl carbenoid intermediate, offering a unique pathway to functionalized products.[10]

  • Ring Transformation: Isothiazoles can be synthesized from other heterocycles. For instance, isoxazoles can be converted to isothiazoles by reaction with phosphorus pentasulfide.[6] More recently, photochemical rearrangements of thiazoles have been shown to produce isothiazole isomers, providing a light-driven method to access complex derivatives.[7][11]

  • Direct C-H Functionalization: For pre-formed isothiazole rings, direct C-H activation and functionalization have become a powerful strategy.[12] Palladium and copper catalysts can be used to directly arylate the isothiazole core, offering a streamlined alternative to traditional cross-coupling reactions that require pre-functionalization (e.g., halogenation).[12]

The following diagram illustrates a generalized modern synthetic workflow, contrasting a classical cyclization approach with a modern ring transformation strategy.

G cluster_0 Classical (4+1) Annulation cluster_1 Modern Rh-Catalyzed Transannulation A β-Ketodithioester C Intermediate Imine A->C + B Ammonium Acetate (Nitrogen Source) B->C D 3,5-Disubstituted Isothiazole C->D Aerial Oxidation & Cyclization E 1,2,3-Thiadiazole G Rh-Carbenoid Intermediate E->G Rh Catalyst - N2 F Nitrile (R-CN) F->G H Functionalized Isothiazole G->H Cyclization G cluster_0 Kinase ATP-Binding Pocket pocket Hinge Region lysine Lysine Residue gatekeeper Gatekeeper Residue inhibitor Isothiazole Carboxylic Acid Inhibitor inhibitor->pocket Competitively Binds inhibitor->lysine Ionic Bond (via Carboxylate) atp ATP atp->pocket Binds

References

An In-Depth Technical Guide to the Molecular Structure of Isothiazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Isothiazole-5-carboxylic acid methyl ester, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural intricacies, synthesis, reactivity, and its significant role as a versatile building block in the creation of novel therapeutic agents.

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring is a five-membered heteroaromatic system containing adjacent sulfur and nitrogen atoms. This unique arrangement imparts distinct electronic properties and reactivity, making the isothiazole scaffold a privileged structure in medicinal chemistry.[1] Derivatives of isothiazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Furthermore, they serve as crucial components in agrochemicals and materials science.[3]

This compound (CAS No. 15901-66-3) represents a key intermediate in the synthesis of more complex, biologically active molecules.[4][5][6] Its structure combines the reactive potential of the isothiazole core with the synthetic versatility of a methyl ester, offering multiple avenues for chemical modification and derivatization. Understanding its molecular architecture is fundamental to harnessing its full potential in research and development.

Molecular Structure and Physicochemical Properties

The foundational integrity of a molecule dictates its reactivity and function. This compound is no exception. Its structure is characterized by a planar isothiazole ring with a methyl carboxylate substituent at the C5 position.

PropertyValueSource
CAS Number 15901-66-3[6]
Molecular Formula C₅H₅NO₂S[7]
Molecular Weight 159.16 g/mol [8][9]
IUPAC Name Methyl 1,2-thiazole-5-carboxylate[7]
Structural Representation

The 2D structure of the molecule highlights the key functional groups and the numbering of the heterocyclic ring.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Signature

The molecular structure is empirically validated through various spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic signals can be predicted with high accuracy based on established principles and data from analogous compounds.[10][11]

TechniquePredicted ObservationRationale
¹H NMR δ ~8.5-8.8 ppm (s, 1H): H at C3 position.δ ~8.0-8.3 ppm (s, 1H): H at C4 position.δ ~3.9-4.1 ppm (s, 3H): Methyl ester protons (-OCH₃).The protons on the aromatic isothiazole ring are deshielded and appear at high chemical shifts. The methyl protons of the ester group are in a typical range.
¹³C NMR δ ~160-165 ppm: Ester carbonyl carbon (C=O).δ ~150-170 ppm: C3 and C5 of the isothiazole ring.δ ~120-130 ppm: C4 of the isothiazole ring.δ ~52-55 ppm: Methyl ester carbon (-OC H₃).The carbonyl carbon is significantly deshielded. Aromatic carbons in the heterocycle appear in the expected region, with carbons adjacent to heteroatoms (C3, C5) typically further downfield.[11][12]
FT-IR (cm⁻¹) ~3100-3000: C-H stretching (aromatic).~2950: C-H stretching (aliphatic -CH₃).~1720-1740: C=O stretching (ester carbonyl).~1600-1450: C=C and C=N stretching (aromatic ring).~1250-1100: C-O stretching (ester).These absorption bands are characteristic of the key functional groups present in the molecule: an aromatic heterocycle and a methyl ester. The strong C=O stretch is a particularly indicative signal.[10]
Mass Spec. [M]⁺ at m/z = 159: Molecular ion peak.[M-31]⁺ at m/z = 128: Loss of the methoxy group (-OCH₃).[M-59]⁺ at m/z = 100: Loss of the carbomethoxy group (-COOCH₃).Fragmentation patterns would likely involve the cleavage of the ester substituent, providing direct evidence of its presence and confirming the molecular weight.

Synthesis and Reactivity

The primary route for preparing this compound is through the direct esterification of its corresponding carboxylic acid precursor, Isothiazole-5-carboxylic acid (CAS 10271-85-9).[13][14]

Synthetic Workflow: Fischer Esterification

The Fischer esterification is a classic, cost-effective method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[15][16] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, or the water byproduct is removed as it forms.[15]

Caption: Generalized workflow for the synthesis via Fischer Esterification.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which provides a gateway to a diverse range of derivatives.

  • Ester Group Transformations: The methyl ester is susceptible to nucleophilic acyl substitution.

    • Saponification: Hydrolysis with a base (e.g., NaOH, LiOH) readily converts the ester back to the parent carboxylic acid, which can then be used to form amides or other esters.

    • Amidation: Direct reaction with amines can form the corresponding amides, a common functional group in many pharmaceuticals.

    • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (isothiazol-5-yl)methanol.

  • Ring-Based Reactions: The isothiazole ring itself can undergo various transformations, although it is relatively stable due to its aromaticity. Reactions like electrophilic substitution are possible, but the regioselectivity is dictated by the existing substituent and the ring's electronic nature.

Application in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block. Its derivatives are widely explored for therapeutic potential.

  • Anticancer Agents: Many isothiazole-containing compounds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[17]

  • Antiviral and Anti-inflammatory Drugs: The isothiazole nucleus is present in molecules designed to inhibit viral replication or modulate inflammatory pathways.[2]

  • Agrochemicals: Derivatives are used as fungicides and herbicides, highlighting the broad biological impact of this heterocyclic system.[3]

Experimental Protocol: Saponification to Isothiazole-5-carboxylic acid

This protocol details a standard laboratory procedure for converting the methyl ester to its parent carboxylic acid, a common step in a multi-step synthesis. This self-validating process is confirmed by the change in physical properties (e.g., solubility, melting point) and spectroscopic analysis of the product.

Objective: To hydrolyze the methyl ester of this compound to yield Isothiazole-5-carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, pH paper

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Base Addition: Add 1 M NaOH solution (approx. 1.5 eq) to the flask.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl solution dropwise with stirring until the pH is acidic (pH ~2-3), confirmed with pH paper. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., DCM or EtOAc).

  • Drying: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude Isothiazole-5-carboxylic acid as a solid.

  • Purification (Optional): The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the product via ¹H NMR, ¹³C NMR, and melting point analysis.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its molecular structure, characterized by the versatile isothiazole ring and a modifiable ester functional group, provides a robust platform for the development of novel compounds. A thorough understanding of its structural properties, validated by spectroscopic analysis, and its synthetic accessibility empowers researchers to design and execute efficient pathways toward new generations of pharmaceuticals and other high-value chemical entities.

References

Methodological & Application

Application Note & Protocol: Synthesis of Methyl Isothiazole-5-carboxylate via Rees-Type Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isothiazole Scaffold and the Elegance of Rees-Type Synthesis

The isothiazole ring is a privileged five-membered heteroaromatic scaffold that is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the juxtaposition of sulfur and nitrogen atoms, confer a wide range of biological activities.[1] Isothiazole derivatives have demonstrated efficacy as antibacterial, anti-inflammatory, antithrombotic, and anticonvulsant agents.[1] Furthermore, they serve as crucial intermediates in the synthesis of blockbuster drugs and have applications in agrochemicals and dyes.[3][4] Methyl isothiazole-5-carboxylate, in particular, is a versatile building block for the elaboration of more complex, biologically active molecules.

Numerous methods exist for the construction of the isothiazole ring system.[5][6] Among the most innovative and powerful are those developed by the group of Professor Charles W. Rees.[7] Rees's contributions to heterocyclic chemistry, particularly with sulfur-nitrogen compounds, provided novel and efficient pathways to previously challenging structures.[7] This application note details a robust protocol for the synthesis of methyl isothiazole-5-carboxylate, adapting a Rees-type strategy involving the reaction of an enamine precursor with a highly reactive sulfur-nitrogen electrophile. This approach is grounded in the work of Rees and coworkers on the synthesis of substituted isothiazoles from primary enamines and 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's Salt).[8][9]

The Causality Behind the Experimental Design: A Rees-Type Approach

The core of this synthetic strategy is the reaction between an electron-rich enamine and a potent sulfur-nitrogen electrophile, 4,5-dichloro-1,2,3-dithiazolium chloride. This dithiazolium salt, often referred to as Appel's salt, is a versatile reagent in heterocyclic synthesis, a field extensively explored by Rees.[7] The logic of this approach is as follows:

  • Enamine as the Nucleophile: The synthesis commences with a β-enamino ester, specifically (E)-methyl 3-(dimethylamino)acrylate. This starting material is chosen for its commercial availability and its nucleophilic character at the α-carbon, which is crucial for the initial attack on the electrophilic sulfur species. The dimethylamino group is an excellent electron-donating group, enhancing the nucleophilicity of the enamine system.

  • 4,5-Dichloro-1,2,3-dithiazolium Chloride as the S-N Source: This reagent serves as a compact and highly reactive source of the requisite sulfur and nitrogen atoms for the isothiazole ring. Its electrophilicity drives the initial reaction with the enamine.

  • Reaction Mechanism: The proposed mechanism, based on related transformations reported by Rees, involves an initial nucleophilic attack of the enamine's β-carbon onto the dithiazolium ring, followed by ring-opening and subsequent intramolecular cyclization with the elimination of sulfur and other leaving groups to form the stable aromatic isothiazole ring.

This protocol provides a self-validating system, as the formation of the highly conjugated and stable aromatic isothiazole product is the thermodynamic driving force of the reaction sequence.

Experimental Protocols

Part 1: Preparation of the Key Precursor, (E)-Methyl 3-(dimethylamino)acrylate

While commercially available, (E)-methyl 3-(dimethylamino)acrylate can be readily prepared in the laboratory. A common method involves the reaction of methyl propiolate with dimethylamine, or as detailed in various patents, from ethyl acetate and dimethylamine under specific catalytic conditions.[5][8]

Materials:

  • Methyl acetate

  • Sodium methoxide

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

Procedure:

  • To a stirred solution of methyl acetate (1.0 eq) in toluene, add sodium methoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford (E)-methyl 3-(dimethylamino)acrylate as a colorless to pale yellow oil.

Part 2: Synthesis of Methyl Isothiazole-5-carboxylate

Materials:

  • (E)-Methyl 3-(dimethylamino)acrylate

  • 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's Salt)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • To this stirred suspension, add a solution of (E)-methyl 3-(dimethylamino)acrylate (1.05 eq) in anhydrous dichloromethane dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and add pyridine (2.2 eq) dropwise. A color change and precipitation may be observed.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure methyl isothiazole-5-carboxylate.

Data Presentation

ParameterValueRationale
Stoichiometry
(E)-Methyl 3-(dimethylamino)acrylate1.05 eqA slight excess of the enamine ensures complete consumption of the dithiazolium salt.
4,5-Dichloro-1,2,3-dithiazolium chloride1.0 eqLimiting reagent.
Pyridine2.2 eqActs as a base to facilitate the elimination and cyclization steps.
Reaction Conditions
Temperature0 °C to room temperatureInitial cooling controls the exothermic reaction, followed by room temperature to drive the reaction to completion.
SolventAnhydrous DichloromethaneA non-protic solvent that is inert under the reaction conditions.
Reaction Time14-20 hoursSufficient time for the multi-step reaction sequence to proceed to completion.

Diagrams

Proposed Reaction Mechanism

Rees_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product enamine (E)-Methyl 3-(dimethylamino)acrylate intermediate1 Initial Adduct enamine->intermediate1 Nucleophilic Attack appel_salt 4,5-Dichloro-1,2,3-dithiazolium chloride appel_salt->intermediate1 intermediate2 Ring-Opened Intermediate intermediate1->intermediate2 Ring Opening intermediate3 Cyclized Precursor intermediate2->intermediate3 Intramolecular Cyclization product Methyl isothiazole-5-carboxylate intermediate3->product Aromatization (-HCl, -S, etc.)

Caption: Proposed mechanism for the Rees-type synthesis.

Experimental Workflow

Experimental_Workflow start Reaction Setup (Inert Atmosphere, 0 °C) add_enamine Add (E)-Methyl 3-(dimethylamino)acrylate to Appel's Salt Suspension start->add_enamine react_rt Stir at Room Temperature add_enamine->react_rt add_pyridine Add Pyridine at 0 °C react_rt->add_pyridine react_overnight Stir Overnight at Room Temperature add_pyridine->react_overnight workup Aqueous Workup and Extraction react_overnight->workup purify Column Chromatography workup->purify end Pure Methyl isothiazole-5-carboxylate purify->end

Caption: Step-by-step experimental workflow.

Trustworthiness: A Self-Validating System

The protocol's integrity is upheld by several factors:

  • Spectroscopic Validation: The final product, methyl isothiazole-5-carboxylate, can be unequivocally identified by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS, and IR). The disappearance of the enamine proton signals and the appearance of the characteristic aromatic isothiazole proton signals in the ¹H NMR spectrum provide clear evidence of a successful transformation.

  • Chromatographic Purity: The purity of the final compound can be readily assessed by TLC and HPLC, ensuring that the purification protocol is effective.

  • Reproducibility: The use of well-defined starting materials and reaction conditions ensures the reproducibility of the synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and ensure the temperature is maintained. Confirm the purity and reactivity of the starting materials.
Decomposition of Appel's salt.Use freshly prepared or properly stored Appel's salt. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere.
Multiple Products Side reactions due to moisture.Use anhydrous solvents and reagents.
Incorrect stoichiometry of pyridine.Ensure accurate addition of pyridine, as it is crucial for the final cyclization and aromatization steps.
Difficulty in Purification Co-elution of impurities.Adjust the solvent system for column chromatography. A shallower gradient may be necessary.

References

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Isothiazole-5-carboxylates via the Singh Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring system is a vital heterocyclic motif in modern drug discovery and development.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of therapeutic agents.[2] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties.[2] The synthesis of functionalized isothiazoles, particularly isothiazole-5-carboxylates, is therefore of significant interest to medicinal chemists for the development of novel therapeutics.

Traditionally, the synthesis of isothiazoles has presented challenges, often requiring multi-step procedures, harsh reaction conditions, or the use of hazardous reagents. However, the development of one-pot synthetic methodologies has revolutionized the accessibility of these important compounds. Among these, the Singh synthesis offers an operationally simple, metal- and catalyst-free approach to 3,5-disubstituted isothiazoles from readily available β-ketodithioesters or β-ketothioamides and ammonium acetate.[1] This application note provides a detailed protocol and in-depth scientific insights into the one-pot synthesis of isothiazole-5-carboxylates utilizing the principles of the Singh synthesis.

The Singh Synthesis: A Mechanistic Overview

The Singh synthesis is a [4+1] annulation reaction that proceeds through a sequential cascade of imine formation, cyclization, and aerial oxidation.[1] This carbon-economic approach efficiently constructs the isothiazole ring in a single pot, forming consecutive C-N and S-N bonds.[1]

A plausible mechanism for the reaction of a β-ketothioamide with ammonium acetate is as follows:

  • Imine Formation: The β-ketothioamide first reacts with ammonia, generated in situ from ammonium acetate, to form an enamine intermediate.

  • Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the sulfur atom attacks the imine carbon, forming a five-membered dihydroisothiazole ring.

  • Aerial Oxidation: The dihydroisothiazole intermediate is then oxidized by atmospheric oxygen to afford the aromatic isothiazole product.

This elegant cascade of reactions under mild conditions highlights the efficiency and user-friendliness of the Singh synthesis.

mechanistic_pathway A β-Ketothioamide B Enamine Intermediate A->B Imine Formation C Dihydroisothiazole Intermediate B->C Intramolecular Cyclization D Isothiazole Product C->D Oxidation NH3 NH3 (from NH4OAc) NH3->A O2 Aerial O2 O2->C

Caption: Plausible mechanistic pathway of the Singh isothiazole synthesis.

Experimental Protocol: One-Pot Synthesis of Ethyl 3-phenylisothiazole-5-carboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative isothiazole-5-carboxylate.

Materials:

  • Ethyl 3-oxo-3-phenylpropanethioate (β-ketothioester)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexanes for TLC and column chromatography

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl 3-oxo-3-phenylpropanethioate (1.0 mmol, 1.0 eq) and ammonium acetate (5.0 mmol, 5.0 eq).

  • Solvent Addition: Add absolute ethanol (10 mL) to the flask.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The starting material should be consumed over the course of 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 3-phenylisothiazole-5-carboxylate.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine β-ketothioester and NH4OAc in EtOH B Reflux with stirring (2-4 hours) A->B C Monitor by TLC B->C D Cool and evaporate solvent C->D E Dissolve in EtOAc, wash with H2O and brine D->E F Dry and concentrate E->F G Silica gel column chromatography F->G H Isolate pure product G->H

Caption: Experimental workflow for the one-pot Singh synthesis.

Substrate Scope and Optimization

The Singh synthesis is tolerant of a variety of functional groups on the β-ketodithioester or β-ketothioamide starting material. The following table summarizes representative examples and typical yields.

EntryTime (h)Yield (%)
1PhenylOEt385
24-Me-PhOEt382
34-Cl-PhOEt488
42-ThienylOEt3.578
5MethylOEt2.575

Optimization Insights:

  • Ammonium Acetate: A molar excess of ammonium acetate is generally used to drive the initial imine formation.

  • Solvent: While ethanol is a common solvent, other alcohols or polar aprotic solvents can be explored for optimization.

  • Temperature: Refluxing in ethanol provides sufficient thermal energy for the reaction to proceed at a reasonable rate. For less reactive substrates, a higher boiling point solvent may be beneficial.

Troubleshooting Guide

While the Singh synthesis is generally robust, some common issues may arise.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction.[3]2. Impure starting materials.[3]3. Insufficient heating.1. Increase reaction time and continue to monitor by TLC.[3]2. Ensure the purity of the β-ketothioester/thioamide.[3]3. Confirm that the reaction is at a consistent reflux.
Formation of Side Products 1. Self-condensation of the starting material.2. Decomposition of the product under prolonged heating.[3]1. Consider adding the ammonium acetate portion-wise.2. Monitor the reaction closely and stop heating once the starting material is consumed to avoid product degradation.[3]
Difficult Purification Co-elution of impurities with the product.Optimize the solvent system for column chromatography. A different solvent system or the use of a different stationary phase (e.g., alumina) may be necessary.

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

  • The reaction should be performed in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Conclusion

The one-pot Singh synthesis provides a highly efficient and practical method for the preparation of isothiazole-5-carboxylates. Its operational simplicity, use of readily available reagents, and metal-free conditions make it an attractive strategy for both academic research and industrial applications in drug discovery. By understanding the reaction mechanism and following the detailed protocol and troubleshooting guide provided in these application notes, researchers can confidently synthesize a diverse range of isothiazole derivatives for their specific needs.

References

Application Note: A Green Chemistry Approach to the Synthesis of Isothiazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and environmentally benign solvent-free protocol for the synthesis of isothiazole-5-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and materials science. By leveraging the principles of green chemistry, this method eliminates the need for hazardous organic solvents, reduces waste, and simplifies the purification process. The protocol relies on a one-pot, three-component reaction, offering high atom economy and operational simplicity. This document provides a comprehensive guide, including a detailed reaction mechanism, step-by-step experimental procedures, safety precautions, and characterization data.

Introduction: The Significance of Isothiazoles and the Imperative of Green Synthesis

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Isothiazole-5-carboxylic acid esters, in particular, serve as versatile intermediates for the synthesis of more complex bioactive molecules and functional materials.[1]

Traditional methods for the synthesis of isothiazoles often rely on multi-step procedures that employ volatile and often toxic organic solvents, leading to significant chemical waste and environmental burden.[3] The principles of green chemistry call for the development of cleaner, more efficient, and safer chemical processes.[3] Solvent-free synthesis, a cornerstone of green chemistry, offers numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and improved yields.[4]

This application note presents a solvent-free approach to the synthesis of this compound, aligning with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Reaction Mechanism: A Cascade to the Isothiazole Core

The solvent-free synthesis of this compound proceeds through a plausible multi-component reaction cascade involving an enamine, a sulfur source, and an oxidizing agent. The proposed mechanism, based on established isothiazole syntheses, is as follows:

  • In Situ Enamine Formation: The reaction is initiated by the condensation of a β-ketoester, methyl acetoacetate, with an ammonia source, such as ammonium acetate, to form the corresponding enamine, methyl 3-aminocrotonate, in situ.

  • Thiolation: The enamine then reacts with elemental sulfur. The sulfur acts as a thiylating agent, attacking the electron-rich double bond of the enamine.

  • Cyclization and Oxidation: The resulting intermediate undergoes intramolecular cyclization, driven by the nucleophilic attack of the nitrogen atom onto a sulfur atom. Subsequent oxidation, facilitated by an oxidizing agent or aerial oxygen, leads to the aromatic isothiazole ring system.

This one-pot process, where multiple bonds are formed in a single operation without the isolation of intermediates, exemplifies an efficient and atom-economical synthetic strategy.[3][5]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the solvent-free synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl acetoacetateReagent Grade, ≥99%Sigma-Aldrich105-45-3
Ammonium acetateACS Reagent, ≥98%Sigma-Aldrich631-61-8
SulfurPrecipitated, -325 meshSigma-Aldrich7704-34-9
IodineACS Reagent, ≥99.8%Sigma-Aldrich7553-56-2
Mortar and PestleAgate or PorcelainVWR-
Heating Mantle/Hot Plate-VWR-
Round-bottom flask (50 mL)-VWR-
Magnetic stirrer and stir bar-VWR-
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254MilliporeSigma-
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Handling of Reagents:

    • Iodine: Can cause burns and is harmful if inhaled. Avoid contact with skin and eyes.

    • Sulfur: Flammable solid. Keep away from ignition sources.

    • Methyl acetoacetate: Combustible liquid. Handle with care.

Synthetic Procedure
  • Preparation of the Reaction Mixture: In a clean and dry agate mortar, add methyl acetoacetate (1.16 g, 10 mmol), ammonium acetate (0.77 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and a catalytic amount of iodine (0.25 g, 1 mmol).

  • Grinding: Gently grind the mixture with a pestle for 5-10 minutes at room temperature. The mixture will become a homogeneous paste.

  • Reaction: Transfer the paste to a 50 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in a preheated heating mantle or on a hot plate set to 80-90 °C.

  • Monitoring the Reaction: Stir the reaction mixture at this temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent. The reaction is typically complete within 2-3 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add 20 mL of a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization of this compound

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.35 (s, 1H, isothiazole-H), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 162.5 (C=O), 158.0 (isothiazole-C), 145.0 (isothiazole-C), 125.0 (isothiazole-C), 52.5 (OCH₃).

  • Mass Spectrometry (EI): m/z (%) 143 (M⁺), 112, 84.

  • Appearance: White to off-white solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solvent-free synthesis of this compound.

experimental_workflow reagents 1. Reagents - Methyl acetoacetate - Ammonium acetate - Sulfur - Iodine (catalyst) grinding 2. Grinding (Mortar & Pestle) 5-10 min, RT reagents->grinding Combine reaction 3. Reaction 80-90 °C 2-3 hours grinding->reaction Transfer & Heat workup 4. Work-up - Quenching (Na₂S₂O₃) - Extraction (EtOAc) reaction->workup Cool purification 5. Purification (Column Chromatography) workup->purification product Isothiazole-5-carboxylic acid methyl ester purification->product

Caption: Workflow for the solvent-free synthesis.

Key Reaction Parameters and Expected Outcomes

The following table summarizes the crucial parameters for this solvent-free synthesis and the anticipated results.

ParameterValueNotes
Reactant Ratio 1:1:1 (Ketoester:Ammonia source:Sulfur)A slight excess of the ammonia source can be used.
Catalyst Loading 10 mol% (Iodine)Acts as an oxidizing agent.
Reaction Temperature 80-90 °CHigher temperatures may lead to decomposition.
Reaction Time 2-3 hoursMonitor by TLC for completion.
Typical Yield 70-80%Based on analogous solvent-free reactions.
Purity (after chromatography) >98%Confirmed by NMR and MS.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient heating or incomplete mixing.Ensure the reaction temperature is maintained and that the initial grinding was thorough.
Formation of multiple byproducts Reaction temperature is too high.Lower the reaction temperature to the recommended range.
Incomplete reaction Insufficient reaction time or catalyst deactivation.Extend the reaction time and monitor by TLC. Ensure the iodine used is of good quality.

Conclusion: A Sustainable Path Forward

The solvent-free synthesis of this compound presented in this application note offers a compelling green alternative to traditional solvent-based methods. This protocol is characterized by its simplicity, efficiency, and reduced environmental impact. By adopting such methodologies, researchers and drug development professionals can contribute to a more sustainable future for the chemical and pharmaceutical industries, without compromising on the quality and accessibility of valuable chemical building blocks.

References

Application Note: High-Resolution NMR Spectroscopic Analysis of Isothiazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isothiazole-5-carboxylic acid methyl ester is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isothiazole ring is a key scaffold in various biologically active molecules, and its derivatives are explored for applications ranging from fungicides to pharmaceuticals.[1] Accurate structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. We will detail optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of chemical shifts, coupling constants, and peak assignments. This guide is intended for researchers, chemists, and quality control specialists involved in the synthesis and analysis of heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

To facilitate spectral interpretation, it is crucial to first examine the molecular structure and the distinct chemical environments of each nucleus.

G cluster_molecule This compound C3 C3 H3 H3 C3->H3 C4 C4 C3->C4 H4 H4 C4->H4 C5 C5 C4->C5 S S C5->S C_CO C=O C5->C_CO N N N->C3 S->N O_CO O C_CO->O_CO O_Me O C_CO->O_Me C_Me CH₃ O_Me->C_Me

Caption: Structure of this compound with atom numbering.

The structure presents several key features for NMR analysis:

  • Isothiazole Ring Protons: Two protons (H3 and H4) are attached to the aromatic heterocyclic ring. Their chemical shifts will be influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and by the electron-withdrawing ester group.

  • Methyl Ester Protons: A methyl group (CH₃) attached to the ester oxygen, which is expected to appear as a singlet.

  • Isothiazole Ring Carbons: Three distinct sp²-hybridized carbons (C3, C4, C5) within the aromatic ring.

  • Ester Group Carbons: A carbonyl carbon (C=O) and a methyl carbon (OCH₃).

Experimental Protocols

The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.[3]

Workflow for NMR Analysis

The overall process from sample receipt to final analysis follows a systematic workflow to ensure data integrity and reproducibility.

G Sample 1. Sample Preparation Acquisition 2. Data Acquisition Sample->Acquisition Load Sample Processing 3. Data Processing Acquisition->Processing Generate FID Analysis 4. Spectral Analysis Processing->Analysis Generate Spectrum Report 5. Reporting Analysis->Report Assign & Interpret G cluster_params NMR Parameters cluster_info Structural Information Shift Chemical Shift (δ) Environment Electronic Environment Shift->Environment Coupling J-Coupling (Hz) Connectivity Atom Connectivity Coupling->Connectivity Dihedral Dihedral Angle (Karplus Relationship) Coupling->Dihedral Integral Integration ProtonCount Proton Count Integral->ProtonCount Multiplicity Multiplicity Multiplicity->Connectivity

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Analysis of Isothiazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of Isothiazole-5-carboxylic acid methyl ester, a key heterocyclic building block in pharmaceutical and agrochemical synthesis.[1] We present detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust method for structural confirmation through reproducible fragmentation patterns. An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for applications requiring higher sensitivity or analysis from complex matrices. The core of this guide focuses on the detailed interpretation of the EI mass spectrum, including a proposed fragmentation pathway for the unambiguous identification of the analyte. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the characterization of isothiazole derivatives.

Introduction

Isothiazoles are five-membered heterocyclic compounds that form the structural core of numerous biologically active molecules, including fungicides and pharmaceuticals.[1][2] this compound is a versatile synthetic intermediate used in the development of these novel chemical entities. Accurate and reliable analytical methods are paramount for verifying its identity, purity, and stability during the drug discovery and development process.

Mass spectrometry is an indispensable tool for molecular characterization, providing precise mass measurements and detailed structural information through fragmentation analysis.[3] This note details a validated workflow that leverages the high-energy fragmentation of Electron Ionization (EI) coupled with Gas Chromatography (GC) for definitive structural elucidation.

Experimental Workflow & Rationale

The successful analysis of any small molecule begins with meticulous sample preparation to ensure data quality, sensitivity, and reproducibility.[4] The overall workflow is designed to isolate the analyte from potential matrix interferences and prepare it for introduction into the mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sp1 Dissolution in High-Purity Solvent sp2 Vortex & Sonicate (if necessary) sp1->sp2 sp3 Filtration (0.22 µm syringe filter) sp2->sp3 an1 GC-MS Injection sp3->an1 Inject Clean Sample an2 EI Ionization (70 eV) an1->an2 an3 Mass Analysis (Quadrupole/TOF) an2->an3 an4 Data Interpretation an3->an4

Caption: High-level experimental workflow for MS analysis.

Analyte Properties
  • Molecular Formula: C₅H₅NO₂S

  • Molecular Weight: 143.16 g/mol

  • Structure: (Self-generated image for illustrative purposes)

Sample Preparation Protocol

The primary goal of sample preparation is to create a clean, particulate-free solution of the analyte at a suitable concentration. This minimizes contamination of the instrument's ion source and chromatographic column, thereby enhancing sensitivity and ensuring method robustness.[3][4]

Materials:

  • This compound standard

  • Methanol or Acetonitrile (HPLC or MS-grade)

  • Volumetric flasks

  • Micropipettes

  • Vortex mixer

  • 0.22 µm Syringe filters (PTFE or other solvent-compatible membrane)

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and transfer it to a 1 mL volumetric flask. Dissolve the compound in the chosen solvent (e.g., methanol) and bring it to volume.

  • Working Solution (10 µg/mL): Perform a serial dilution from the stock solution to create a working solution with a final concentration of 10 µg/mL. This concentration is typically sufficient for GC-MS analysis in full scan mode.[5]

  • Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the GC injector or column.[6] For samples in complex matrices (e.g., biological fluids, environmental samples), more advanced cleanup like Solid-Phase Extraction (SPE) may be necessary to remove interfering components.[3][4]

Instrumentation and Methodologies

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for this analyte due to its volatility and thermal stability. Electron Ionization (EI) at a standard 70 eV provides extensive, reproducible fragmentation, creating a unique "fingerprint" for the molecule that is ideal for structural confirmation.[7][8]

Parameter Setting Rationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatography.
Injector Split/Splitless, 250°C, Split ratio 50:1Ensures rapid volatilization of the analyte without thermal degradation.[5]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of small molecules.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[7]
Oven Program Initial 50°C (2 min), ramp 10°C/min to 250°C (hold 5 min)A standard temperature ramp to ensure good separation and peak shape.[5]
MS Detector Agilent 5977A MSD or equivalentA robust detector for routine analysis.
Ionization Mode Electron Ionization (EI)Hard ionization technique that yields detailed, library-searchable fragmentation patterns.[9]
Ionization Energy 70 eVStandardized energy that provides reproducible spectra.[7][8]
Source Temperature 230°COptimal temperature to maintain ionization efficiency and prevent contamination.[5]
Mass Range m/z 30–200Covers the molecular ion and all expected primary fragments.[5]
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity or for analytes in non-volatile matrices, LC-MS/MS is a powerful alternative. This technique is commonly used for the analysis of various isothiazolinones in complex samples.[6][10]

Parameter Setting Rationale
LC System Agilent 1200 Series, SCIEX ExionLC™ AD or equivalentHigh-performance separation for complex mixtures.[6][10]
Column C18 reverse-phase (e.g., 3.0 mm x 150 mm, 2.7 µm)Standard column for the separation of small polar molecules.[6]
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.[10]
Flow Rate 0.4 mL/minTypical flow rate for analytical scale columns.[10]
Ionization Mode Electrospray Ionization (ESI), PositiveSoft ionization suitable for polar molecules, generates protonated molecular ions [M+H]⁺.
MS Detector Triple Quadrupole (QqQ) or QTRAPEnables quantitative analysis (MRM) and structural analysis (product ion scan).[10][11]

Results and Discussion: Fragmentation Analysis

The EI mass spectrum of this compound is characterized by the molecular ion (M•⁺) and several diagnostic fragment ions resulting from predictable cleavage pathways.

Proposed Fragmentation Pathway

The fragmentation is initiated by the removal of an electron to form the molecular ion at m/z 143 . The primary fragmentation events involve the methyl ester group and subsequent cleavages of the isothiazole ring.

  • α-Cleavage of the Ester: The most favorable initial fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃).[12][13][14] This results in the formation of a highly stable acylium ion.

    • M•⁺ (m/z 143) → [M - •OCH₃]⁺ (m/z 112)

  • Loss of Carbon Monoxide: The resulting acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO), a common pathway for such ions.

    • [M - •OCH₃]⁺ (m/z 112) → [C₄H₄NS]⁺ (m/z 100)

  • Isothiazole Ring Fragmentation: The isothiazole ring itself can undergo cleavage. A plausible pathway involves the loss of acetylene (C₂H₂) from the m/z 100 fragment.

    • [C₄H₄NS]⁺ (m/z 100) → [C₂H₂NS]⁺ (m/z 74)

  • Alternative Ester Cleavage: Another common pathway for esters is the loss of the entire carbomethoxy group (•COOCH₃).

    • M•⁺ (m/z 143) → [M - •COOCH₃]⁺ (m/z 84)

G M Isothiazole-5-COOCH₃ (M•⁺) m/z 143 F112 Isothiazole-5-C≡O⁺ m/z 112 M->F112 - •OCH₃ F84 Isothiazole Ring Ion [C₃H₂NS]⁺ m/z 84 M->F84 - •COOCH₃ F100 [C₄H₄NS]⁺ m/z 100 F112->F100 - CO

References

Application Note: Characterization of Methyl Isothiazole-5-Carboxylate using Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Methyl isothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized isothiazole, it serves as a versatile building block for the synthesis of novel pharmaceutical agents and other biologically active molecules.[1] The isothiazole ring is a key pharmacophore in various drugs, and the carboxylate group provides a reactive handle for further molecular elaboration.

Accurate and efficient characterization of such intermediates is paramount to ensure purity, confirm identity, and understand molecular structure. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It is rapid, non-destructive, and provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2][3] This application note provides a detailed guide for the analysis of methyl isothiazole-5-carboxylate using FTIR spectroscopy, covering sample preparation, data acquisition, and in-depth spectral interpretation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable characterization of this important synthetic intermediate.

Scientific Principles: The Basis of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[2] The instrument measures the amount of light absorbed at each frequency, generating a spectrum that plots absorbance or transmittance versus wavenumber (cm⁻¹).

The key functional groups within methyl isothiazole-5-carboxylate—the isothiazole ring, the ester carbonyl (C=O), and the C-O bonds—each possess characteristic vibrational frequencies. By identifying the absorption bands in the spectrum, one can confirm the presence of these groups and thus verify the compound's identity.

Molecular Structure & Expected Vibrational Signatures

To effectively interpret the IR spectrum, it is crucial to first examine the molecular structure and identify the key vibrational reporters.

Caption: Molecular structure of methyl isothiazole-5-carboxylate with key functional groups highlighted.

The primary vibrational modes anticipated are:

  • Isothiazole Ring: C=N and C=C stretching vibrations, as well as ring "breathing" modes and C-S stretching. These are typically found in the 1600-1300 cm⁻¹ region.[4]

  • Ester Group: A strong C=O (carbonyl) stretching vibration, which is one of the most prominent peaks in the spectrum, usually appearing between 1750-1700 cm⁻¹.[5] Additionally, two C-O stretching vibrations (one for C-O-C and one for O-C-C) are expected in the 1300-1000 cm⁻¹ range.

  • Alkyl and Aromatic C-H: Stretching vibrations from the methyl group and the C-H bond on the isothiazole ring are expected above 3000 cm⁻¹. Bending vibrations for the methyl group will appear around 1450 cm⁻¹.

Experimental Protocols

The following section details the step-by-step procedures for sample preparation and data acquisition. Methyl isothiazole-5-carboxylate is typically a solid at room temperature, making Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods the most suitable choices.[2][6]

start Obtain Sample prep Sample Preparation start->prep atr ATR Method: Place solid directly on crystal prep->atr Quick, Surface Analysis kbr KBr Pellet Method: Grind sample with KBr, press into pellet prep->kbr Bulk Analysis background Acquire Background Spectrum (Clean ATR crystal or pure KBr pellet) atr->background kbr->background sample_spec Acquire Sample Spectrum background->sample_spec process Data Processing (Background subtraction, baseline correction) sample_spec->process analyze Spectral Interpretation (Peak identification and assignment) process->analyze end Final Report analyze->end

Caption: General experimental workflow for FTIR analysis of methyl isothiazole-5-carboxylate.

Protocol 1: Analysis by Attenuated Total Reflectance (ATR)

ATR is the preferred method for rapid, routine analysis due to its minimal sample preparation.[3] It analyzes the surface of the sample.

  • Rationale: This technique relies on the principle of total internal reflection. The IR beam passes through a crystal of high refractive index (e.g., diamond or germanium), creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with it. This interaction provides a spectrum of the sample's surface layers.[7]

  • Methodology:

    • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue. Allow the solvent to fully evaporate.

    • Background Acquisition: Record a background spectrum of the clean, empty crystal. This is crucial to correct for atmospheric H₂O and CO₂, as well as any intrinsic absorbance from the crystal itself.

    • Sample Application: Place a small amount (a few milligrams) of the solid methyl isothiazole-5-carboxylate powder onto the center of the ATR crystal.

    • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[7]

    • Data Collection: Acquire the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

    • Cleaning: After analysis, clean the crystal and pressure clamp tip thoroughly to prevent cross-contamination.

Protocol 2: Analysis by KBr Pellet (Transmission)

This traditional method provides a spectrum of the bulk sample and is useful when higher sensitivity or spectral resolution is needed.

  • Rationale: The sample is dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. Pressing the mixture into a thin, transparent pellet allows the IR beam to pass through it (transmission).[6][8] The quality of the spectrum is highly dependent on the particle size and homogeneity of the pellet.

  • Methodology:

    • Gather Materials: You will need agate mortar and pestle, a pellet die, a hydraulic press, and high-purity, dry FTIR-grade KBr powder. KBr is hygroscopic; it should be stored in a desiccator or dried in an oven prior to use.[8]

    • Sample Preparation: Weigh approximately 1-2 mg of methyl isothiazole-5-carboxylate and 100-200 mg of dry KBr.

    • Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. Causality: This step is critical to reduce the particle size to less than the IR wavelength, which minimizes scattering of the IR beam (known as the Christiansen effect) and prevents band shape distortions.[8]

    • Pellet Pressing: Transfer the powder to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. A cloudy pellet indicates insufficient grinding, excessive sample concentration, or moisture contamination.[8]

    • Data Collection: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect the spectrum using similar parameters as the ATR method, using a background spectrum of an empty sample holder or a pure KBr pellet.

Spectral Interpretation & Data

The FTIR spectrum of methyl isothiazole-5-carboxylate will display a series of absorption bands corresponding to its distinct functional groups. The table below summarizes the predicted band assignments based on established group frequencies and data from related thiazole and carboxylate compounds.[5][9][10]

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssignment
3150 - 3050WeakC-H StretchAromatic C-H on the isothiazole ring
2980 - 2850WeakC-H StretchAsymmetric/Symmetric stretch of methyl (CH₃) group
1730 - 1710 Strong C=O Stretch Ester carbonyl group
1600 - 1500MediumC=N and C=C StretchIsothiazole ring skeletal vibrations
1470 - 1430MediumC-H BendAsymmetric bending of methyl (CH₃) group
1390 - 1370WeakC-H BendSymmetric "umbrella" bending of methyl (CH₃)
1300 - 1200 Strong C-O Stretch (Asymmetric) C(=O)-O-C stretch of the ester
1150 - 1050 Strong C-O Stretch (Symmetric) O-CH₃ stretch of the ester
900 - 700MediumC-H Out-of-plane BendAromatic C-H wag
750 - 650WeakC-S StretchIsothiazole ring C-S bond vibration

Key Interpretive Insights:

  • The most diagnostic peak will be the intense C=O stretch between 1730-1710 cm⁻¹. Its presence is a strong indicator of the ester functionality.

  • The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands from ring vibrations and C-O stretches. While individual assignment can be complex, the overall pattern is unique to the molecule and serves as an excellent confirmation of identity when compared to a reference spectrum.

  • The absence of a broad absorption band around 3500-3200 cm⁻¹ confirms the absence of hydroxyl (-OH) or primary/secondary amine (-NH) impurities, such as the corresponding carboxylic acid or amide.

Conclusion

FTIR spectroscopy is a powerful and efficient technique for the structural characterization of methyl isothiazole-5-carboxylate. By following the detailed protocols for either ATR or KBr pellet analysis, researchers can rapidly obtain high-quality spectra. The key absorption bands—particularly the strong ester C=O stretch and the unique fingerprint of the isothiazole ring—provide unambiguous confirmation of the compound's identity and purity. This application note serves as a practical guide for integrating FTIR analysis into the workflow of synthetic chemistry, quality control, and pharmaceutical development.

References

Application Note: A Validated HPLC Method for Purity Determination of Isothiazole-5-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Isothiazole-5-carboxylic acid methyl ester. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure to assess the purity of this key heterocyclic intermediate. The described reversed-phase HPLC (RP-HPLC) method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and stability testing. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Imperative for Isothiazole Intermediates

This compound is a crucial building block in the synthesis of a variety of biologically active compounds and functional materials.[3][4] The isothiazole ring is a key pharmacophore in several commercial pharmaceuticals and agrochemicals.[3] The purity of this intermediate is paramount as impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final product. Therefore, a well-defined and validated analytical method is essential for ensuring the quality of this compound.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity assessment of small molecules in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] This application note provides a comprehensive guide to a developed and validated RP-HPLC method for the purity analysis of this compound, including a detailed protocol and validation results.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueRationale for HPLC Method Development
Molecular Formula C5H5NO2SThe presence of heteroatoms (N, S, O) suggests a polar character.
Molecular Weight 159.17 g/mol [6]
Structure The aromatic isothiazole ring contains a chromophore suitable for UV detection.
UV λmax Estimated at ~286 nmBased on the UV-Vis spectrum of a structurally similar compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, which shows a λmax at 286 nm.[1][3] This provides a logical starting point for UV detection.
Polarity PolarThe ester and isothiazole moieties contribute to its polarity, suggesting good solubility in common HPLC mobile phases like methanol and acetonitrile. Reversed-phase chromatography is a suitable separation mode.

HPLC Method Development and Optimization

The primary objective during method development was to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities.

Column Selection

A C18 stationary phase was chosen as the initial starting point due to its versatility in reversed-phase chromatography for a wide range of polar and non-polar compounds. A standard column dimension of 4.6 x 150 mm with 5 µm particle size provides a good balance between efficiency and backpressure.

Mobile Phase Selection

A mobile phase consisting of an aqueous buffer and an organic modifier is standard for RP-HPLC.

  • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and UV cutoff, often providing better peak shapes for heterocyclic compounds.

  • Aqueous Phase: A slightly acidic mobile phase is often beneficial for the analysis of compounds with ester functionalities to prevent hydrolysis. A phosphate buffer at a pH of 3.0 was chosen to ensure the analyte is in a single, non-ionized form, leading to consistent retention and improved peak symmetry.

Detection Wavelength

Based on the UV-Vis spectrum of a closely related isothiazole ester, a detection wavelength of 286 nm was selected to provide high sensitivity for the analyte.[1][3]

Optimized Chromatographic Conditions

The following conditions were found to provide the optimal separation:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 286 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.02 M Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent (Acetonitrile/Water, 50:50, v/v): Mix equal volumes of HPLC-grade acetonitrile and water.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the Standard Solution.

HPLC System Setup and Operation
  • Set up the HPLC system according to the optimized conditions in the table above.

  • Equilibrate the column with the initial mobile phase composition (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the Standard Solution in replicate (n=6) to check for system suitability.

  • Inject the Sample Solution.

  • At the end of the sequence, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it in an appropriate solvent.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (100 µg/mL) equilibration System Equilibration prep_standard->equilibration prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->equilibration system_suitability System Suitability Test (n=6 injections of Standard) equilibration->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis integration Peak Integration sample_analysis->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[1][2] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity

Specificity was evaluated by injecting the diluent, a standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. Additionally, forced degradation studies were conducted by exposing the sample to acidic, basic, thermal, and oxidative stress conditions to demonstrate that the method can resolve the analyte from potential degradation products.

Linearity and Range

Linearity was assessed by preparing a series of solutions of this compound at five concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

ParameterResult
Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo. The analysis was performed in triplicate at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.6
Precision
  • Repeatability (Intra-day Precision): Six individual preparations of the sample solution at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability study was repeated on a different day by a different analyst.

Precision Type% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
System Suitability

System suitability parameters were established to ensure the chromatographic system was adequate for the analysis. These were monitored throughout the validation and are recommended for routine use.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Diagram: Method Validation Logic

Validation_Logic cluster_core Core Validation Parameters (ICH Q2) cluster_performance System Performance cluster_robustness Method Reliability Specificity Specificity (No Interference) Validation Validated Method Specificity->Validation Linearity Linearity & Range (r² > 0.999) Linearity->Validation Accuracy Accuracy (% Recovery) Accuracy->Validation Precision Precision (% RSD) Precision->Validation SystemSuitability System Suitability (Tailing, Plates, %RSD) SystemSuitability->Validation Robustness Robustness (Deliberate Variations) Robustness->Validation

Caption: Logical relationship of validation parameters ensuring a robust HPLC method.

Potential Impurities

During the synthesis of thiazole and isothiazole carboxylic acid esters, common impurities can arise from starting materials, by-products, or degradation.[7][8] Potential impurities for this compound could include:

  • Starting materials: Unreacted precursors from the ring formation step.[9]

  • Isothiazole-5-carboxylic acid: The hydrolyzed form of the ester.

  • Positional isomers: Isomers formed during the synthesis.

The developed HPLC method demonstrated baseline separation of the main peak from other minor peaks observed in test samples, indicating its suitability for purity analysis.

Conclusion

The RP-HPLC method described in this application note is a specific, linear, accurate, and precise method for the determination of the purity of this compound. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control analysis in a regulated environment. The systematic approach to method development and validation ensures the reliability of the analytical data generated.

References

Application Notes and Protocols for the Recrystallization of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Isothiazole Derivatives

Isothiazole derivatives are a significant class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials science innovations.[1][2] Their biological and chemical activities are profoundly influenced by their purity. Even minute impurities can lead to skewed experimental results, reduced efficacy in drug candidates, and unpredictable material properties. Therefore, robust purification techniques are paramount in the research and development pipeline.

Recrystallization stands as a powerful and widely employed method for the purification of solid organic compounds, including isothiazole derivatives.[1][3] This technique leverages the differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.[1][3] A well-executed recrystallization protocol can yield highly pure crystalline material, which is essential for accurate analytical characterization and reliable downstream applications.

This comprehensive guide provides a detailed protocol for the recrystallization of isothiazole derivatives, grounded in scientific principles and practical insights. It is designed for researchers, scientists, and drug development professionals seeking to achieve high levels of purity in their synthesized isothiazole compounds.

The Principle of Recrystallization: A Thermodynamic Perspective

Recrystallization is fundamentally a process of controlled precipitation. The core principle lies in the differential solubility of a compound in a given solvent at different temperatures.[1][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[1][3] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or largely insoluble.

The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[3][4] As this solution is allowed to cool, the solubility of the target compound decreases, leading to its crystallization out of the solution. The impurities, being present in smaller concentrations or having different solubility profiles, remain dissolved in the surrounding liquid, known as the mother liquor.[1] The purified crystals are then isolated by filtration.

Workflow for Recrystallization of Isothiazole Derivatives

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Solvent_Selection Solvent Selection Dissolution Dissolution in Hot Solvent Solvent_Selection->Dissolution Crude_Material Crude Isothiazole Derivative Crude_Material->Solvent_Selection Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Insoluble impurities removed Hot_Filtration->Cooling No insoluble impurities Isolation Isolation by Vacuum Filtration Cooling->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Purity_Analysis Purity & Characterization (TLC, HPLC, NMR, MP) Drying->Purity_Analysis Pure_Crystals Pure Crystalline Product Purity_Analysis->Pure_Crystals

Caption: A generalized workflow for the recrystallization of isothiazole derivatives.

Detailed Protocol for Recrystallization of Isothiazole Derivatives

This protocol provides a step-by-step guide to the recrystallization process. The specific choice of solvent and temperature will need to be optimized for each isothiazole derivative.

Step 1: Solvent Selection - The Cornerstone of Success

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[4] The ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient of Solubility: The solvent should dissolve the isothiazole derivative sparingly or not at all at room temperature but show high solubility at elevated temperatures.[1][3]

  • Inertness: The solvent must not react with the isothiazole derivative.[3][4]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to allow for a sufficient temperature differential for dissolution and crystallization but low enough to be easily removed from the purified crystals during drying.[1]

  • Impurity Solubility: Impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[4]

  • Safety and Volatility: The solvent should be non-flammable, non-toxic, and volatile enough for easy removal.[3][5]

Commonly used solvents for the recrystallization of heterocyclic compounds like isothiazoles include ethanol, methanol, hexane, cyclohexane, and solvent mixtures such as ethanol/water or acetone/hexane.[1] For instance, some fused isothiazole derivatives have been successfully recrystallized from an ethanol/water mixture, while others from methanol or hexane.[6]

Practical Tip: To select a solvent, place a small amount of the crude isothiazole derivative in a test tube and add a few drops of the candidate solvent. Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility in the cold and complete dissolution upon heating.

Step 2: Dissolution - Achieving Saturation
  • Place the crude isothiazole derivative in an Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents contamination.

  • Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point with gentle stirring or swirling.[1]

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.[1] It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.[7] An excess of solvent will result in a lower yield as more of the compound will remain in the mother liquor upon cooling.[8]

Step 3: Decolorization (Optional) - Removing Colored Impurities

If the hot solution is colored due to the presence of impurities, a small amount of activated charcoal can be added.[3]

  • Add a spatula-tip of activated charcoal to the hot, dissolved solution.

  • Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Remove the charcoal by hot filtration (see Step 4).

Caution: Adding activated charcoal to a boiling solution can cause it to boil over violently. Briefly cool the solution before adding the charcoal.

Step 4: Hot Filtration (Optional) - Removing Insoluble Impurities

If insoluble impurities are present or if activated charcoal was used, a hot filtration step is necessary.

  • Pre-heat a funnel (a stemless or short-stemmed funnel is ideal) and a receiving Erlenmeyer flask to prevent premature crystallization in the funnel.[9]

  • Place a piece of fluted filter paper in the hot funnel.

  • Quickly pour the hot solution through the filter paper into the pre-heated receiving flask.[9]

Step 5: Crystallization - The Art of Slow Cooling

The rate of cooling significantly impacts the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding impurities.[1]

  • Allow the hot, clear filtrate to cool slowly to room temperature.[1] Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1]

Inducing Crystallization: If crystals do not form, it may be due to a supersaturated solution.[8] Crystallization can often be induced by:

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites.[10][11]

  • Seeding: Adding a small "seed" crystal of the pure compound can initiate crystallization.[10]

Step 6: Isolation and Washing - Collecting the Purified Product
  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1]

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1] Using cold solvent minimizes the dissolution of the purified crystals.

  • Continue to draw air through the filter cake for several minutes to help dry the crystals.

Step 7: Drying - Removing Residual Solvent

Thoroughly dry the purified crystals to remove any residual solvent. This can be achieved by:

  • Air drying on a watch glass.

  • Using a desiccator under vacuum.

  • Drying in a vacuum oven at a temperature well below the compound's melting point.[1]

Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Reduce the solvent volume by gentle heating or using a rotary evaporator.[8] - Induce crystallization by scratching the flask or adding a seed crystal.[10][11]
Oiling out - The compound's melting point is lower than the boiling point of the solvent. - The solution is too concentrated.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[9][12] - Consider using a lower-boiling point solvent.
Low recovery yield - Too much solvent was used. - Premature crystallization during hot filtration. - The crystals were washed with solvent that was not cold enough.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated. - Use ice-cold solvent for washing.
Crystals are colored - Colored impurities are present.- Use activated charcoal for decolorization before crystallization.[3]
Crystallization is too rapid - The solution is too concentrated. - Cooling is too fast.- Add a small amount of extra hot solvent and allow the solution to cool more slowly.[10]

Purity Assessment of Recrystallized Isothiazole Derivatives

After recrystallization, it is crucial to assess the purity of the final product. Common analytical techniques include:

  • Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point range. Impurities tend to broaden and depress the melting point.[1]

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized material to the crude starting material and a pure standard. A pure compound should ideally show a single spot.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.[1]

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any remaining impurities.[1]

The effectiveness of recrystallization in removing impurities is highly dependent on the nature of the impurities and their co-crystallization potential.[13] For structurally similar impurities, multiple recrystallizations may be necessary to achieve the desired level of purity.

Conclusion

Recrystallization is an indispensable technique for the purification of isothiazole derivatives, enabling researchers to obtain high-purity materials essential for accurate scientific investigation and the development of new technologies. By carefully selecting the appropriate solvent and meticulously following the steps outlined in this protocol, scientists can effectively remove impurities and isolate isothiazole derivatives in their crystalline form. The principles and practical guidance provided herein serve as a robust foundation for optimizing recrystallization procedures for a wide range of isothiazole compounds.

References

Application Notes & Protocols: Investigating Methyl Isothiazole-5-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to exploring the potential of methyl isothiazole-5-carboxylate and its derivatives as a novel scaffold in anticancer drug discovery. It outlines the scientific rationale, detailed experimental protocols for in vitro evaluation, and methodologies for elucidating the mechanism of action, grounded in established scientific principles.

Introduction: The Isothiazole Scaffold in Oncology

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship.[1][2] This unique structural motif has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[2][3] Isothiazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.[1] The anticancer potential of this scaffold is attributed to its ability to interact with various biological targets crucial for tumor growth and survival.[4] For instance, certain isothiazole derivatives have been shown to act as inhibitors of key enzymes like histone deacetylases (HDACs) and tyrosine kinases, which are often dysregulated in cancer.[2]

While extensive research exists for the broader class of isothiazoles and the related thiazoles, this guide focuses on establishing a systematic framework for the investigation of a specific, promising starting point: methyl isothiazole-5-carboxylate . Based on the activity of structurally similar compounds, such as 2-amino-4-methylthiazole-5-carboxylate derivatives which exhibit antileukemic potential, there is a strong rationale for exploring this scaffold.[5] Research into related compounds, like 5-hydrazino-3-methylisothiazole-4-carboxylic acid, has demonstrated high selectivity towards leukemia and colon cancer cell lines, further validating the potential of this core structure.[6]

This guide will walk researchers through the logical progression of early-stage drug discovery, from initial cytotoxicity screening to preliminary mechanism-of-action studies.

Section 1: The Drug Discovery Workflow: A Strategic Overview

The journey from a candidate compound to a potential drug lead is a systematic process. The initial phase, which is the focus of this guide, involves a series of in vitro assays designed to answer fundamental questions: Does the compound kill cancer cells? Is it selective for cancer cells over normal cells? How does it induce cell death? The following workflow provides a strategic roadmap for this investigation.

Drug_Discovery_Workflow cluster_0 Phase 1: Screening & Validation cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Target Identification Compound Methyl Isothiazole-5-carboxylate (& Analogs) Screening Primary Cytotoxicity Screening (e.g., MTT/SRB Assay on a few cell lines) Compound->Screening Test Compound Hit_Confirmation IC50 Determination (Dose-response on a larger panel) Screening->Hit_Confirmation Identify 'Hits' Selectivity Selectivity Index (SI) (Compare cancer vs. normal cell lines) Hit_Confirmation->Selectivity Quantify Potency Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Selectivity->Apoptosis Characterize 'Hits' Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Selectivity->Cell_Cycle MoA_Hypothesis Formulate MoA Hypothesis Apoptosis->MoA_Hypothesis Cell_Cycle->MoA_Hypothesis Target_ID Target Identification Methods (e.g., Affinity Pull-down, Thermal Shift) MoA_Hypothesis->Target_ID Elucidate Molecular Target Validation Target Validation (Genetic or Pharmacological) Target_ID->Validation Lead_Dev Lead Development Validation->Lead_Dev

Caption: A strategic workflow for the initial phases of anticancer drug discovery.

Section 2: Foundational Protocols: Cell Culture and Maintenance

Reliable and reproducible data begins with high-quality cell culture.[7] The choice of cell lines is critical and should ideally include representatives from different cancer types (e.g., breast, colon, leukemia) and at least one non-tumorigenic cell line to assess selectivity.[6][8]

Protocol 2.1: General Cell Culture Technique

This protocol provides a basic framework for culturing adherent cancer cell lines.

Rationale: Maintaining cells in a logarithmic growth phase ensures they are healthy and responsive for experiments. Aseptic technique is paramount to prevent contamination that would confound results.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, LoVo) and a non-tumorigenic line (e.g., MCF-10A).

  • Complete growth medium (e.g., DMEM or RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).[7]

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA (0.25%).

  • T-75 culture flasks.

  • Humidified incubator (37°C, 5% CO₂).[9]

Procedure:

  • Examine Cells: Daily, check cell cultures under a microscope for confluency (aim for 70-80% for passaging) and signs of contamination.[7]

  • Aspirate Medium: Once cells reach the desired confluency, aspirate the spent culture medium from the flask.

  • Wash Cells: Gently wash the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum that can inhibit trypsin activity. Aspirate the PBS.

  • Trypsinize: Add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate for 2-5 minutes at 37°C, or until cells detach.

  • Neutralize Trypsin: Add 5-7 mL of complete growth medium to the flask to neutralize the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Passage Cells: Transfer a fraction of the cell suspension (e.g., 1/5th to 1/10th, depending on the cell line's growth rate) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

  • Incubate: Place the flask in the incubator.

Section 3: Primary Screening: Assessing Cytotoxicity

The first experimental step is to determine if methyl isothiazole-5-carboxylate has a cytotoxic or cytostatic effect on cancer cells. Colorimetric assays like the MTT and SRB assays are widely used for this purpose due to their reliability, efficiency, and cost-effectiveness.[10][11]

Protocol 3.1: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenase enzymes in viable cells to convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.[12]

Materials:

  • Cells cultured as per Protocol 2.1.

  • 96-well flat-bottom plates.

  • Methyl isothiazole-5-carboxylate, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Positive control (e.g., Doxorubicin or Staurosporine).[13]

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the methyl isothiazole-5-carboxylate stock solution in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used for the compound (vehicle control), and cells treated with a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add MTT Reagent: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilize Formazan: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against compound concentration (log scale) to generate a dose-response curve.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[14]

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)¹
Methyl Isothiazole-5-carboxylate MCF-7 (Breast Cancer)[Experimental Value][Calculated Value]
LoVo (Colon Cancer)[Experimental Value][Calculated Value]
LoVo/DX (Resistant Colon)[Experimental Value][Calculated Value]
MV4-11 (Leukemia)[Experimental Value][Calculated Value]
MCF-10A (Normal Breast)[Experimental Value]N/A
Doxorubicin (Control) MCF-7 (Breast Cancer)[Experimental Value][Calculated Value]
MCF-10A (Normal Breast)[Experimental Value]N/A
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity.

Section 4: Elucidating the Mechanism of Action: Apoptosis Assays

If the compound shows potent and selective cytotoxicity, the next step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer drugs as it typically does not induce an inflammatory response.[15][16]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Signal Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Stress Signal (e.g., DNA Damage) Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Caspase3->Apoptosis Cleaves substrates AnnexinV Annexin V detects Phosphatidylserine (PS) Flipping (Early Event) Apoptosis->AnnexinV

Caption: Key markers and pathways in apoptosis measured by common assays.

Protocol 4.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between four populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Materials:

  • Cells treated with methyl isothiazole-5-carboxylate at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Culture and treat cells in 6-well plates. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.

  • Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Wash: Wash the cell pellet twice with cold PBS.

  • Resuspend: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Section 5: Advanced Protocol: Target Identification Strategies

Identifying the specific molecular target of a small molecule is a critical but challenging step in drug discovery.[17][18] It transforms a "black box" compound into a tool for understanding biology and a candidate for rational drug design. There are numerous methods, broadly categorized as affinity-based and label-free approaches.[17][19]

Conceptual Protocol 5.1: Affinity-Based Pull-Down

Principle: This method involves chemically modifying the small molecule (the "bait") to attach it to a solid support, such as agarose beads.[17] This "bait" is then incubated with a cell lysate containing all the cellular proteins. The target protein(s) will bind to the bait, while non-specific proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.[17][19]

Affinity_Pulldown cluster_workflow Affinity-Based Target ID Workflow start Synthesize Analog (with linker) immobilize Immobilize on Beads start->immobilize incubate Incubate with Cell Lysate immobilize->incubate wash Wash Away Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Identify Proteins (LC-MS/MS) elute->analyze

Caption: Conceptual workflow for identifying protein targets via affinity pull-down.

Key Considerations:

  • Linker Attachment: The linker must be attached to a position on the methyl isothiazole-5-carboxylate molecule that does not interfere with its biological activity. This often requires synthesizing several analogs.

  • Controls: A crucial control is to use beads without the compound or with an inactive analog to distinguish true binders from proteins that non-specifically adhere to the beads or linker.

  • Validation: Potential targets identified by mass spectrometry must be validated through other methods, such as genetic knockdown (siRNA) or by confirming direct binding with purified proteins.[20][21]

Conclusion and Future Perspectives

This guide provides a foundational framework for the systematic evaluation of methyl isothiazole-5-carboxylate as a potential anticancer agent. The protocols herein enable researchers to assess its cytotoxicity, selectivity, and primary mechanism of cell death. Positive results from these initial in vitro studies—specifically, potent activity against cancer cells with a high selectivity index and induction of apoptosis—would provide a strong rationale for advancing the compound to more complex studies. Future work would involve in vivo efficacy studies in animal models, further target deconvolution, and medicinal chemistry efforts to optimize the scaffold for improved potency and drug-like properties. The isothiazole core remains a promising starting point for the development of novel and effective cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Isothiazole-5-carboxylic acid methyl ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isothiazole-5-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide insights grounded in chemical principles and field-tested experience.

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, while achievable, presents several challenges that can impact yield and purity. This guide addresses these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is a common and reliable synthetic route for this compound?

A prevalent and effective strategy for constructing the isothiazole ring is through the [4+1] annulation approach. This involves the reaction of a four-atom component with a source for the nitrogen or sulfur atom.[2] A robust method for the target molecule involves the reaction of a β-ketodithioester or a related precursor with an ammonia source, followed by cyclization and oxidation.[3]

A plausible and frequently adapted pathway begins with methyl 3,3-bis(methylthio)acrylate, which serves as the four-carbon backbone. This is reacted with an ammonia source to form an enamine, which then undergoes oxidative cyclization to form the isothiazole ring.

Proposed General Protocol:
  • Enamine Formation: React methyl 3,3-bis(methylthio)acrylate with an ammonia source (e.g., ammonium acetate, NH₄OAc) in a suitable solvent like ethanol or methanol.[2][3]

  • Oxidative Cyclization: Introduce an oxidizing agent, such as iodine (I₂) or N-bromosuccinimide (NBS), to facilitate the S-N bond formation and subsequent aromatization.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up to remove inorganic salts, and purify the crude product using column chromatography or recrystallization.

Troubleshooting Guide
Problem 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most common issue and can stem from several factors, including incomplete reaction, side product formation, or product degradation.

Answer:

Several factors could be responsible for low yields. A systematic approach to optimization is crucial.

  • Incomplete Cyclization: The key ring-forming step is often sensitive to reaction conditions.

    • Causality: The cyclization requires sufficient thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack and subsequent elimination/oxidation steps. Insufficient heat can stall the reaction.[4] Conversely, excessive heat can lead to the decomposition of starting materials or the desired product.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material persists, consider incrementally increasing the reaction temperature (e.g., in 10 °C steps) or extending the reaction time. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2]

  • Suboptimal Solvent or Base: The choice of solvent and base (if applicable) is critical.

    • Causality: The solvent influences the solubility of reactants and intermediates, which affects reaction rates.[4] For the cyclization step, a polar protic solvent like ethanol or methanol is often effective. The choice of base can also be critical; for instance, some isothiazole syntheses show significantly improved yields when a specific sequence of bases, like DABCO followed by triethylamine, is used.[2]

    • Solution: Screen a panel of solvents. Consider alternatives like toluene at elevated temperatures or aprotic polar solvents like DMF, but be mindful that DMF can be difficult to remove.

  • Side Reactions: The formation of byproducts is a major cause of yield loss.

    • Causality: A common side reaction is the formation of thiazole isomers, depending on the precursors and reaction conditions.[5] Dimerization or polymerization of reactive intermediates can also occur, especially at high concentrations or temperatures.

    • Solution: Ensure high-purity starting materials. Lowering the reaction temperature or adding reagents slowly can sometimes minimize the formation of undesired byproducts.

Optimization Workflow for Low Yield

Below is a systematic workflow to troubleshoot and optimize your reaction yield.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Monitor_TLC Analyze Reaction by TLC: Incomplete Conversion? Check_Purity->Monitor_TLC If pure Optimize_Temp Optimize Temperature (e.g., 60-100 °C) Monitor_TLC->Optimize_Temp Yes Byproducts Significant Byproducts Observed? Monitor_TLC->Byproducts No Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Optimize_Time->Byproducts Optimize_Solvent Screen Solvents (e.g., EtOH, Toluene, DMF) Byproducts->Optimize_Solvent Yes Purification Review Purification Method Byproducts->Purification No Optimize_Solvent->Purification Success Yield Improved Purification->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: My final product is impure. How do I identify and eliminate common impurities?

Product purity is essential, especially in drug development. Impurities often co-elute during chromatography or co-crystallize with the product.

Answer:

Identifying the structure of the impurity is the first step toward eliminating it.

  • Unreacted Starting Materials: This is the simplest impurity to address.

    • Identification: Compare the NMR and TLC of your final product with the starting materials.

    • Solution: Improve the reaction conversion by extending the reaction time or increasing the temperature as discussed above.[4] Alternatively, unreacted starting materials can often be removed during aqueous work-up or by careful column chromatography with an optimized solvent gradient.

  • Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis.

    • Causality: Hydrolysis can occur during the work-up if conditions are too acidic or basic, or if the reaction is performed in the presence of water at high temperatures for extended periods. This will form the corresponding carboxylic acid.

    • Solution: Ensure the pH is kept near neutral during the aqueous work-up. Use anhydrous solvents if possible. If the acid impurity forms, it can often be removed by washing the organic layer with a mild base like a saturated sodium bicarbonate solution. The acid will be extracted into the aqueous layer as its sodium salt.

  • Regioisomeric Byproducts: Formation of a thiazole or a different isothiazole isomer is possible.

    • Causality: Depending on the exact synthetic route, alternative cyclization pathways can lead to isomeric heterocycles. For example, three-component reactions can sometimes yield both thiazoles and isothiazoles.[5]

    • Identification: Isomers can be difficult to separate. Detailed characterization using 2D NMR (NOESY/ROESY) and comparison with literature data for known isothiazole and thiazole scaffolds is essential.

    • Solution: Isomer formation is highly dependent on the reaction mechanism. Modifying the precursors or the cyclization conditions (e.g., catalyst, solvent) can favor the desired isomer.[3] Careful optimization of flash chromatography conditions (e.g., using a less polar solvent system) may be required for separation.

Table 1: Common Solvents and Conditions for Heterocyclic Synthesis
SolventTypeBoiling Point (°C)Typical Use Case & Notes
EthanolPolar Protic78Commonly used for Hantzsch-type syntheses; good solubility for many starting materials.[4]
MethanolPolar Protic65Similar to ethanol but lower boiling point.[4]
TolueneNonpolar111Effective for reactions requiring higher temperatures; can sometimes lead to higher yields.[4]
DichloromethaneAprotic40Often used for work-up and extraction.
DioxanePolar Aprotic101Used in some deamination/cyclization reactions.[6]
Problem 3: The reaction work-up is problematic, leading to product loss.

Emulsion formation during extraction or precipitation issues can significantly reduce the isolated yield.

Answer:

A clean and efficient work-up is critical for maximizing isolated yield.

  • pH Adjustment:

    • Causality: The isothiazole product may exist as a salt after the reaction. Neutralization is required to precipitate or extract the free base. Incomplete neutralization will result in the product remaining dissolved in the aqueous phase.[4]

    • Protocol: After quenching the reaction, adjust the pH of the aqueous solution. It is advisable to use a mild base like sodium bicarbonate or ammonium hydroxide. Monitor the pH with a pH meter or test strips. Adjust slowly until precipitation is complete or until the optimal pH for extraction is reached (typically neutral to slightly basic).

  • Extraction & Emulsions:

    • Causality: Emulsions often form when fine particulate matter is present or when the densities of the aqueous and organic layers are too similar.

    • Solution: To break up emulsions, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. If solids are present, filtering the entire mixture through a pad of Celite before extraction can be very effective.

References

Technical Support Center: Synthesis of Isothiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Synthetics

Welcome to the technical support center for the synthesis of isothiazole-5-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. We will address common side reactions, troubleshoot suboptimal results, and provide field-proven insights to streamline your experimental workflow. Our focus is on understanding the causality behind synthetic challenges and offering robust, validated solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of isothiazole-5-carboxylates. Each entry is structured to help you identify the problem, understand its chemical origin, and implement a practical solution.

Issue 1: Low Yield of Isothiazole-5-carboxylate with a Major Pyridine Byproduct
  • Symptom: You are performing a synthesis from an enamine precursor, such as a methyl 3-aminocrotonate derivative, and a sulfur-transfer/cyclization agent (e.g., 4,5-dichloro-1,2,3-dithiazolium chloride). While you obtain some of the desired isothiazole, a significant portion of your material is a substituted pyridine, confirmed by NMR and MS analysis.

  • Potential Cause (The "Why"): This side reaction is particularly common when using activated enamines or enaminonitriles.[1] The reaction mechanism for the desired isothiazole formation involves the nucleophilic attack of the enamine onto the sulfur-containing reagent, followed by cyclization and elimination. However, a competing pathway exists where the enamine can dimerize or react with another equivalent of a reaction intermediate, leading to a pyridine ring construction.[1] This pathway is often favored by higher temperatures or incorrect stoichiometry.

  • Proposed Solution (The "How"):

    • Temperature Control: This is the most critical parameter. The dimerization leading to pyridine formation often has a higher activation energy than the desired cyclization.

      • Protocol: Run the reaction at a lower temperature. If you are currently running at room temperature or higher, try performing the addition of the dithiazolium salt at 0 °C or even -20 °C and allowing the reaction to warm slowly to room temperature.[1] Monitor progress by TLC to avoid unnecessarily long reaction times.

    • Stoichiometry and Addition Rate: Ensure the enamine is not in large excess at any point in the reaction.

      • Protocol: Use a slight excess (1.05-1.1 equivalents) of the sulfur-transfer reagent. More importantly, add the sulfur reagent slowly (e.g., dropwise via a syringe pump over 30-60 minutes) to a stirred solution of the enamine. This maintains a low concentration of the reactive intermediate and minimizes the chance of self-condensation.

    • Solvent Choice: The solvent can influence the relative rates of the competing reaction pathways.

      • Protocol: While dichloromethane is common, consider less polar solvents like toluene or a co-solvent system to potentially disfavor the pyridine formation pathway.[2]

Caption: A logical workflow for troubleshooting low yields due to byproduct formation.

Issue 2: Formation of Thiazole Isomer Instead of Isothiazole
  • Symptom: Your synthesis is intended to produce an isothiazole (a 1,2-azole), but characterization (especially with 2D NMR like HMBC) reveals you have formed the isomeric thiazole (a 1,3-azole). This is common in multi-component reactions or modified Gewald-type syntheses.[3][4]

  • Potential Cause (The "Why"): The regioselectivity of ring closure is determined by which nucleophile (nitrogen or a carbon) attacks which electrophile. In syntheses that build the ring from acyclic precursors, there can be ambiguity in the cyclization step. For example, in a three-component reaction of an enaminoester, sulfur, and a bromodifluoroacetamide, the reaction intermediates can have multiple pathways for cyclization, leading to either thiazole or isothiazole products.[3] The outcome is highly dependent on the substitution pattern of the starting materials and the precise reaction mechanism.[4]

  • Proposed Solution (The "How"):

    • Substrate Control: The substitution on your starting materials is the primary determinant of the outcome.

      • Insight: In modified Gewald reactions, the presence of an alkyl or aryl substituent on the carbon alpha to the nitrile group can block the typical thiophene-forming pathway and selectively lead to thiazole formation.[4] To favor isothiazole, a different synthetic strategy is often required.

    • Re-evaluate Synthetic Strategy: If your current path consistently yields the thiazole isomer, it is likely the thermodynamically or kinetically favored product for that specific reaction. A different retrosynthetic disconnection may be necessary.

      • Recommendation: Consider a synthesis that unambiguously forms the S-N bond first. For example, the reaction of β-ketodithioesters with ammonium acetate proceeds via a [4+1] annulation to form 3,5-disubstituted isothiazoles.[5] Another robust method is the 1,3-dipolar cycloaddition of nitrile sulfides to alkynes, which directly constructs the isothiazole ring with predictable regioselectivity.[6][7]

Synthetic MethodTypical Starting MaterialsPredominant ProductKey Selectivity FactorReference
Modified Gewald α-Substituted Cyanoacetate, Sulfur, Aldehyde precursorThiazoleSubstitution on α-carbon blocks thiophene pathway, favors thiazole.[4]
Three-Component Enaminoester, Sulfur, BromodifluoroacetamideThiazole or IsothiazoleNature of the fluoro-reagent and reaction conditions.[3]
[4+1] Annulation β-Ketodithioester, NH₄OAcIsothiazoleReaction pathway inherently forms the C-N and S-N bonds required for the isothiazole ring.[5]
Cycloaddition Nitrile Sulfide, AlkyneIsothiazoleRegioselectivity controlled by frontier molecular orbitals of the dipole and dipolarophile.[6][7]
Issue 3: Isothiazole Ring Opening During Synthesis or Work-up
  • Symptom: You observe a complete loss of your desired product during the reaction or, more commonly, during the work-up procedure. Analysis of the reaction mixture shows complex, often sulfurous, acyclic compounds instead of the target heterocycle.

  • Potential Cause (The "Why"): The isothiazole ring, while aromatic, can be susceptible to nucleophilic attack, leading to the cleavage of the weak N-S bond.[8] This is particularly true under several conditions:

    • Activated Ring: If the ring is quaternized (forming an isothiazolium salt), it becomes highly electrophilic and prone to attack.[9]

    • Strong Nucleophiles: The presence of strong nucleophiles (e.g., excess primary amines, hard bases like hydroxide or alkoxides) can initiate ring opening.

    • Harsh pH: Strongly basic conditions during aqueous work-up can hydrolytically cleave the ring.

  • Proposed Solution (The "How"):

    • Control Basicity: Avoid using strong, hard bases if possible.

      • Protocol: If a base is required for the reaction, opt for a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a tertiary amine like triethylamine or N,N-diisopropylethylamine.[8] Use the minimum effective amount.

    • Careful Work-up: The work-up is a critical step where ring opening often occurs.

      • Protocol: When neutralizing an acidic reaction mixture, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH).[2][10] Adjust the pH carefully and avoid letting the mixture sit for prolonged periods under basic conditions. Extract the product immediately after neutralization.

    • Metalation Conditions: If performing functionalization via lithiation (e.g., to make an isothiazole-5-carboxylic acid from the parent heterocycle), temperature control is paramount.

      • Protocol: Direct metalation with reagents like butyllithium must be performed at very low temperatures (-50 to -70 °C) to prevent competitive ring-opening reactions.[9]

G cluster_0 Isothiazole Ring Opening isothiazole Isothiazole Ring attack Nucleophilic Attack at Sulfur or C5 isothiazole->attack nucleophile Nucleophile (e.g., OH⁻) nucleophile->attack intermediate Acyclic Intermediate attack->intermediate Forms unstable adduct cleavage N-S Bond Cleavage intermediate->cleavage Ring opens products Degradation Products cleavage->products

Caption: Simplified pathway showing nucleophile-induced isothiazole ring cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable general methods for synthesizing isothiazole-5-carboxylates?

A1: Two highly reliable approaches are:

  • From Enamines: The reaction of β-enamino esters with a suitable sulfur electrophile like 4,5-dichloro-1,2,3-dithiazolium chloride generally gives good yields of the corresponding isothiazole-4- or 5-carboxylates, provided conditions are controlled to prevent side reactions (see Issue 1).[1][11][12]

  • From Lithiated Isothiazoles: If you can synthesize the parent isothiazole ring first, a very clean method is to perform a halogen-metal exchange or direct deprotonation at the 5-position using butyllithium at low temperature, followed by quenching the resulting isothiazol-5-yllithium with carbon dioxide (dry ice).[9] This directly installs the carboxylic acid at the 5-position.

Q2: My reaction is very slow or incomplete. What should I consider?

A2: If your reaction is stalling, consider these factors:

  • Temperature: While high temperatures can cause side reactions, insufficient heat may prevent the reaction from proceeding.[2] If you are running at 0 °C or room temperature, cautiously increasing the temperature to 40-50 °C while monitoring by TLC is a reasonable step. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[7][13]

  • Solvent: Ensure your reactants are soluble in the chosen solvent. A solvent that fully dissolves all components will facilitate the reaction. Common solvents include ethanol, methanol, DMF, and dichloromethane.[2][6]

  • Activation: Some reactions require a catalyst (acidic or basic) to proceed efficiently. Double-check the literature procedure for your chosen method to ensure a required catalyst has not been omitted.

Q3: How can I best monitor the progress of my isothiazole synthesis?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[2] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting materials, intermediates, and the final product. The isothiazole ring is often UV-active, making visualization straightforward. For complex reaction mixtures or to confirm product identity, LC-MS is an invaluable tool for monitoring the appearance of the desired mass peak and the disappearance of starting materials.

Q4: Are there any specific safety considerations for isothiazole synthesis?

A4: Yes. Many reagents used in these syntheses require careful handling.

  • Sulfur Reagents: Reagents like thionyl chloride and sulfur chlorides are corrosive and react violently with water. Always handle them in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling volatile and potentially toxic organic solvents.

  • Toxicity: Unsubstituted isothiazole itself is more toxic than pyridine. While substituted derivatives are generally less toxic, all novel compounds should be handled with care until their toxicological properties are known.[14]

References

Purification challenges of Isothiazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Common Purification Challenges

Welcome to the technical support center for Isothiazole-5-carboxylic acid methyl ester. As Senior Application Scientists, we understand that obtaining this key heterocyclic intermediate at high purity is paramount for the success of your research and development efforts. Its structural integrity directly impacts downstream applications, from medicinal chemistry to materials science.[1][2]

This guide is designed to be a dynamic resource, moving beyond simple step-by-step instructions. It provides in-depth troubleshooting advice and explains the chemical principles behind each purification strategy. We aim to empower you with the expertise to diagnose issues in your workflow and implement robust, effective solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common and challenging issues encountered during the purification of this compound.

Question 1: My NMR/LC-MS analysis consistently shows a significant acidic impurity that co-elutes with my product on silica. What is it, and how can I remove it?

Answer: This is the most frequently encountered challenge. The persistent acidic impurity is almost certainly Isothiazole-5-carboxylic acid [3], the product of ester hydrolysis. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, a reaction that can occur inadvertently during synthesis, work-up, or even during purification on slightly acidic silica gel.[4][5][6]

Causality: The lone pair of electrons on the oxygen of the carbonyl group can be protonated under acidic conditions, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

Solution: Liquid-Liquid Acid-Base Extraction

The most effective method to remove the carboxylic acid impurity is a targeted acid-base extraction, which exploits the difference in acidity between the neutral ester and the carboxylic acid.[7]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid, being acidic, will react with the weak base to form its sodium salt, which is highly soluble in the aqueous layer. The neutral ester will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the acid.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified ester.

Self-Validation: After this procedure, a TLC analysis should show the disappearance of the baseline spot corresponding to the carboxylic acid. An NMR spectrum of the purified product should be free of the broad singlet characteristic of a carboxylic acid proton.

Question 2: My compound "oiled out" during recrystallization instead of forming crystals. What causes this, and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This is common when the solution is supersaturated at a temperature above the melting point of the solute, or when significant impurities are present that disrupt crystal lattice formation.[8]

Troubleshooting Strategies:

  • Re-heat and Add Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[8]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure solid, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change Solvent System: The initial solvent may be too good a solvent. Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane, water) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify the solution, then cool slowly.[9]

Question 3: I'm experiencing low recovery after column chromatography. What are the likely causes?

Answer: Low recovery from silica gel chromatography can stem from several factors:

  • On-Column Hydrolysis: Standard silica gel is slightly acidic (pH ~4-5), which can be sufficient to catalyze the hydrolysis of the ester during a long residence time on the column.[10]

  • Irreversible Adsorption: Highly polar impurities or degradation products can bind irreversibly to the active sites on the silica gel.

  • Product Volatility: While the compound is a solid[11], prolonged exposure to high vacuum during solvent removal can lead to some loss, especially if the quantity is small.

Preventative Measures:

  • Deactivate Silica: If hydrolysis is suspected, you can use silica gel that has been treated with a small amount of a base, like triethylamine (typically 0.1-1% v/v in the eluent), to neutralize the acidic sites.[10]

  • Optimize Eluent: Use a solvent system that provides a retention factor (Rƒ) of ~0.3-0.4 on TLC. This ensures the compound elutes efficiently without excessive band broadening or prolonged contact time with the silica.

  • Careful Solvent Removal: Use a rotary evaporator with a controlled vacuum and moderate bath temperature to remove the solvent. Avoid leaving the dry product on high vacuum for extended periods.

Core Purification Protocols

Protocol 1: Optimized Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid product when a suitable solvent is found.[12]

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling point. An ideal solvent will dissolve the compound sparingly at room temperature but completely at high temperature.[12] (See Table 1 for suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring or swirling to fully dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityComments
Hexane 69Non-polarGood for removing non-polar impurities. Often used as the "poor" solvent in a binary system.[9]
Ethyl Acetate 77Polar AproticA versatile solvent that often works well for esters.[9] Can be paired with hexane.
Ethanol/Methanol 78 / 65Polar ProticMay have high solubility even when cold. Can be effective when mixed with water.[9]
Isopropanol 82Polar ProticA good alternative to ethanol with a slightly higher boiling point.
Toluene 111Non-polarUseful for compounds that are difficult to dissolve in other solvents.

Protocol 2: Flash Column Chromatography

This technique is superior for separating mixtures with components of differing polarities, such as separating the ester from its hydrolysis product or other synthetic byproducts.[13]

  • TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the Rƒ of the desired ester is approximately 0.3-0.4. The more polar carboxylic acid impurity should remain at or near the baseline.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading). Dry loading is preferred for better resolution.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to maintain a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows and Mechanisms

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial analysis of your crude product.

Purification_Workflow Start Crude Isothiazole-5-carboxylic acid methyl ester TLC Analyze by TLC/ NMR/LC-MS Start->TLC Decision1 Is Carboxylic Acid Impurity Present? TLC->Decision1 AcidBase Perform Acid-Base Extraction Protocol Decision1->AcidBase  Yes Decision2 Is Further Purification Needed? Decision1->Decision2  No Reanalyze Re-analyze Purity AcidBase->Reanalyze Reanalyze->Decision2 Recrystallize Attempt Recrystallization Decision2->Recrystallize  Yes End Pure Product Decision2->End  No Decision3 Successful Crystallization? Recrystallize->Decision3 Chromatography Perform Flash Column Chromatography Decision3->Chromatography  No (Oiled Out/Low Purity) Decision3->End  Yes Chromatography->End

Caption: Decision tree for selecting a purification strategy.

Mechanism: Ester Hydrolysis

This diagram illustrates the base-catalyzed hydrolysis of the methyl ester, the primary source of the common carboxylic acid impurity.

Caption: Base-catalyzed hydrolysis of the target ester.

References

Technical Support Center: Optimization of Reaction Conditions for Isothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Isothiazoles are a cornerstone in medicinal chemistry, appearing in pharmaceuticals like the antipsychotic drug ziprasidone.[1] However, their synthesis can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during isothiazole synthesis, ensuring you can optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the broader questions that often arise during the planning and execution of isothiazole synthesis.

Q1: My isothiazole synthesis is resulting in a consistently low yield. What are the most common culprits?

Low yields in isothiazole synthesis can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Ensure your reaction is running at the optimal temperature and for the recommended duration for the specific synthetic route you are employing. Small-scale trial reactions can be invaluable for determining the ideal parameters without committing large quantities of starting materials.[2]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly interfere with the reaction, leading to the formation of side products or incomplete conversion. Always use reagents and solvents of appropriate purity, and ensure solvents are anhydrous when the reaction chemistry is moisture-sensitive.[3]

  • Atmospheric Moisture and Oxygen: Many reagents used in organic synthesis, such as organolithium bases, are sensitive to air and moisture. If your reaction is air-sensitive, it is crucial to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.[4]

  • Product Decomposition: The desired isothiazole derivative may be unstable under the reaction or workup conditions.[5] Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine if the product is degrading over time.

Q2: I'm observing a dark, tar-like substance forming in my reaction mixture. What causes this and how can I prevent it?

Tar formation is a common problem in many organic syntheses, including that of heterocycles, and it often points to decomposition of starting materials or products, or significant side reactions. The likely causes are:

  • Excessive Heat: Many organic compounds are unstable at high temperatures. If you are running your reaction at an elevated temperature, consider if a lower temperature for a longer duration could achieve the desired transformation without decomposition.

  • Highly Acidic or Basic Conditions: Strong acids or bases can catalyze polymerization or degradation pathways. If your protocol calls for a strong acid or base, ensure it is added in a controlled manner and that the temperature is carefully monitored during addition. Consider if a milder reagent could be substituted.

  • Radical Reactions: The formation of tars can sometimes be attributed to uncontrolled radical reactions.[6] Ensuring a clean reaction setup and using high-purity reagents can minimize the initiation of such pathways.

To prevent tar formation, it is crucial to optimize the reaction temperature and carefully control the addition of reagents. Running the reaction at the lowest effective temperature is a good starting point.

Q3: How can I avoid the unwanted ring-opening of the isothiazole core during my reaction?

The isothiazole ring is susceptible to cleavage under certain conditions, particularly with strong nucleophiles or bases.[4] This is a critical consideration when planning functionalization reactions on a pre-formed isothiazole ring. To minimize the risk of ring-opening:

  • Use Milder, Non-Nucleophilic Bases: When deprotonation is necessary, for instance at the C5 position for subsequent reaction with an electrophile, opt for non-nucleophilic bases like lithium diisopropylamide (LDA) over more nucleophilic options like organolithium reagents.[4]

  • Strict Temperature Control: Perform reactions at low temperatures (e.g., -78 °C) to reduce the likelihood of side reactions, including ring-opening.[4] Maintaining a low temperature throughout the addition of the base and any subsequent electrophile is critical.

  • Protect Sensitive Functional Groups: If your isothiazole contains substituents that increase its susceptibility to nucleophilic attack and subsequent ring-opening, consider protecting these groups before proceeding with the desired transformation.

Troubleshooting Guide for Common Isothiazole Synthesis Routes

This section provides detailed troubleshooting for specific issues you might encounter with common isothiazole synthesis methods.

Scenario 1: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketothioamides

This is a popular and versatile method for constructing the isothiazole ring. A common protocol involves the reaction of a β-ketothioamide with an oxidizing agent.[7][8]

Problem: Low or No Yield of the Desired Isothiazole

Potential Cause Explanation Recommended Solution
Inefficient Oxidation The final step of this synthesis is an oxidative cyclization to form the S-N bond. If the oxidizing agent is weak, consumed by side reactions, or added in insufficient quantity, the reaction will stall.Ensure the oxidizing agent (e.g., iodine, bromine, hydrogen peroxide) is fresh and added in the correct stoichiometry. You may need to screen different oxidizing agents to find the most effective one for your specific substrate.
Incorrect Base/pH The initial steps may require a specific pH to facilitate the necessary tautomerization or condensation. If the conditions are too acidic or too basic, side reactions may be favored.If using a base, ensure it is of the appropriate strength and added in the correct amount. For reactions sensitive to pH, consider using a buffered system.
Poor Quality of β-Ketothioamide The β-ketothioamide starting material can be unstable. Impurities or decomposition can inhibit the desired reaction.Synthesize the β-ketothioamide fresh if possible, and purify it before use. Confirm its identity and purity by NMR and/or LC-MS.
Suboptimal Temperature While some oxidative cyclizations proceed at room temperature, others may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition.If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 40-60 °C) while monitoring the reaction by TLC. If decomposition is observed, try running the reaction at a lower temperature for a longer period.
Data Presentation: Effect of Solvent on a Typical Oxidative Cyclization

The choice of solvent can significantly impact the yield of isothiazole synthesis. Below is a table summarizing the effect of different solvents on the yield of a model reaction to form a 3,5-disubstituted isothiazole from a β-ketothioamide using iodine as the oxidant.

Solvent Dielectric Constant Typical Reaction Temperature Observed Yield (%) Notes
Dichloromethane (DCM)9.1Room Temperature75%Good solubility for many organic substrates.
Ethanol24.6Reflux85%The protic nature can sometimes facilitate the reaction.[9]
Acetonitrile37.5Room Temperature80%A polar aprotic solvent that often gives good results.
Tetrahydrofuran (THF)7.6Room Temperature65%Lower polarity may result in slower reaction rates.
N,N-Dimethylformamide (DMF)36.750 °C70%Higher boiling point allows for elevated temperatures, but can be difficult to remove.

Note: Yields are illustrative and will vary depending on the specific substrates used.

Scenario 2: Isothiazole Synthesis via Cycloaddition Reactions

Cycloaddition reactions, such as the [3+2] cycloaddition of a nitrile sulfide with an alkyne, are powerful methods for constructing the isothiazole ring.[10]

Problem: Formation of Regioisomers or Other Byproducts

Potential Cause Explanation Recommended Solution
Lack of Regiocontrol in Cycloaddition With unsymmetrical alkynes, the [3+2] cycloaddition can lead to the formation of two different regioisomers. The electronic and steric properties of the substituents on the alkyne will influence the regioselectivity.Carefully consider the electronic nature of your alkyne. Electron-withdrawing groups and electron-donating groups will direct the cycloaddition differently. It may be necessary to modify the substituents on the alkyne to favor the formation of the desired regioisomer. In some cases, separation of the regioisomers by chromatography will be necessary.
Dimerization of the Nitrile Sulfide The nitrile sulfide dipole is highly reactive and can dimerize if it does not react quickly with the dipolarophile (the alkyne).The nitrile sulfide is typically generated in situ. Ensure that the alkyne is present in a sufficient concentration to trap the nitrile sulfide as it is formed. Slow addition of the nitrile sulfide precursor to a solution of the alkyne can also minimize dimerization.
Side Reactions of the Alkyne If the reaction conditions are harsh, the alkyne may undergo polymerization or other unwanted side reactions.Use the mildest possible conditions for the generation of the nitrile sulfide. Ensure the reaction is run at the optimal temperature to favor the desired cycloaddition over side reactions.

Experimental Protocols

To provide a practical, hands-on resource, a detailed, step-by-step methodology for a common isothiazole synthesis is provided below.

Protocol: Synthesis of 3,5-Disubstituted Isothiazole from a β-Ketothioamide

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isothiazole via the oxidative cyclization of a β-ketothioamide using iodine.[7][8]

Materials:

  • β-Ketothioamide (1.0 equiv)

  • Iodine (I₂) (1.1 equiv)

  • Ethanol

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketothioamide (1.0 equiv) and dissolve it in ethanol (approximately 0.1 M concentration).

  • Addition of Oxidant: To the stirred solution, add iodine (1.1 equiv) portion-wise over 5-10 minutes at room temperature. The solution will turn a dark brown/purple color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3,5-disubstituted isothiazole.

Visualization of Key Processes

To further clarify complex concepts, the following diagrams illustrate a general troubleshooting workflow and a key reaction mechanism.

Troubleshooting Workflow for Low Isothiazole Yield

troubleshooting_workflow start Low Yield Observed check_purity Check Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_atmosphere Is an Inert Atmosphere Required and Used? start->check_atmosphere monitor_reaction Monitor Reaction Profile (TLC/LC-MS) start->monitor_reaction purity_impure Impure check_purity->purity_impure conditions_suboptimal Suboptimal check_conditions->conditions_suboptimal atmosphere_no No/Improper check_atmosphere->atmosphere_no monitoring_shows_decomp Product Decomposition? monitor_reaction->monitoring_shows_decomp purity_impure->check_conditions No purify_reagents Purify Starting Materials / Use Anhydrous Solvents purity_impure->purify_reagents Yes conditions_suboptimal->check_atmosphere No optimize_conditions Systematically Optimize Conditions (e.g., DOE) conditions_suboptimal->optimize_conditions Yes atmosphere_no->monitor_reaction No implement_inert Implement Proper Inert Atmosphere Techniques atmosphere_no->implement_inert Yes modify_conditions Modify Conditions (Lower Temp, Milder Reagents) monitoring_shows_decomp->modify_conditions Yes end_success Yield Improved monitoring_shows_decomp->end_success No, problem persists. Consult further. purify_reagents->end_success optimize_conditions->end_success implement_inert->end_success modify_conditions->end_success

Caption: A decision tree for troubleshooting low yields in isothiazole synthesis.

Mechanism: Oxidative Cyclization to form a 3,5-Disubstituted Isothiazole

oxidative_cyclization cluster_0 β-Ketothioamide Tautomerization cluster_1 Oxidative Cyclization cluster_2 Aromatization keto β-Ketothioamide (Keto Form) enol Enethiol Tautomer keto->enol Tautomerization oxidant + I₂ intermediate Cyclized Intermediate enol->intermediate Oxidative Cyclization product 3,5-Disubstituted Isothiazole intermediate->product Aromatization (-2HI)

Caption: Simplified mechanism of isothiazole formation via oxidative cyclization.

References

Overcoming low yield in Rees synthesis of isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isothiazole Synthesis

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Rees synthesis for the preparation of isothiazole derivatives and are encountering challenges, particularly with reaction yield. As a cornerstone of heterocyclic chemistry, the isothiazole ring is a valuable scaffold in medicinal chemistry and materials science.[1][2] The Rees synthesis, which typically involves the reaction of a primary enamine with a 1,2,3-dithiazolium salt, is a powerful method for its construction, valued for its directness and often mild reaction conditions.[3] However, like any complex organic transformation, it is not without its nuances. Low yields can be a significant impediment to research and development timelines.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, optimize your reaction conditions, and achieve higher, more consistent yields.

Troubleshooting Guide: Overcoming Low Yields

This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Q1: My overall yield is significantly lower than reported in the literature. What are the most common culprits?

Low yield is a multifaceted problem that can often be traced back to a few key areas. Let's break down the most probable causes, starting from the basics.

  • Purity of Starting Materials:

    • Enamines: Enamines can be susceptible to hydrolysis and oxidation. Ensure your enamine is pure and dry. If you synthesized it yourself, confirm its structure and purity via NMR and elemental analysis. If it's commercially sourced and has been stored for a while, consider purification by distillation or recrystallization.

    • Dithiazolium Salts: The key reagent, often a derivative like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt), is highly reactive and moisture-sensitive.[3] Exposure to atmospheric moisture can lead to decomposition, reducing the effective concentration of the active reagent. Always handle it in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen) and use freshly opened or properly stored bottles.

  • Reaction Conditions & Stoichiometry:

    • Solvent: The reaction is typically performed in an inert, dry solvent like dichloromethane (DCM).[3] Ensure your solvent is anhydrous. Using "wet" solvent is a common cause of reagent decomposition and low yields.

    • Temperature: While the Rees synthesis is known for its mild conditions, often proceeding at room temperature, some substrate combinations may require gentle heating or cooling to optimize the reaction rate and minimize side reactions.[3] If the reaction is sluggish, a modest increase in temperature (e.g., to 40 °C) might be beneficial. Conversely, if you observe significant side product formation, running the reaction at 0 °C or below could improve selectivity.

    • Stoichiometry: A 1:1 molar ratio of the enamine to the dithiazolium salt is typical.[3] However, if you suspect one of your reagents has degraded, a slight excess (e.g., 1.1 equivalents) of the other, more stable reagent might help drive the reaction to completion.

  • Work-up and Purification:

    • Aqueous Work-up: Isothiazole rings can sometimes be sensitive to harsh pH conditions. Avoid unnecessarily strong acids or bases during the work-up. A simple wash with water or brine is often sufficient.

    • Column Chromatography: The product can be lost on the column if the wrong stationary or mobile phase is used. Isothiazoles are moderately polar; a typical elution system is a hexane-ethyl acetate gradient on silica gel.[3] Streaking on the TLC plate or a smeary column band can indicate product degradation on silica. If this is suspected, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.

Q2: My TLC analysis shows multiple spots, and I'm struggling to isolate the desired product. What are the likely side reactions?

The formation of multiple byproducts is a clear indicator that side reactions are competing with the main pathway. In the Rees synthesis, these can arise from the reactivity of the intermediates.

  • Common Side Products:

    • Hydrolysis Products: As mentioned, if water is present, the dithiazolium salt can hydrolyze, leading to a complex mixture of sulfur-containing compounds.

    • Thioamides and Thioacyl Compounds: Incomplete cyclization or alternative reaction pathways can lead to the formation of open-chain thioamide intermediates.

    • Dimerization/Polymerization: Highly reactive starting materials or intermediates can sometimes self-react, leading to higher molecular weight impurities.

  • Strategies for Minimization:

    • Strict Anhydrous Conditions: This is the most critical factor. Dry your glassware in an oven, use anhydrous solvents, and handle moisture-sensitive reagents under an inert atmosphere.

    • Controlled Reagent Addition: Add the dithiazolium salt portion-wise to the solution of the enamine.[3] This maintains a low concentration of the highly reactive salt, minimizing side reactions.

    • Optimize the Base: Sometimes, a non-nucleophilic base is used to facilitate the reaction. However, an inappropriate base can lead to side reactions. If you are using a base, ensure it is mild and non-nucleophilic (e.g., triethylamine or diisopropylethylamine). In some cases, the nature of the base is crucial; sequential addition of different bases like DABCO and then triethylamine has been shown to dramatically improve yields from as low as 18% to 90% in related syntheses.[1]

Q3: The reaction is very slow or stalls before completion. How can I improve the conversion rate?

A sluggish reaction points to issues with activation energy or reagent reactivity.

  • Increase Temperature: As a first step, gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC.

  • Solvent Polarity: While DCM is standard, switching to a more polar aprotic solvent like acetonitrile might increase the reaction rate for certain substrates, provided it does not introduce new side reactions.

  • Check Reagent Quality: A slow or stalled reaction is a classic symptom of a degraded or impure reagent, particularly the dithiazolium salt.

  • Consider a Catalyst: While not traditional for the Rees synthesis, some modern variations of isothiazole synthesis utilize catalysts to improve efficiency. However, for the classic Rees protocol, focusing on reagent quality and conditions is the primary approach.

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues with low yield in the Rees synthesis.

G start Low Yield Observed check_reagents Verify Purity & Integrity of Starting Materials (Enamine, Dithiazolium Salt) start->check_reagents reagents_ok Purity Confirmed? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Anhydrous Solvent, Temp, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up & Purification Procedure workup_ok Purification Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes purify Action: Purify/Resynthesize Starting Materials reagents_ok->purify No conditions_ok->check_workup Yes adjust_conditions Action: Use Anhydrous Solvent, Optimize Temperature, Adjust Stoichiometry conditions_ok->adjust_conditions No adjust_workup Action: Modify pH, Change Chromatography Conditions (e.g., deactivate silica) workup_ok->adjust_workup No re_run Re-run Experiment workup_ok->re_run Yes purify->check_reagents adjust_conditions->re_run adjust_workup->re_run

Caption: A step-by-step troubleshooting workflow for low-yield Rees synthesis.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Rees Synthesis?

The reaction proceeds through a series of steps involving nucleophilic attack, ring-opening of the dithiazolium salt, and subsequent cyclization with elimination to form the aromatic isothiazole ring.

The diagram below illustrates the accepted mechanism.

G cluster_0 Rees Isothiazole Synthesis Mechanism r1 Enamine intermediate1 Nucleophilic Attack (Initial Adduct) r1->intermediate1 plus1 + r2 Dithiazolium Salt r2->intermediate1 intermediate2 Ring Opening intermediate1->intermediate2 Spontaneous intermediate3 Thioacyl Intermediate intermediate2->intermediate3 Elimination intermediate4 Cyclization intermediate3->intermediate4 Intramolecular Condensation product Isothiazole intermediate4->product Elimination

Caption: The mechanistic pathway of the Rees isothiazole synthesis.

What is the typical substrate scope and are there any major limitations?

The Rees synthesis is quite versatile and accommodates a range of substituents on the enamine starting material. Both electron-donating and electron-withdrawing groups are generally tolerated, which is a key advantage of this method. However, the scope is often dictated by the stability and accessibility of the required enamine precursor. Very bulky groups near the reacting nitrogen atom may hinder the initial nucleophilic attack and reduce the reaction rate. Furthermore, functional groups that are sensitive to the reaction conditions (e.g., unprotected amines or thiols) may interfere with the synthesis.

Are there greener or alternative synthetic routes to consider?

Yes, the field of heterocyclic chemistry is continually evolving. While the Rees synthesis is robust, concerns over solvents like DCM have prompted research into more environmentally friendly alternatives.[3]

  • Solvent-Free Synthesis: One notable green alternative involves the reaction of β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures (e.g., 120 °C). This method is praised for its simplicity, rapid reaction times, and high yields, often in the 82-95% range.[3][4]

  • Singh Synthesis: Another common method is the Singh synthesis, which uses β-ketodithioesters and ammonium acetate in a one-pot procedure, typically refluxing in ethanol. It offers good to excellent yields (72-92%) and operational simplicity.[3]

The choice of method depends on the desired substitution pattern, scalability, and environmental considerations.[3]

Data Summary: Isothiazole Synthesis Routes

The following table provides a comparative overview of common isothiazole synthesis methods, including the Rees synthesis, to aid in selecting the optimal route for your specific application.

Synthesis RouteKey ReactantsTypical ConditionsYield Range (%)Key Advantages
Rees Synthesis Enamine, 4,5-dichloro-1,2,3-dithiazolium chlorideDichloromethane (DCM), Room Temperature78-85High yield under mild conditions for specific substitution patterns.[3]
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol72-92One-pot procedure, operational simplicity, good for library synthesis.[3]
Solvent-Free Route β-Enaminone, Ammonium thiocyanateNeat (solvent-free), 120 °C82-95Environmentally friendly, rapid reactions, excellent yields.[3][4]

Exemplary Experimental Protocol: Rees Synthesis

This protocol is a representative example for the synthesis of methyl 5-cyano-3-methylisothiazole-4-carboxylate, adapted from reported procedures.[3]

Materials:

  • Methyl 3-aminocrotonate (1.15 g, 10 mmol)

  • 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol)

  • Anhydrous Dichloromethane (DCM, 20 mL)

  • Round-bottom flask (50 mL), magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon).

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add methyl 3-aminocrotonate (1.15 g, 10 mmol) and anhydrous DCM (20 mL) to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: With vigorous stirring at room temperature, add the 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portion-wise over 10-15 minutes. Caution: The reagent is moisture-sensitive and should be handled accordingly.

  • Reaction: Stir the resulting mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate solvent system.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting enamine), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane-ethyl acetate to isolate the pure product.

  • Analysis: Combine the product-containing fractions, remove the solvent under reduced pressure, and dry the resulting solid/oil under high vacuum to obtain the final product. Characterize by NMR, IR, and Mass Spectrometry to confirm its identity and purity. A reported yield for a similar procedure is 78%.[3]

References

Technical Support Center: Isothiazole Compound Analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of isothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of this important class of heterocyclic compounds. Isothiazoles, with their unique sulfur-nitrogen ring structure, can present specific analytical hurdles. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to ensure the integrity and accuracy of your experimental results.

Understanding the Analyte: The Isothiazole Ring

Before delving into troubleshooting, it is crucial to understand the chemical nature of isothiazoles. These are five-membered aromatic heterocyclic compounds containing adjacent sulfur and nitrogen atoms. The nitrogen atom imparts a degree of basicity to the molecule, making its ionization state dependent on the pH of the mobile phase. This property is a key factor in many of the chromatographic challenges observed.

Frequently Asked Questions (FAQs)

Q1: My isothiazole peak is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is a common issue in the analysis of nitrogen-containing heterocyclic compounds like isothiazoles and can compromise both resolution and quantification. The primary causes often revolve around secondary interactions between the analyte and the stationary phase.

Underlying Causes:

  • Silanol Interactions: The most frequent cause of peak tailing for basic compounds is the interaction between the protonated isothiazole (a Lewis base) and acidic, deprotonated silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[1][2] This is particularly prevalent at mid-range pH values (pH 3-7) where a significant population of silanols are ionized.[2]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of your isothiazole compound, a mixed population of ionized and non-ionized species will exist, leading to peak broadening and tailing.[2][3]

  • Column Contamination: Accumulation of matrix components or strongly retained compounds on the column frit or head can disrupt the sample path, causing tailing for all peaks.[4]

  • Extra-Column Effects: Excessive tubing length or internal diameter between the injector and detector can lead to band broadening and peak tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Lower the pH: Decrease the mobile phase pH to be at least 1.5-2 pH units below the pKa of your isothiazole.[5] At a lower pH (e.g., pH 2.5-3.5), the silanol groups on the silica surface are protonated (Si-OH), minimizing the ionic secondary interactions with the protonated basic analyte.[6]

    • Use a Buffer: Employ a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a stable pH throughout the analysis.[7]

  • Employ a "Silanol Suppressor":

    • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5 mM).[6] TEA will preferentially interact with the active silanol sites, masking them from the isothiazole analyte. However, be aware that this can shorten column lifetime.[6]

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have a much lower concentration of free silanol groups, significantly reducing peak tailing for basic compounds.[2]

    • Consider a Different Stationary Phase: If tailing persists, explore alternative stationary phases such as those with polar-embedded groups that shield the silica surface.

  • System Maintenance:

    • Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

    • Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is a cost-effective way to protect your primary column.

    • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter and keep the length to a minimum.

Q2: I'm observing peak fronting for my isothiazole analyte. What does this indicate?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but points to specific issues, most often related to overloading phenomena.

Underlying Causes:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing some molecules to travel down the column more quickly, resulting in a fronting peak.[3]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move too quickly at the point of injection, leading to band distortion and fronting.

  • Column Collapse: A physical collapse of the packed bed at the column inlet can create a void, leading to a distorted flow path and fronting peaks. This is less common with modern, robust columns.

Troubleshooting Protocol:

  • Reduce Sample Concentration:

    • Dilute your sample and re-inject. A 1:10 dilution is a good starting point. If the peak shape improves, the original sample was overloaded.[3]

  • Match Injection Solvent to Mobile Phase:

    • Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the volume of the strong solvent as low as possible and inject a smaller total volume.

  • Check for Column Degradation:

    • If fronting appears suddenly and affects all peaks, and is accompanied by a drop in backpressure, a column void may have formed. In this case, the column will likely need to be replaced.

Q3: My isothiazole peaks are poorly resolved. How can I improve the separation?

Poor resolution between your isothiazole of interest and other components can be due to issues with column efficiency, selectivity, or retention.

Underlying Causes:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer directly impacts the retention and selectivity of the separation.

  • Incorrect Mobile Phase pH: As isothiazoles are ionizable, the mobile phase pH is a powerful tool to alter selectivity.[8]

  • Column Degradation: A loss of stationary phase or a blocked frit can lead to broader peaks and reduced efficiency, thus decreasing resolution.[9]

  • Inappropriate Column Choice: The column stationary phase may not be suitable for the specific isothiazole derivatives being analyzed.

Troubleshooting Protocol:

  • Optimize Mobile Phase Selectivity (α):

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different selectivities and can significantly alter the elution order and resolution of peaks.

    • Adjust Mobile Phase pH: Systematically vary the pH of the mobile phase. Shifting the pH can change the ionization state of the isothiazole and other ionizable compounds in the sample, leading to dramatic changes in retention and selectivity.[8]

  • Increase Column Efficiency (N):

    • Use a Longer Column: Increasing the column length (e.g., from 150 mm to 250 mm) will increase the number of theoretical plates and improve resolution, though it will also increase analysis time and backpressure.[10]

    • Decrease Particle Size: Switching to a column with a smaller particle size (e.g., 5 µm to 3 µm or sub-2 µm) will significantly increase efficiency. Ensure your HPLC system can handle the resulting higher backpressure.[10]

  • Optimize Retention (k):

    • Adjust Organic Solvent Percentage: For reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention time of your analytes, which can sometimes improve the resolution of early-eluting peaks. Aim for a retention factor (k) between 2 and 10 for robust separations.[11]

Q4: I'm experiencing low sensitivity for my isothiazole analysis. How can I increase the signal-to-noise ratio?

Low sensitivity can be a result of detector settings, sample degradation, or issues within the HPLC system.

Underlying Causes:

  • Suboptimal Detector Wavelength: The UV detector may not be set to the wavelength of maximum absorbance (λmax) for your specific isothiazole compound.

  • Sample Degradation: Isothiazoles can be susceptible to degradation under certain conditions. If the sample degrades before or during analysis, the peak height of the parent compound will decrease.

  • High Baseline Noise: Contaminated solvents, mobile phase outgassing, or a failing detector lamp can all contribute to high baseline noise, which reduces the signal-to-noise ratio.[9]

  • Peak Broadening: Any of the issues that cause broad peaks (e.g., poor column efficiency, extra-column volume) will also reduce peak height and thus sensitivity.

Troubleshooting Protocol:

  • Optimize Detector Settings:

    • Determine the λmax of your isothiazole compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector and set your detector to this wavelength.

  • Ensure Sample Stability:

    • Prepare samples fresh and store them appropriately (e.g., protected from light, refrigerated) if they are known to be unstable.

    • Investigate the stability of the isothiazole in the mobile phase. Some compounds can degrade under highly acidic or basic conditions.

  • Reduce Baseline Noise:

    • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and reagents.[9]

    • Degas the Mobile Phase: Use an in-line degasser or sparge the mobile phase with helium to remove dissolved gases that can cause bubbles in the detector flow cell.[9]

    • Check Detector Lamp: Note the lamp's usage hours and replace it if it is near the end of its recommended lifetime.

  • Increase Peak Height:

    • Minimize Extra-Column Volume: As mentioned previously, reducing tubing length and diameter can lead to sharper peaks and thus greater peak height.

    • Use a Narrower Internal Diameter Column: Switching from a 4.6 mm ID column to a 2.1 mm ID column can significantly increase sensitivity, but requires a well-optimized system with low extra-column volume.

Q5: I am observing carryover of my isothiazole analyte from one injection to the next. What should I do?

Carryover can be a significant issue, especially when analyzing samples with a wide range of concentrations.

Underlying Causes:

  • Adsorption in the Injector: The analyte may be adsorbing to surfaces within the autosampler, such as the needle, sample loop, or rotor seal.

  • Strong Retention on the Column: A portion of the analyte may be very strongly retained on the column and elute slowly in subsequent blank injections.

  • Insufficient Needle Wash: The needle wash solution may not be effective at removing all traces of the analyte from the needle surface.

Troubleshooting Protocol:

  • Optimize the Needle Wash:

    • Ensure the needle wash solution is strong enough to solubilize and remove the isothiazole compound. A wash solution containing a high percentage of organic solvent, and perhaps a small amount of acid or base (depending on the analyte's properties), is often effective.

    • Increase the duration or volume of the needle wash cycle in your instrument method.

  • Investigate the Injection Port:

    • If carryover persists, the rotor seal in the injector may be worn or scratched and require replacement.

  • Implement a Stronger Column Wash:

    • After a high-concentration sample, program a gradient that goes to a very high percentage of organic solvent (e.g., 100% acetonitrile) to ensure all of the analyte is eluted from the column before the next injection.

Data and Protocols

Table 1: Troubleshooting Summary for Isothiazole HPLC Analysis
Problem Primary Cause Recommended First Action Secondary Actions
Peak Tailing Secondary interactions with silanolsLower mobile phase pH to 2.5-3.5 with a buffer.Use a modern end-capped column; add a competing base (TEA).
Peak Fronting Sample overloadDilute the sample 1:10 and re-inject.Ensure injection solvent is weaker than or matches the mobile phase.
Poor Resolution Suboptimal selectivityChange the organic modifier (ACN to MeOH or vice-versa).Adjust mobile phase pH; use a longer column or one with smaller particles.
Low Sensitivity High baseline noiseUse fresh, high-purity HPLC-grade solvents and degas the mobile phase.Optimize detector wavelength; check lamp life; minimize extra-column volume.
Carryover Insufficient needle washOptimize the needle wash solution to be a strong solvent for the analyte.Increase wash volume/time; check injector rotor seal for wear.
Experimental Protocol: General Starting Method for Isothiazole Analysis

This protocol provides a robust starting point for the reversed-phase HPLC analysis of many isothiazole derivatives. Optimization will likely be required for your specific compound.

  • Instrumentation and Column:

    • HPLC system with a UV or PDA detector.

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably with end-capping.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid or Phosphoric acid (analytical grade)

    • Isothiazole standard of known purity

  • Sample Preparation:

    • Accurately weigh and dissolve the isothiazole standard in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan with PDA to determine λmax, or start at 254 nm.

    • Injection Volume: 10 µL

Visual Troubleshooting Workflows

Diagram 1: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units below analyte pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with 10-25mM buffer check_ph->adjust_ph No check_column Is the column a modern, end-capped C18? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved add_modifier Add competing base (e.g., 5mM TEA) to mobile phase check_column->add_modifier No check_system Check for system issues: guard column, contamination check_column->check_system Yes new_column Switch to a high-purity, end-capped column new_column->resolved add_modifier->resolved check_system->new_column Contamination/old column check_system->resolved Cleaned system G start Poor Resolution (Rs < 1.5) optimize_alpha Optimize Selectivity (α) start->optimize_alpha change_solvent Switch organic modifier (ACN <-> MeOH) optimize_alpha->change_solvent Easiest change adjust_ph Systematically vary mobile phase pH optimize_alpha->adjust_ph For ionizables optimize_N Increase Efficiency (N) change_solvent->optimize_N adjust_ph->optimize_N longer_column Use a longer column optimize_N->longer_column smaller_particles Use a column with smaller particles optimize_N->smaller_particles optimize_k Optimize Retention (k) longer_column->optimize_k smaller_particles->optimize_k adjust_organic Decrease % organic to increase retention optimize_k->adjust_organic resolved Problem Resolved adjust_organic->resolved

References

Technical Support Center: Isothiazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isothiazole-5-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. We will delve into the stability and degradation pathways of this compound, offering practical advice and scientifically grounded explanations.

Frequently Asked Questions (FAQs) on Stability and Storage

Question 1: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound is principally influenced by pH, temperature, and exposure to light. Like many esters, it is susceptible to hydrolysis, a process that is significantly accelerated under alkaline conditions. The isothiazole ring itself, while relatively stable, can also undergo degradation, particularly at elevated pH and temperatures.[1][2] For optimal stability and to minimize degradation, it is recommended to store solutions in acidic to neutral pH conditions and at reduced temperatures.

Question 2: How should I store the solid compound and its solutions to ensure long-term stability?

For long-term storage, this compound should be kept as a solid in a tightly sealed container, protected from light and moisture, and stored at a low temperature (e.g., -20°C). Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept at 4°C or lower, protected from light, and maintained at a slightly acidic pH. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents like water or methanol for long-term storage to minimize hydrolysis.

Question 3: Is this compound sensitive to light? What precautions should I take?

Yes, isothiazole and related thiazole-containing compounds have been shown to be susceptible to photodegradation, particularly when exposed to UV light.[3] To prevent photochemical degradation, it is crucial to work with the compound in a laboratory with minimal UV light exposure and to store both the solid compound and its solutions in amber-colored vials or containers wrapped in aluminum foil. When conducting experiments, especially those involving prolonged exposure to light sources, appropriate controls should be included to assess the extent of photodegradation.

Troubleshooting Guide for Degradation Studies

Issue 1: I am observing rapid degradation of my compound in an aqueous buffer. What could be the cause and how can I mitigate it?

Rapid degradation in aqueous buffers is most likely due to hydrolysis of the methyl ester group, especially if the buffer has a neutral to alkaline pH. Isothiazolinone biocides, which share the isothiazole core, have been shown to degrade more rapidly with increasing pH.[2]

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the pH of your buffer is accurately measured and is in the acidic range (pH 4-6) where the ester is more stable.

  • Temperature Control: Perform your experiments at a controlled, lower temperature if the experimental design allows. The rate of hydrolysis is temperature-dependent.[1][2]

  • Use of Co-solvents: If compatible with your experimental system, consider using a co-solvent such as acetonitrile or DMSO to reduce the concentration of water and slow down the rate of hydrolysis.

  • Kinetic Analysis: Conduct a time-course experiment to monitor the degradation of the parent compound and the appearance of the corresponding carboxylic acid. This will help you determine the degradation rate under your specific conditions.

Issue 2: My analytical results show multiple unexpected peaks after my experiment. How can I identify if these are degradation products?

The appearance of new peaks in your chromatogram is a strong indication of degradation. Identifying these products is key to understanding the degradation pathway.

Troubleshooting Steps:

  • Control Samples: Always run control samples that have been subjected to the same experimental conditions (solvent, temperature, light exposure) but without the other reactants. This will help differentiate between degradation products and reaction byproducts.

  • Forced Degradation Studies: To generate and identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

  • LC-MS/MS Analysis: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain the molecular weight and fragmentation patterns of the unknown peaks. This information is invaluable for structural elucidation.[3]

  • NMR Spectroscopy: For definitive structural confirmation of major degradation products, isolation via preparative chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[3]

Proposed Degradation Pathways of this compound

Based on the chemistry of isothiazoles and methyl esters, the following degradation pathways are proposed.

A. Hydrolytic Degradation

The primary hydrolytic degradation pathway involves the cleavage of the ester bond to yield isothiazole-5-carboxylic acid and methanol. This reaction is catalyzed by both acid and base but is significantly faster under basic conditions.

G Parent Isothiazole-5-carboxylic acid methyl ester Product1 Isothiazole-5-carboxylic acid Parent->Product1 H₂O / H⁺ or OH⁻ Product2 Methanol Parent->Product2 H₂O / H⁺ or OH⁻

Caption: Proposed Hydrolytic Degradation Pathway.

B. Photodegradation

Photodegradation is likely to be a more complex process involving the isothiazole ring. Drawing parallels with the photodegradation of other thiazole-containing compounds, a possible mechanism involves reaction with singlet oxygen, leading to a [4+2] cycloaddition. This can result in an unstable endoperoxide that rearranges to various ring-opened products.[3]

G Parent Isothiazole-5-carboxylic acid methyl ester Intermediate1 Endoperoxide Intermediate Parent->Intermediate1 ¹O₂, hν Products Ring-Opened Products Intermediate1->Products Rearrangement

Caption: Proposed Photodegradation Pathway.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • UV lamp (e.g., 254 nm and 365 nm)

  • Thermostatically controlled oven

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette or a thin film on a glass plate) to UV light. Run a parallel sample protected from light as a control.

  • Thermal Degradation: Place the solid compound in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours. Dissolve a known amount in a suitable solvent for analysis.

  • Analysis: Analyze all samples, including a non-degraded control, by HPLC or LC-MS. Compare the chromatograms to identify degradation peaks.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation under different forced conditions. Actual results will vary based on specific experimental parameters.

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Product(s)
0.1 M HCl246015%Isothiazole-5-carboxylic acid
0.1 M NaOH125>90%Isothiazole-5-carboxylic acid
3% H₂O₂24255%Minor oxidative adducts
UV Light (254 nm)82540%Multiple photoproducts
Thermal (Solid)4870<2%Minimal degradation

References

Technical Support Center: Stabilizing Isothiazole-5-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for handling and storing isothiazole-5-carboxylate esters. This class of compounds is pivotal in the synthesis of novel pharmaceuticals and agrochemicals, often serving as key building blocks.[1][2][3] However, their chemical nature presents unique stability challenges that can impact experimental reproducibility and the integrity of stored materials. This guide provides in-depth, field-proven insights into understanding and mitigating these stability issues through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability for isothiazole-5-carboxylate esters?

A1: The instability of these molecules primarily stems from two distinct chemical features: the ester functional group and the isothiazole ring itself.

  • Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the ester linkage to form the corresponding isothiazole-5-carboxylic acid. This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions. The ester carbonyl is susceptible to nucleophilic attack by water, leading to the cleavage of the C-O bond.

  • Ring Integrity: While the isothiazole ring is generally considered aromatic and stable, it can be susceptible to degradation under harsh conditions.[4] The N-S bond is a potential weak point, and nucleophilic attack or extreme pH can lead to ring-opening reactions. For instance, certain substituted isothiazoles can undergo rearrangements or degradation in the presence of strong nucleophiles.[2]

  • Photodegradation: Like many heterocyclic and aromatic compounds, isothiazole derivatives can be sensitive to light, particularly UV radiation.[5] Absorbed light energy can promote electrons to excited states, leading to unwanted reactions, bond cleavage, and the formation of colored impurities.

Q2: What are the typical observable signs of compound degradation?

A2: Degradation can manifest in several ways, ranging from subtle changes only detectable by analytical instrumentation to obvious physical alterations.

  • Analytical Changes: The most reliable indicator is the appearance of new peaks during chromatographic analysis (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the parent ester. A new peak with a shorter retention time on a reverse-phase column often corresponds to the more polar carboxylic acid degradant.

  • Physical Changes: Visual signs of degradation may include:

    • Change in Color: A pure compound that is initially a white or off-white solid may turn yellow or brown.

    • Change in Physical State: A crystalline solid might become gummy, oily, or liquefy over time due to the formation of impurities that depress the melting point.

    • Odor: While subjective, the formation of volatile degradation products could potentially alter the substance's odor.

Q3: Does the type of ester (e.g., methyl, ethyl, tert-butyl) affect stability?

A3: Yes, the steric and electronic properties of the alcohol moiety of the ester play a significant role in its susceptibility to hydrolysis.

  • Steric Hindrance: Bulkier esters, such as tert-butyl esters, are generally more stable towards hydrolysis than less hindered esters like methyl or ethyl esters. The bulky tert-butyl group physically obstructs the approach of a water molecule to the electrophilic carbonyl carbon, slowing the rate of nucleophilic attack.

  • Electronic Effects: While less impactful than sterics for simple alkyl esters, electron-withdrawing groups in the alcohol portion could potentially increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

Troubleshooting Guide

Problem 1: My HPLC chromatogram shows a new, more polar peak after storing my isothiazole-5-carboxylate ester for two weeks at room temperature.
  • Likely Cause: This is a classic signature of ester hydrolysis. The newly formed isothiazole-5-carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a standard C18 reverse-phase HPLC column.

  • Troubleshooting Steps & Solutions:

    • Confirm Identity: If possible, synthesize or purchase a small amount of the corresponding isothiazole-5-carboxylic acid to use as a reference standard. A co-injection with your degraded sample should show the new peak increasing in size, confirming its identity.

    • Implement Strict Anhydrous Storage: The immediate solution is to prevent further exposure to moisture. Store the material in a desiccator over a strong desiccant (e.g., Drierite®, P₂O₅). For highly sensitive compounds, storage in a glovebox under an inert atmosphere (Nitrogen or Argon) is recommended.

    • Reduce Storage Temperature: Store future batches at low temperatures (≤ -20°C) to drastically reduce the rate of hydrolysis and other potential degradation reactions.

Problem 2: My solid sample, stored in a clear vial on the benchtop, has turned yellow.
  • Likely Cause: This is indicative of photodegradation. Exposure to ambient lab lighting, and especially direct sunlight, can provide the energy needed to initiate photochemical reactions, leading to the formation of colored byproducts.

  • Troubleshooting Steps & Solutions:

    • Protect from Light: Immediately transfer the material to an amber glass vial to block UV and short-wavelength visible light. For maximum protection, wrap the vial in aluminum foil.

    • Store in Darkness: Place the protected vial in a drawer or cabinet to eliminate light exposure.

    • Assess Purity: Before using the discolored material, re-analyze its purity by HPLC, LC-MS, and NMR to determine the extent of degradation. If significant impurities are present, re-purification (e.g., recrystallization or column chromatography) is necessary.

Problem 3: I dissolved my ester in a solvent for screening, but the results are inconsistent over time.
  • Likely Cause: The stability of the ester is highly dependent on the solvent and any dissolved substances. Protic solvents (e.g., methanol, ethanol) can participate in transesterification or hydrolysis. Solvents may contain trace amounts of acidic or basic impurities that can catalyze degradation.

  • Troubleshooting Steps & Solutions:

    • Choose Appropriate Solvents: For storage in solution, use high-purity, anhydrous, aprotic solvents like acetonitrile, THF, or dioxane. Avoid alcohols or aqueous solutions for anything other than immediate use.

    • Prepare Fresh Solutions: The best practice is to prepare solutions immediately before use. Avoid storing stock solutions for extended periods unless their stability in that specific solvent has been rigorously validated.

    • Buffer if Necessary: If an aqueous environment is unavoidable for an assay, use a carefully chosen buffer system, ideally in the slightly acidic to neutral range (pH 4-7), and analyze the compound's stability over the experiment's timeframe.

Visual Summaries & Workflows

Degradation Pathways

The primary degradation pathways for a typical isothiazole-5-carboxylate ester are hydrolysis and potential photodegradation.

Figure 1: Key Degradation Pathways cluster_main cluster_products Parent Isothiazole-5-Carboxylate Ester (Stable Form) Acid Isothiazole-5-Carboxylic Acid Parent->Acid Hydrolysis (+ H₂O, H⁺/OH⁻) Photo Photodegradation Products (e.g., Colored Impurities) Parent->Photo Photolysis (UV Light)

Caption: Primary degradation routes for isothiazole-5-carboxylate esters.

Recommended Stability Study Workflow

A forced degradation study is essential to understand a compound's liabilities and to develop a stability-indicating analytical method.[6][7]

Figure 2: Workflow for a Forced Degradation Study cluster_stress Stress Conditions A Prepare Stock Solution of Ester B Aliquot into Separate Vials A->B C Expose to Stress Conditions (Parallel Experiments) B->C S1 Acidic (0.1M HCl) S2 Basic (0.1M NaOH) S3 Oxidative (3% H₂O₂) S4 Thermal (60°C) S5 Photolytic (UV Lamp) D Analyze Samples by HPLC (T=0, 24h, 72h, etc.) E Identify & Quantify Degradants (LC-MS) D->E F Determine Degradation Rate & Pathway E->F S1->D S2->D S3->D S4->D S5->D

Caption: A systematic workflow for assessing compound stability.

Data Summary & Protocols

Table 1: Recommended General Storage Conditions
ParameterRecommended ConditionRationale & Scientific Justification
Temperature -20°C or lowerReduces the kinetic rate of all chemical reactions, including hydrolysis and rearrangement, thereby extending shelf life.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidative degradation.
Light Amber vial, stored in darknessPrevents exposure to UV and high-energy visible light, which can induce photochemical degradation and lead to impurities.[5][8]
Container Tightly sealed glass vial (avoid plastic)Glass is inert and provides a superior barrier to moisture and gas exchange compared to most plastics. A tight seal is critical.
Form Solid / CrystallineStoring the compound as a dry solid minimizes mobility and interaction between molecules, making it inherently more stable than in solution.
Protocol 1: Standard Procedure for Long-Term Storage
  • Preparation: Ensure the isothiazole-5-carboxylate ester is of high purity and thoroughly dried under high vacuum to remove residual solvents and water.

  • Aliquotting: Weigh the desired quantities of the dry solid into appropriately sized, clean, dry amber glass vials. Aliquotting prevents the need to repeatedly open and expose the main stock to the atmosphere.

  • Inerting: Place the uncapped vials into a desiccator or vacuum chamber. Evacuate and backfill with a dry, inert gas (e.g., Argon) three times to ensure a completely inert atmosphere.

  • Sealing: While under the inert atmosphere (e.g., inside a glovebox or using a Schlenk line), tightly cap the vials with PTFE-lined caps. For maximum protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, quantity, and date.

  • Storage: Place the labeled, sealed vials inside a freezer (-20°C or -80°C) away from light.

Protocol 2: Developing a Stability-Indicating HPLC Method

This protocol outlines the steps to perform a forced degradation study to ensure your analytical method can separate the parent compound from its potential degradation products.[6][7]

  • Initial Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, symmetrical peak for the parent ester with a reasonable retention time. A good starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Prepare Stress Samples (as per Figure 2):

    • Dissolve the ester at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat a sample at 60°C.

    • Photolytic: Expose a sample in a quartz cuvette to a UV lamp (e.g., 254 nm).

    • Include a control sample stored at 4°C in the dark.

  • Time-Point Analysis: Inject the control and each stressed sample onto the HPLC system at various time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Method Validation:

    • Specificity: The developed HPLC method must show baseline resolution between the parent peak and all degradation peaks formed under the various stress conditions.

    • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the presence of its degradants, ensuring no co-elution is occurring.

  • Optimization: If separation is poor, adjust the HPLC method (e.g., change the gradient slope, temperature, or mobile phase pH) until adequate resolution is achieved. This validated method is now "stability-indicating."

Table 2: Example Starting Parameters for a Stability-Indicating HPLC Method
ParameterTypical Value
Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detector Wavelength 254 nm (or λmax of the compound)
Injection Volume 2 µL

References

Technical Support Center: Scaling Up the Synthesis of Isothiazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Isothiazole-5-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the safe, efficient, and reproducible synthesis of this key heterocyclic compound.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Scaling its synthesis from the lab bench to pilot or production scale introduces challenges related to reaction kinetics, heat management, and purification. Several synthetic routes are reported for the isothiazole core, with the choice of method often depending on the desired substitution pattern and scale of operation. Common strategies involve the cyclization of precursors containing the required C-C-C-N-S backbone. These include reactions starting from β-enaminones, α,β-unsaturated thiocarboxylic acid amides, or via ring transformations of other heterocycles like 1,2,dithiole-3-thiones.[2][3][4][5]

This guide will focus on a common and adaptable approach suitable for scale-up, highlighting critical parameters and potential pitfalls.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems that may arise during the synthesis and scale-up process.

Issue 1: Low or Inconsistent Reaction Yield

Q: My reaction yield for this compound is significantly lower than reported in the literature, or it varies widely between batches. What are the likely causes?

A: Low and inconsistent yields are often multifactorial. The root cause can typically be traced to one of three areas: reagent quality, reaction conditions, or work-up procedures.

  • Reagent Purity and Stability:

    • Starting Enamines/β-Ketoesters: The purity of your three-carbon precursor is critical. Impurities can lead to significant side-product formation. Ensure starting materials are pure by NMR or GC-MS before use.

    • Sulfur Source and Cyclizing Agent (e.g., Thionyl Chloride, Sulfuryl Chloride, Chlorocarbonylsulfenyl Chloride): These reagents are often moisture-sensitive. Hydrolysis can deactivate the reagent and introduce acidic impurities that catalyze side reactions. Use freshly opened bottles or redistill/purify reagents before use.

    • Ammonia/Amine Source: Ensure the stoichiometry is precise. An excess or deficit can shift the reaction equilibrium or lead to the formation of diamides or other impurities.

  • Critical Reaction Parameters:

    • Temperature Control: Many isothiazole syntheses are exothermic.[6][7] Poor temperature control, especially during the initial addition of reagents, can lead to thermal decomposition of intermediates or the formation of undesired isomers and oligomeric tars. A runaway reaction is a significant safety hazard.[8] Monitor the internal reaction temperature, not just the bath temperature.[9]

    • Mixing and Agitation: Inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.[10] This problem is exacerbated during scale-up as the surface-area-to-volume ratio decreases.[7] For larger volumes (>500 mL), switch from a magnetic stir bar to an overhead mechanical stirrer.[10]

    • Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of sulfur-containing intermediates, which can reduce yield.

  • Work-up and Isolation:

    • Quenching: The method of quenching the reaction is crucial. Uncontrolled quenching (e.g., adding water too quickly to a reactive mixture) can cause rapid gas evolution or hydrolysis of the desired ester product. A slow, controlled quench into a chilled, buffered solution is often preferable.

    • Extraction pH: The isothiazole ring has a basic nitrogen atom. During aqueous extraction, ensure the pH is appropriately adjusted to keep your product in the organic layer and remove acidic or basic impurities.

    • Product Stability: The final product may have limited stability under strongly acidic or basic conditions, or at elevated temperatures during solvent removal. Avoid prolonged exposure to harsh conditions.

Issue 2: Product Purification Challenges

Q: I am struggling to obtain a pure sample of this compound. My crude NMR shows several persistent impurities.

A: Effective purification starts with understanding the likely impurities. Based on common synthetic routes, you may be encountering:

  • Unreacted Starting Materials: This often points to an incomplete reaction.

  • Isomeric Byproducts: Depending on the precursors, formation of the isomeric isothiazole-4-carboxylic acid methyl ester is possible.

  • Oxidized or Hydrolyzed Species: The ester can hydrolyze back to the carboxylic acid if exposed to water and acid/base for prolonged periods.

  • Polymeric Material: Overheating or incorrect stoichiometry can lead to tar-like substances that are difficult to remove.

Recommended Purification Strategy:

  • Initial Work-up: After quenching, perform a thorough aqueous wash. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, followed by a wash with a mild acid (e.g., dilute citric acid) to remove basic impurities.

  • Column Chromatography: This is the most effective method for removing isomeric and closely related impurities. A silica gel column is standard.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate is typically effective.

    • TLC Analysis: Carefully develop a TLC system that shows good separation between your product and the major impurities before committing to a large-scale column.

  • Recrystallization: If a solid product is obtained that is >90% pure, recrystallization can be an excellent final polishing step, especially at scale.

    • Solvent Screening: Test a variety of solvents (e.g., isopropanol, ethyl acetate/heptane, toluene) to find a system where the product is sparingly soluble at room temperature but fully soluble when hot.

  • Distillation: As a substituted isothiazole, the product is a relatively stable liquid or low-melting solid.[2] If impurities are non-volatile, vacuum distillation can be a highly effective and scalable purification method.

Issue 3: Safety Concerns During Scale-Up

Q: The reaction was well-behaved at a 1-gram scale, but became difficult to control and dangerously exothermic at a 50-gram scale. How can I manage this?

A: This is a classic scale-up challenge. The ability to remove heat from a reaction vessel is proportional to its surface area, while the amount of heat generated is proportional to its volume. As you scale up, the volume increases faster than the surface area, leading to a decreased ability to dissipate heat.[7]

Key Principles for Safe Scale-Up: [8][9][10]

  • Never Scale by More Than 3-5x: Do not jump from a 1g to a 50g scale directly. Perform the reaction at an intermediate scale (e.g., 5g) to identify potential issues.[9][10]

  • Use a Semi-Batch Approach: For exothermic reactions, do not mix all reagents at once (batch mode). Instead, add the most reactive reagent slowly and controllably to the reaction mixture (semi-batch mode). This allows the rate of heat generation to be limited by the addition rate.[8]

  • Monitor Internal Temperature: As stated before, this is non-negotiable. The internal temperature is your most critical process parameter. Ensure your addition rate does not cause the internal temperature to exceed the desired setpoint.[9]

  • Ensure Adequate Cooling Capacity: Be certain that your cooling bath/system can handle the total heat output of the reaction. Have a secondary, more powerful cooling bath (e.g., an ice-water or dry ice/acetone bath) ready in case of an emergency.[9]

  • Perform a Hazard Assessment: Before any scale-up, review the properties of all reagents, intermediates, and products. Consult resources like Bretherick's Handbook of Reactive Chemical Hazards. Understand the potential for thermal runaway and have a clear plan to mitigate it (e.g., an emergency quench procedure).[9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally most recommended for producing this compound on a multi-kilogram scale? A1: For large-scale synthesis, a robust, high-yielding reaction that avoids hazardous reagents or cryogenic temperatures is ideal. A convergent synthesis starting from commercially available, stable precursors is often preferred. The reaction of methyl 3-amino-3-(methylthio)acrylate with an oxidizing/cyclizing agent like sulfuryl chloride represents a strong candidate due to its efficiency and the relative accessibility of the starting materials. Three-component reactions can also be highly efficient but may require more extensive process optimization to control selectivity and impurities at scale.[11]

Q2: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of this synthesis? A2: The primary CPPs are:

  • Internal Reaction Temperature: Directly impacts reaction rate, selectivity, and safety.

  • Reagent Addition Rate: Controls the rate of heat generation in exothermic steps.

  • Agitation Speed: Ensures homogeneity and efficient heat transfer.

  • Reaction Time/Conversion: Monitored by in-process controls (e.g., TLC, LC-MS, GC) to determine the reaction endpoint and prevent the formation of degradation products.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis? A3: Green chemistry principles can be applied by:

  • Solvent Selection: Choosing solvents with better environmental, health, and safety (EHS) profiles (e.g., replacing chlorinated solvents with esters or ethers where possible).

  • Catalysis: Some modern methods utilize catalytic systems rather than stoichiometric, corrosive reagents for cyclization.[11]

  • Atom Economy: Three-component or convergent syntheses are often more atom-economical than linear sequences with multiple protection/deprotection steps.[12]

  • Neat Synthesis: In some cases, solvent-free ("neat") reactions can be developed, significantly reducing waste.[3]

Experimental Protocols & Data
Protocol: Synthesis via Enaminothioether Cyclization

This protocol describes a common and scalable method for preparing the target compound.

Reaction Scheme: (Methyl 3-(dimethylamino)acrylate + Sodium Thiomethoxide) -> (Methyl 3-amino-3-(methylthio)acrylate) + SO₂Cl₂ -> this compound

Materials:

  • Methyl 3-(dimethylamino)acrylate

  • Sodium thiomethoxide (NaSMe)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask equipped with an overhead stirrer, thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel.

  • Inert atmosphere setup (Nitrogen or Argon line).

  • Cooling bath (ice/water or cryo-cooler).

Procedure:

  • Preparation of Intermediate: In a separate flask, prepare methyl 3-amino-3-(methylthio)acrylate from methyl 3-(dimethylamino)acrylate and sodium thiomethoxide according to established literature procedures. Ensure it is pure and dry before proceeding.

  • Reaction Setup: Charge the three-neck flask with the prepared enaminothioether intermediate (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of substrate). Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition (Critical Step): In the dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane (2 mL per gram of SO₂Cl₂).

  • Controlled Addition: Add the sulfuryl chloride solution dropwise to the reaction mixture over 60-90 minutes. CAUTION: The reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition. A rapid temperature rise indicates an accumulation of unreacted reagents and increases the risk of a runaway reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Slowly and carefully quench the reaction by adding it to a vigorously stirred, chilled (0 °C) saturated solution of sodium bicarbonate. CAUTION: Vigorous gas evolution (CO₂) will occur. Ensure adequate headspace in the quenching vessel.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or silica gel chromatography (Heptane/Ethyl Acetate gradient) to afford the pure this compound.

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Action(s)
Low Yield Poor reagent quality; Ineffective temperature control; Inefficient mixing; Side reactions.Verify reagent purity; Monitor internal temperature; Use overhead stirring; Optimize addition rate.
Dark Color/Tar Overheating; Localized high concentration of reagents.Improve cooling and temperature monitoring; Slow down reagent addition; Increase agitation.
Incomplete Reaction Insufficient reagent; Low reaction temperature; Short reaction time.Verify stoichiometry; Allow reaction to warm to RT after addition; Monitor by IPC.
Product Hydrolysis Presence of water during work-up with acid/base.Use anhydrous solvents; Minimize contact time with aqueous acidic/basic solutions.
Visualization of Workflows
Diagram 1: General Synthesis & Scale-Up Workflow

This diagram illustrates the logical flow from initial lab-scale synthesis to a scaled-up, controlled process.

G cluster_lab Lab-Scale Development (Grams) cluster_scaleup Scale-Up Process (Kilograms) A Route Scouting & Optimization B Small-Scale Synthesis (1-5g) A->B C Impurity Profiling (NMR, LC-MS) B->C D Hazard Assessment & CPP Identification C->D Transfer to Process Chemistry E Intermediate Scale-Up (3-5x) D->E F Process Control & Monitoring E->F G Final Scale Production F->G G->C Confirm Quality G Start Low Yield Encountered Reagents 1. Review Reagents Start->Reagents Conditions 2. Analyze Conditions Start->Conditions Workup 3. Examine Work-up Start->Workup Purity Purity Verified? (NMR, Titration) Reagents->Purity Check Temp Internal Temp Logged? Conditions->Temp Check Loss Product Lost in Aqueous? (Check pH) Workup->Loss Check Purity->Reagents No, Repurify/Replace Stoich Stoichiometry Correct? Purity->Stoich Yes Stoich->Reagents No, Recalculate Stoich->Conditions Yes Temp->Conditions No, Improve Monitoring Mixing Stirring Adequate? Temp->Mixing Yes Mixing->Conditions No, Use Overhead Stirrer Crude Analyze Crude by NMR/LCMS Mixing->Crude Yes Crude->Start Identify Side Products, Re-evaluate Route Loss->Workup Yes, Adjust pH/Re-extract Loss->Crude No

References

Validation & Comparative

A Senior Application Scientist's Guide to Isothiazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the isothiazole scaffold represents a cornerstone of molecular design. Its unique electronic properties and diverse biological activities have cemented its importance in a wide array of therapeutic agents. However, the synthetic path chosen to construct this vital heterocycle can profoundly impact yield, purity, scalability, and, ultimately, the pace of discovery. This guide provides an in-depth comparative analysis of prominent isothiazole synthesis routes, offering field-proven insights and actionable experimental data to inform your synthetic strategy.

The Enduring Relevance of the Isothiazole Core

The isothiazole ring, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, and immunotropic properties.[1] The inherent stability and capacity for diverse functionalization make it an attractive building block for novel therapeutic agents.[2][3]

Key Synthetic Routes: A Head-to-Head Comparison

This guide will dissect and compare four strategically important methods for isothiazole ring construction:

  • The Woodward Synthesis: A classic approach involving the reaction of an enamine with thiophosgene.

  • The Rees Synthesis: A high-yield method utilizing the reaction of primary enamines with a dithiazolium chloride salt.

  • The Singh Synthesis: An operationally simple, one-pot procedure starting from β-ketodithioesters.

  • Solvent-Free Synthesis from β-Enaminones: An environmentally conscious and efficient route.

Each of these methods offers distinct advantages and is suited to different synthetic goals and constraints. The following sections will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide your selection process.

The Woodward Synthesis: A Foundational Approach

Pioneered by the legendary R.B. Woodward during his landmark total synthesis of colchicine, this method provides a powerful entry into substituted isothiazoles.[4][5][6] The core transformation involves the reaction of an enamine with the highly reactive electrophile, thiophosgene.[4]

Mechanistic Rationale

The Woodward synthesis proceeds through a proposed multi-step mechanism. The enamine initially acts as a nucleophile, attacking the thiophosgene. Subsequent intramolecular cyclization and elimination steps lead to the formation of the aromatic isothiazole ring. The regioselectivity of the reaction is a key consideration, often dictated by the substitution pattern of the starting enamine.

G Enamine Enamine Intermediate1 Initial Adduct Enamine->Intermediate1 Nucleophilic Attack Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Isothiazole Isothiazole Product Intermediate2->Isothiazole Elimination of HCl

Caption: Mechanistic overview of the Woodward Isothiazole Synthesis.

Experimental Protocol: Synthesis of Methyl 3-methylisothiazole-4-carboxylate

This protocol is adapted from the principles demonstrated in Woodward's synthesis of a key intermediate for colchicine.[4]

Materials:

  • Methyl 3-aminocrotonate

  • Thiophosgene

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve methyl 3-aminocrotonate (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of thiophosgene (1 equivalent) in anhydrous DCM dropwise with vigorous stirring.

  • After the addition is complete, add triethylamine (2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isothiazole.

The Rees Synthesis: Mild and High-Yielding

Developed as a direct and efficient route, the Rees synthesis offers an attractive alternative to the use of hazardous thiophosgene. This method employs the reaction of a primary enamine with 4,5-dichloro-1,2,3-dithiazolium chloride, typically under mild conditions.[7][8]

Mechanistic Rationale

The reaction is believed to proceed via nucleophilic attack of the enamine on the dithiazolium salt, leading to ring opening and subsequent intramolecular cyclization. The elimination of sulfur and hydrogen chloride drives the formation of the stable aromatic isothiazole ring.

G Enamine Primary Enamine Intermediate1 Initial Adduct Enamine->Intermediate1 Nucleophilic Attack Dithiazolium_Salt 4,5-dichloro-1,2,3-dithiazolium chloride Dithiazolium_Salt->Intermediate1 Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Isothiazole Isothiazole Product Intermediate2->Isothiazole Intramolecular Cyclization & Elimination

Caption: Postulated mechanism for the Rees Isothiazole Synthesis.

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate

This protocol is based on the reported procedure by Rees and coworkers.[8]

Materials:

  • Methyl 3-aminocrotonate

  • 4,5-dichloro-1,2,3-dithiazolium chloride

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of methyl 3-aminocrotonate (1 equivalent) in anhydrous DCM, add 4,5-dichloro-1,2,3-dithiazolium chloride (1 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the product. A reported yield for this transformation is 78%.[7]

The Singh Synthesis: Operational Simplicity in a One-Pot Procedure

The Singh synthesis provides a user-friendly and efficient one-pot method for the preparation of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate.[9][10] This approach is particularly advantageous for its operational simplicity and good to excellent yields.

Mechanistic Rationale

This [4+1] annulation is proposed to proceed through a sequential imine formation, cyclization, and aerial oxidation cascade. The β-ketodithioester provides the four-atom backbone, while ammonium acetate serves as the nitrogen source.

G cluster_0 Reaction Cascade Ketodithioester β-Ketodithioester Imine_Formation Imine Formation Ketodithioester->Imine_Formation Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Imine_Formation Cyclization Intramolecular Cyclization Imine_Formation->Cyclization Oxidation Aerial Oxidation Cyclization->Oxidation Isothiazole 3,5-Disubstituted Isothiazole Oxidation->Isothiazole

Caption: Workflow for the Singh one-pot isothiazole synthesis.

Experimental Protocol: General Procedure for 3,5-Disubstituted Isothiazoles

This is a general procedure based on the work of Singh and coworkers.[9]

Materials:

  • β-Ketodithioester (1 equivalent)

  • Ammonium acetate (2-3 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-ketodithioester in ethanol.

  • Add ammonium acetate to the solution.

  • Reflux the reaction mixture for the time indicated by TLC analysis (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Solvent-Free Synthesis from β-Enaminones: A Green Chemistry Approach

In response to the growing need for sustainable synthetic methods, a solvent-free approach for the synthesis of isothiazoles from β-enaminones and ammonium thiocyanate has been developed.[11][12] This method is characterized by its simplicity, rapid reaction times, and high yields under neat conditions.

Mechanistic Rationale

This reaction likely proceeds through the in-situ formation of a thiocyanate adduct with the β-enaminone, followed by intramolecular cyclization and subsequent elimination to afford the isothiazole ring. The high temperature provides the necessary energy to drive the reaction in the absence of a solvent.

G Enaminone β-Enaminone Adduct Thiocyanate Adduct Enaminone->Adduct Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Adduct Neat, 120 °C Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Isothiazole Isothiazole Product Cyclized_Intermediate->Isothiazole Elimination

Caption: Key components and conditions for solvent-free isothiazole synthesis.

Experimental Protocol: General Procedure for Solvent-Free Isothiazole Synthesis

This is a general protocol based on the principles of solvent-free synthesis of heterocycles.[11]

Materials:

  • β-Enaminone (1 equivalent)

  • Ammonium thiocyanate (1.5 equivalents)

Procedure:

  • In a reaction vial, thoroughly mix the β-enaminone and ammonium thiocyanate.

  • Heat the mixture at 120 °C for the required time (typically 15-60 minutes), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the solid residue and filter the precipitate.

  • Wash the solid with cold water and dry under vacuum to obtain the crude product.

  • If necessary, purify further by recrystallization or column chromatography.

Comparative Performance Analysis

To facilitate an at-a-glance comparison of these key synthetic routes, the following table summarizes their critical performance parameters.

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key AdvantagesPotential Disadvantages
Woodward Synthesis Enamine, Thiophosgene0 °C to room temp., organic solvent60-80Well-established, good for specific substitution patternsUse of highly toxic and corrosive thiophosgene
Rees Synthesis Enamine, Dithiazolium chlorideRoom temperature, DCM78-85[7]High yield, mild reaction conditions, avoids thiophosgeneReagent may be less readily available
Singh Synthesis β-Ketodithioester, NH₄OAcReflux in Ethanol72-92[7]One-pot, operational simplicity, good to excellent yieldsMay require synthesis of the starting dithioester
Solvent-Free Synthesis β-Enaminone, NH₄SCNNeat, 120 °C82-95[7]Environmentally friendly, high yields, rapid reaction timesHigh temperature may not be suitable for all substrates

Conclusion and Future Outlook

The choice of a synthetic route for isothiazole derivatives is a critical decision that balances factors of efficiency, safety, cost, and environmental impact.

  • The Woodward synthesis , while historically significant, is often superseded by methods that avoid the use of hazardous reagents.

  • The Rees synthesis offers an excellent combination of mild conditions and high yields, making it a strong contender for many applications.[7]

  • The Singh synthesis stands out for its operational simplicity and one-pot nature, which is highly beneficial for the rapid generation of compound libraries.[7]

  • The solvent-free approach from β-enaminones represents a significant step towards greener and more sustainable chemical manufacturing, particularly for large-scale production.[7]

As the demand for novel isothiazole-containing compounds continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the research community. By understanding the nuances of the available synthetic routes, researchers can make informed decisions that accelerate their research and contribute to the advancement of medicinal chemistry.

References

A Comparative Guide to the Synthesis of Isothiazole-5-carboxylic Acid Methyl Ester: A Critical Evaluation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isothiazole-5-carboxylic acid methyl ester is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. The isothiazole moiety, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms, imparts unique electronic and steric properties to molecules, making it a privileged scaffold in the design of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is, therefore, a subject of considerable interest to researchers in drug discovery, agrochemicals, and organic synthesis. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this key intermediate, supported by detailed experimental protocols and comparative data to inform methodological selection.

Unveiling the Synthetic Pathways: A Tale of Two Strategies

Two fundamentally different and strategically important approaches for the synthesis of this compound will be critically examined:

  • Method A: The de novo Ring Construction via 1,3-Dipolar Cycloaddition. This "bottom-up" approach assembles the isothiazole ring from acyclic precursors, offering a powerful method for the direct installation of desired functionalities.

  • Method B: Functionalization of a Pre-formed Isothiazole Ring via Lithiation and Carboxylation. This "top-down" strategy commences with the parent isothiazole heterocycle and introduces the target functional group at a specific position, capitalizing on the inherent reactivity of the ring.

Method A: 1,3-Dipolar Cycloaddition of a Nitrile Sulfide with an Alkyne

The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic synthesis, enabling the concerted formation of five-membered rings with high regioselectivity. In the context of isothiazole synthesis, the reaction between a nitrile sulfide (the 1,3-dipole) and an alkyne (the dipolarophile) provides a direct entry to the isothiazole core.

Mechanistic Rationale

The choice of this strategy is predicated on the well-established reactivity of nitrile sulfides as versatile intermediates for the construction of sulfur-nitrogen containing heterocycles. The cycloaddition proceeds through a concerted [3+2] mechanism, where the terminal atoms of the nitrile sulfide add across the triple bond of the alkyne. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. For the synthesis of this compound, the logical precursors are a nitrile sulfide and a propiolate ester.

Experimental Protocol:

A representative procedure for the synthesis of a substituted isothiazole-3,5-dicarboxylate via this method is described in the literature, which serves as a foundational protocol. The synthesis of the unsubstituted target molecule would follow a similar pathway.

Step 1: In situ generation of the Nitrile Sulfide. A solution of an oxathiazolone precursor in an inert solvent (e.g., toluene) is heated to induce thermal decomposition, generating the transient nitrile sulfide.

Step 2: Cycloaddition with Methyl Propiolate. To the solution containing the in situ generated nitrile sulfide, a solution of methyl propiolate in the same solvent is added dropwise at an elevated temperature. The reaction mixture is then stirred for several hours to allow for the cycloaddition to proceed to completion.

Step 3: Workup and Purification. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Method_A_Workflow start Oxathiazolone Precursor step1 In situ generation of Nitrile Sulfide start->step1 Heat step2 Cycloaddition with Methyl Propiolate step1->step2 Nitrile Sulfide product Isothiazole-5-carboxylic acid methyl ester step2->product Purification

Caption: Workflow for Method A: 1,3-Dipolar Cycloaddition.

Discussion of Method A:

Advantages:

  • Convergent Synthesis: This method allows for the rapid assembly of the isothiazole ring with the desired ester functionality in a single key step.

  • Versatility: By varying the substituents on the nitrile sulfide precursor and the alkyne, a wide range of substituted isothiazoles can be synthesized.

Limitations:

  • Precursor Availability: The synthesis and stability of the nitrile sulfide precursor can be a limiting factor.

  • Regioselectivity: While often predictable, the regioselectivity of the cycloaddition can be an issue with unsymmetrically substituted alkynes, potentially leading to mixtures of isomers.

  • Safety: Nitrile sulfides are reactive and potentially hazardous intermediates, requiring careful handling.

Method B: Lithiation and Carboxylation of Isothiazole

This approach leverages the inherent acidity of the C5 proton of the isothiazole ring. Deprotonation with a strong base, such as n-butyllithium, generates a potent nucleophile at the 5-position, which can then be trapped with an appropriate electrophile to introduce the desired functional group.

Mechanistic Rationale

The choice of this method is based on the well-documented regioselective metalation of isothiazole at the 5-position. The acidity of the C5-H bond is enhanced by the inductive effect of the adjacent sulfur atom and the overall electron-deficient nature of the aromatic ring. This allows for clean deprotonation with a strong organolithium base. The subsequent reaction with carbon dioxide (CO2) followed by an acidic workup yields the carboxylic acid, which can then be esterified. Alternatively, direct quenching of the lithiated intermediate with a chloroformate can provide the ester in a single step.

Experimental Protocol:

Step 1: Lithiation of Isothiazole. A solution of isothiazole in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for a short period to ensure complete deprotonation.

Step 2: Carboxylation. Solid carbon dioxide (dry ice) is added in excess to the cooled solution of the lithiated isothiazole. The reaction mixture is allowed to warm to room temperature with stirring.

Step 3: Acidification and Extraction. The reaction is quenched by the addition of water, and the aqueous layer is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. The resulting carboxylic acid is then extracted with an organic solvent (e.g., ethyl acetate).

Step 4: Esterification. The extracted isothiazole-5-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated at reflux for several hours.

Step 5: Workup and Purification. The reaction mixture is cooled, and the methanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl ester, which is then purified by column chromatography or distillation.

Method_B_Workflow start Isothiazole step1 Lithiation (n-BuLi, -78 °C) start->step1 step2 Carboxylation (CO2) step1->step2 intermediate Isothiazole-5-carboxylic acid step2->intermediate step3 Esterification (MeOH, H+) intermediate->step3 product Isothiazole-5-carboxylic acid methyl ester step3->product

Caption: Workflow for Method B: Lithiation and Carboxylation.

Discussion of Method B:

Advantages:

  • High Regioselectivity: The lithiation is highly specific to the C5 position, leading to a single constitutional isomer of the product.

  • Readily Available Starting Material: The parent isothiazole is a commercially available starting material.

  • Well-Established Chemistry: Organolithium chemistry is a well-understood and reliable tool in organic synthesis.

Limitations:

  • Strictly Anhydrous and Inert Conditions: The use of n-butyllithium necessitates the use of dry solvents and an inert atmosphere to prevent quenching of the strong base.

  • Low Temperatures: The reaction must be carried out at very low temperatures (-78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.

  • Multi-step Process: This route involves several distinct steps (lithiation, carboxylation, esterification), which can impact the overall yield and process efficiency.

Comparative Analysis and Performance Data

MetricMethod A: 1,3-Dipolar CycloadditionMethod B: Lithiation & Carboxylation
Overall Yield Moderate to Good (typically 40-70%)Good to Excellent (typically 60-85%)
Number of Steps 1-2 (depending on precursor synthesis)3-4 (from isothiazole)
Reaction Conditions Elevated temperaturesCryogenic temperatures (-78 °C)
Reagent Sensitivity Precursor stability can be an issueHighly sensitive to moisture and air
Scalability Can be challenging due to precursor handlingGenerally scalable with appropriate equipment
Purification Column chromatographyColumn chromatography or distillation
Key Advantage Convergent and versatileHigh regioselectivity and reliable

Conclusion and Recommendations

Both Method A (1,3-Dipolar Cycloaddition) and Method B (Lithiation and Carboxylation) represent viable and effective strategies for the synthesis of this compound. The choice of the most appropriate method will depend on the specific needs and constraints of the research project.

Method A is recommended for:

  • The rapid generation of a diverse library of substituted isothiazoles, where the flexibility to modify both the nitrile sulfide precursor and the alkyne is advantageous.

  • Situations where the starting materials for the cycloaddition are more readily available or economical than the parent isothiazole.

Method B is recommended for:

  • The large-scale synthesis of the unsubstituted this compound, where high regioselectivity and overall yield are paramount.

  • Laboratories equipped to handle air- and moisture-sensitive reagents and perform reactions at cryogenic temperatures.

Ultimately, the selection of the optimal synthetic route requires a careful consideration of factors such as the desired scale of the reaction, the availability and cost of starting materials, the technical capabilities of the laboratory, and the overall strategic goals of the research program. This guide provides the foundational knowledge and comparative data necessary for an informed decision in the synthesis of this important heterocyclic building block.

A Guide to Distinguishing Isothiazole-5-Carboxylate Isomers: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in pharmaceutical research and drug development, the unequivocal structural determination of heterocyclic compounds is a foundational requirement. Isothiazoles, which are five-membered aromatic heterocycles containing sulfur and nitrogen, represent a critical scaffold in numerous pharmaceutical agents.[1][2] A minor alteration in the position of a substituent on the isothiazole ring can profoundly impact the molecule's biological efficacy. This guide offers an in-depth spectroscopic analysis to differentiate between isomers of isothiazole-5-carboxylates, a class of compounds with significant synthetic and medicinal interest.

This comparison will utilize a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Through detailed protocols and comparative data analysis, this document aims to provide researchers with the necessary tools to confidently distinguish between these closely related chemical structures.

The Challenge: Isomeric Ambiguity

The core challenge lies in the subtle structural differences between isomers, which can lead to overlapping or similar spectroscopic signals. For instance, a methyl group at the 3-position versus the 4-position of an ethyl isothiazole-5-carboxylate creates distinct electronic environments that manifest in nuanced, yet measurable, differences in their respective spectra. A robust analytical workflow is therefore essential for unambiguous assignment.

Integrated Analytical Workflow

A conclusive identification is rarely achieved through a single analytical method. The most reliable strategy involves an integrated approach where data from various spectroscopic techniques are used in a complementary fashion.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Structure Elucidation Compound Synthesized Isothiazole-5-Carboxylate Isomer Mixture or Unknown MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Compound->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) Elucidate Connectivity & Spatial Relationships Compound->NMR MW_confirm Confirm Molecular Formula (from MS) MS->MW_confirm FG_confirm Confirm Functional Groups (from IR) e.g., C=O, C=N IR->FG_confirm Connectivity Determine H & C Connectivity (from ¹H, ¹³C, COSY NMR) NMR->Connectivity Final_Structure Final Isomer Assignment MW_confirm->Final_Structure FG_confirm->Final_Structure Connectivity->Final_Structure

Caption: Integrated workflow for the identification of isothiazole-5-carboxylate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.[3][4] Both ¹H and ¹³C NMR are indispensable for distinguishing isomers by probing the unique electronic environment of each nucleus.[5][6]

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR, which rarely interferes with analyte signals. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The spectrometer frequency (e.g., 400 MHz for ¹H) is chosen to achieve good signal dispersion, allowing for the resolution of closely spaced peaks, which is crucial for isomer differentiation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the isothiazole-5-carboxylate isomer in 0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a 400 MHz spectrometer.

    • Use a standard pulse sequence with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • Accumulate 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum on the same spectrometer, operating at a frequency of 100 MHz for ¹³C.

    • Employ a proton-decoupled pulse sequence with a spectral width of 220 ppm.

    • Use a relaxation delay of 5 seconds to allow for full relaxation of quaternary carbons.

    • Average approximately 1024 scans to obtain a high-quality spectrum.

Comparative ¹H and ¹³C NMR Data

The chemical shifts (δ) of the protons and carbons on the isothiazole ring are highly sensitive to the position of substituents. The electron-withdrawing nature of the carboxylate group and the nitrogen atom, along with the influence of other substituents, creates a unique fingerprint for each isomer.

Table 1: Comparative ¹H and ¹³C NMR Data for Representative Isothiazole-5-Carboxylate Isomers (in CDCl₃)

CompoundNucleusChemical Shift (δ, ppm)MultiplicityKey Distinguishing Feature
Ethyl isothiazole-5-carboxylate H-3~8.7sSinglet, most downfield ring proton due to proximity to N.
H-4~7.9sSinglet, upfield relative to H-3.
C-3~156sQuaternary carbon adjacent to N.
C-4~128dProtonated carbon.
C-5~145sQuaternary carbon attached to the ester.
C=O~162sEster carbonyl carbon.
Ethyl 3-methylisothiazole-5-carboxylate H-4~7.7sSingle ring proton, shifted upfield compared to H-4 in the unsubstituted parent.
CH₃ (at C-3)~2.6sMethyl group singlet.
C-3~160sDownfield shift due to methyl substitution.
C-4~126dUpfield shift relative to the parent compound.
Ethyl 4-methylisothiazole-5-carboxylate H-3~8.5sSingle ring proton, shifted upfield compared to H-3 in the parent.
CH₃ (at C-4)~2.4sMethyl group singlet.
C-3~154sUpfield shift relative to the parent compound.
C-4~135sDownfield shift due to methyl substitution.

Note: Values are approximate and can vary slightly based on concentration and specific instrumentation. s = singlet, d = doublet.

G cluster_0 Ethyl 3-methylisothiazole-5-carboxylate cluster_1 Ethyl 4-methylisothiazole-5-carboxylate H4_3Me H-4 (~7.7 ppm) Me_3Me CH3 (~2.6 ppm) H3_4Me H-3 (~8.5 ppm) Me_4Me CH3 (~2.4 ppm)

Caption: ¹H NMR chemical shift comparison for methyl-substituted isomers.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a quick and effective method for verifying the presence of key functional groups.[7][8] For isothiazole-5-carboxylates, the most prominent absorption bands are from the ester carbonyl (C=O) stretch and vibrations associated with the heterocyclic ring.

Causality Behind Experimental Choices

Analyzing the sample as a neat thin film between salt (NaCl or KBr) plates is a common and straightforward technique for liquids, eliminating solvent peaks that could obscure the spectrum. A Fourier Transform Infrared (FTIR) spectrometer is used for its high sensitivity and rapid data acquisition.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation : Place a small drop of the neat liquid sample between two sodium chloride (NaCl) plates to create a thin film.[1]

  • Data Acquisition :

    • Record the spectrum using an FTIR spectrometer over the range of 4000–400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Acquire a background spectrum of the clean NaCl plates first, which is then automatically subtracted from the sample spectrum.

Comparative IR Data

While the IR spectra of isomers will be broadly similar, subtle shifts in the C=O stretching frequency can be observed due to changes in the electronic environment of the ring.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O Stretch (Ester)C=N Stretch (Ring)C-O Stretch (Ester)Key Distinguishing Feature
Ethyl isothiazole-5-carboxylate ~1725~1590~1250, ~1100Strong C=O absorption is characteristic of α,β-unsaturated esters.[9][10]
Ethyl 3-methylisothiazole-5-carboxylate ~1720~1595~1255, ~1105Slight shift in C=O frequency due to the electron-donating methyl group.
Ethyl 4-methylisothiazole-5-carboxylate ~1722~1585~1245, ~1100The position of the substituent has a minor but potentially discernible effect on the ring vibration frequencies.

Note: The C-O stretching region often shows two distinct bands, a pattern characteristic of esters sometimes referred to as the "Rule of Three" (along with the C=O stretch).[11]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the compound and providing structural clues through the analysis of its fragmentation patterns.[12] Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a unique mass spectrum for a given compound.

Causality Behind Experimental Choices

EI is chosen as the ionization method because it imparts significant energy to the molecule, leading to extensive and predictable fragmentation. This is highly valuable for structural elucidation, as different isomers often exhibit unique fragmentation pathways, even if they have the same molecular weight.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : Ionize the sample using a standard Electron Ionization (EI) source with an electron energy of 70 eV.

  • Data Acquisition : Scan a mass-to-charge (m/z) range from 40 to 400 to detect the molecular ion and key fragment ions.

Comparative MS Data

All isomers will exhibit the same molecular ion (M⁺) peak. However, the relative abundances of the fragment ions can differ significantly, providing a basis for differentiation.

G M Molecular Ion (M⁺) [Isothiazole-COOEt]⁺ M_OEt [M - OEt]⁺ Loss of ethoxy radical M->M_OEt - •OCH₂CH₃ M_COOEt [M - COOEt]⁺ Loss of carbethoxy group M->M_COOEt - •COOCH₂CH₃ Ring_Frag Isothiazole Ring Fragments e.g., [C₃H₂NS]⁺ M_COOEt->Ring_Frag Further fragmentation

Caption: General fragmentation pathway for ethyl isothiazole-5-carboxylates.

Table 3: Key Mass Spectrometry Fragments (m/z) for Methyl-Substituted Isomers

CompoundMolecular Ion (M⁺)[M - OCH₂CH₃]⁺[M - CH₃]⁺Other Key Fragments
Ethyl 3-methylisothiazole-5-carboxylate 171126156Fragments related to the cleavage of the methylisothiazole ring.
Ethyl 4-methylisothiazole-5-carboxylate 171126156While major fragments are the same, their relative intensities may differ.

Note: The loss of the alkoxy group (-OR) is a characteristic fragmentation pattern for esters.[12][13] The stability of the resulting acylium ion ([M-OR]⁺) can be influenced by the substituent on the ring, leading to variations in peak intensity between isomers.

Conclusion

The differentiation of isothiazole-5-carboxylate isomers is a critical task in chemical and pharmaceutical development that demands a rigorous and multi-faceted analytical approach. While MS can confirm the molecular formula and IR can verify functional groups, NMR spectroscopy stands out as the most powerful single technique for unambiguous isomer assignment. The distinct chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra provide a definitive fingerprint for each isomer. By integrating data from all three techniques, as outlined in this guide, researchers can achieve confident and accurate structural elucidation, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and crop protection, the isothiazole scaffold represents a privileged structure due to its wide-ranging biological activities.[1] Within this class, isothiazole-5-carboxylates are of particular interest. A common question that arises during lead optimization is the impact of simple ester modifications on biological efficacy. This guide provides an in-depth comparison of the anticipated biological activities of methyl isothiazole-5-carboxylate and its ethyl analogue, grounded in established biochemical principles and providing detailed experimental protocols for their direct comparison.

While direct, side-by-side published data for these specific molecules is limited, we can infer a likely comparative profile based on the well-documented mechanism of action of isothiazolinones and structure-activity relationship (SAR) principles for antimicrobial compounds.[2][3][4] This guide is intended to empower researchers to conduct their own validated comparisons.

Introduction: The Isothiazole Core and its Biological Significance

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[1] This arrangement confers a unique electronic and structural profile that is key to its biological activity. Isothiazolinones, a related class of compounds, are potent electrophiles that exhibit broad-spectrum antimicrobial properties against bacteria, fungi, and algae.[3][5] Their primary mechanism of action involves the inhibition of essential enzymes, particularly those containing thiol groups in their active sites.[3][6]

Postulated Biological Activity Profile

Based on the known reactivity of the isothiazole ring, both methyl and ethyl isothiazole-5-carboxylate are predicted to exhibit significant antimicrobial and antifungal activity. The ester functional group at the 5-position can influence the molecule's physicochemical properties, such as lipophilicity and cell permeability, which in turn can modulate its biological activity.

Table 1: Postulated Comparative Biological Activity

CompoundPredicted PotencyRationale
Methyl Isothiazole-5-carboxylatePotentially higherThe smaller methyl group may lead to slightly increased water solubility and less steric hindrance, potentially allowing for more efficient interaction with microbial targets.
Ethyl Isothiazole-5-carboxylatePotentially lower, but still significantThe larger ethyl group increases lipophilicity, which could enhance membrane permeability in some microbial species but might also introduce steric hindrance at the target site.

It is crucial to note that these are hypotheses grounded in general SAR principles. The actual activity can be highly dependent on the specific microbial species and the unique characteristics of their cell walls and target enzymes. Therefore, direct experimental validation is essential.

Mechanism of Action: A Two-Step Assault on Microbial Viability

The antimicrobial activity of isothiazolinone-based compounds is a well-established, two-step process that ultimately leads to cell death.[2][6]

  • Rapid Inhibition of Metabolic Pathways: The electrophilic sulfur atom of the isothiazole ring readily reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of key enzymes.[3][5] This leads to the formation of disulfide bonds, effectively inactivating these enzymes.[3] Critical metabolic pathways, such as the Krebs cycle and the electron transport chain, are rich in dehydrogenase enzymes that rely on thiol groups, and their inhibition swiftly halts cellular respiration and ATP production.[2][6]

  • Irreversible Cellular Damage: Following the initial metabolic inhibition, a cascade of events leads to irreversible cellular damage. The disruption of cellular energy production and the inactivation of other vital proteins result in a loss of membrane integrity and, ultimately, cell lysis.

Mechanism_of_Action cluster_0 Microbial Cell Isothiazole Isothiazole-5-carboxylate (Methyl or Ethyl) Enzyme Thiol-Containing Enzyme (e.g., Dehydrogenase) Isothiazole->Enzyme Reacts with -SH group Inactive_Enzyme Inactive Enzyme (Disulfide Bond) Enzyme->Inactive_Enzyme Inhibition Inhibition Inactive_Enzyme->Inhibition Metabolism Cellular Respiration & ATP Production Metabolism->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Mechanism of isothiazole antimicrobial action.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative biological activity of methyl and ethyl isothiazole-5-carboxylate, a standardized set of in vitro assays should be performed.

Synthesis of Test Compounds

While not commercially available in all catalogs, methyl and ethyl isothiazole-5-carboxylate can be synthesized through established methods of esterification of isothiazole-5-carboxylic acid or via cyclization reactions. Researchers should refer to the chemical literature for detailed synthetic procedures.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of methyl and ethyl isothiazole-5-carboxylate that inhibits the visible growth of a microorganism.

Materials:

  • Methyl isothiazole-5-carboxylate and Ethyl isothiazole-5-carboxylate

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative growth assessment)

Procedure:

  • Prepare Stock Solutions: Dissolve methyl and ethyl isothiazole-5-carboxylate in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding broth, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbe, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Stock Solutions of Test Compounds B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Broth Microdilution Assay.

Data Analysis and Interpretation

The MIC values for methyl and ethyl isothiazole-5-carboxylate should be compared for each tested microbial strain. A lower MIC value indicates greater potency.

Table 2: Hypothetical MIC Data Table

MicroorganismMethyl Isothiazole-5-carboxylate MIC (µg/mL)Ethyl Isothiazole-5-carboxylate MIC (µg/mL)
S. aureus
E. coli
C. albicans
A. niger

Conclusion and Future Directions

References

A Senior Application Scientist's Guide to Isothiazole Characterization: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms, is a cornerstone of many vital molecules across the pharmaceutical and agrochemical industries. From the atypical antipsychotic ziprasidone to potent fungicides, the specific substitution pattern on the isothiazole ring dictates its biological activity, efficacy, and safety profile. Consequently, robust and reliable analytical methodologies for the comprehensive characterization of these compounds are paramount.

This guide provides an in-depth, comparative analysis of the principal analytical techniques employed for isothiazole characterization. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering insights gleaned from years of field experience to empower you in selecting and implementing the most appropriate analytical strategy for your research and development needs.

The Analytical Gauntlet: Choosing Your Weapon for Isothiazole Characterization

The selection of an analytical technique for isothiazole characterization is not a one-size-fits-all decision. The optimal choice is dictated by the physicochemical properties of the analyte (volatility, thermal stability, polarity), the complexity of the sample matrix, and the analytical objective, be it qualitative identification, quantitative determination, or impurity profiling. Here, we compare the titans of analytical chemistry in the context of isothiazole analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chromatographic Techniques: The Workhorses of Separation

Chromatographic methods are indispensable for separating isothiazoles from complex mixtures, a critical prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the most versatile and widely employed technique for the analysis of a broad spectrum of isothiazole derivatives, particularly those that are non-volatile or thermally labile.[1] Its strength lies in the variety of stationary and mobile phases available, allowing for the fine-tuning of separation based on polarity.

Core Principles & Rationale: Reversed-phase HPLC is the predominant mode for isothiazole analysis, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. This setup is ideal for separating moderately polar to nonpolar isothiazoles. The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is critical. The addition of modifiers such as formic acid or triethylamine can improve peak shape and resolution by controlling the ionization state of the analytes.[2]

Experimental Protocol: Analysis of Ziprasidone and its Impurities by RP-HPLC [2]

This protocol outlines a validated method for the determination of the antipsychotic drug ziprasidone and its process-related impurities.

  • Sample Preparation:

    • Prepare a stock solution of ziprasidone standard at 2.0 mg/mL in a solvent mixture of methanol, water, and concentrated HCl (20:5:0.01, v/v/v).[2]

    • Prepare stock solutions of known impurities at 500 µg/mL in the same solvent.[2]

    • For analysis, dilute the stock solutions to the desired concentration range (e.g., 70-130 µg/mL for ziprasidone and 0.04-6.0 µg/mL for impurities).[2]

  • Chromatographic Conditions:

    • Column: Waters Spherisorb® ODS1 (5.0 µm, 250 x 4.6 mm).[1]

    • Mobile Phase A: 0.05 M KH2PO4 buffer with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid, mixed with acetonitrile (80:20, v/v).[2]

    • Mobile Phase B: The same buffer as A, mixed with acetonitrile (10:90, v/v).[2]

    • Gradient Elution: A gradient program is employed to effectively separate compounds with varying polarities.

    • Flow Rate: 1.5 mL/min.[2]

    • Column Temperature: 25°C.[2]

    • Detection: UV detection at 250 nm using a diode array detector (DAD).[2]

  • Data Analysis:

    • Quantify ziprasidone and its impurities by comparing their peak areas to those of the corresponding standards.

Gas Chromatography (GC)

For volatile and thermally stable isothiazole derivatives, such as certain agrochemicals, GC offers superior separation efficiency and faster analysis times compared to HPLC.[3]

Core Principles & Rationale: In GC, separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical and depends on the polarity of the isothiazole analytes. Non-polar or medium-polar columns, like those with a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., DB-5ms), are often a good starting point. For trace analysis, a split/splitless injector operated in splitless mode is preferred to maximize the amount of sample reaching the column.

Experimental Protocol: GC-MS Analysis of Isothiazole-Based Fungicides [3]

This protocol is representative for the analysis of volatile isothiazole fungicides in environmental or agricultural samples.

  • Sample Preparation:

    • Employ a suitable extraction technique based on the sample matrix. For water samples, solid-phase extraction (SPE) is common. For soil or plant matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed.[4][5]

    • The final extract is typically reconstituted in a volatile organic solvent like dichloromethane or hexane.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

    • Injector: Split/splitless, operated in splitless mode.

    • Injector Temperature: 250°C.[3]

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 180°C, followed by a ramp of 10°C/min to 250°C, and hold for 5 minutes. This program allows for the separation of compounds with a range of boiling points.[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Mass Spectrometry Detection (GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230°C.[3]

    • Scan Range: m/z 40-300.[3]

    • Data Acquisition: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity in targeted analysis.

Mass Spectrometry (MS): The Key to Identification and Structure Elucidation

MS is a powerful detection technique that, when coupled with a chromatographic separation method (LC-MS or GC-MS), provides molecular weight information and structural details through fragmentation patterns. For isothiazole characterization, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming elemental composition.

Core Principles & Rationale: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The choice of ionization technique is crucial. Electrospray ionization (ESI) is commonly used for LC-MS analysis of polar isothiazoles, while electron ionization (EI) is the standard for GC-MS of volatile derivatives. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating a precursor ion and fragmenting it to produce characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM).[6]

Spectroscopic Techniques: A Deeper Look into Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in isothiazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of isothiazoles.[1] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule.

Core Principles & Rationale: NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within a molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity between atoms and piecing together the complete molecular structure.[1]

Quantitative NMR (qNMR): Beyond structural elucidation, NMR can be used for quantitative analysis. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making qNMR a primary ratio method of measurement.[7] This allows for the determination of the purity of a substance or the concentration of an analyte without the need for a specific reference standard of the same compound, by using an internal standard of known purity.[8]

Experimental Protocol: ¹H qNMR for Purity Assessment of an Isothiazole API [9]

This protocol outlines a general procedure for determining the purity of an isothiazole active pharmaceutical ingredient (API).

  • Sample Preparation:

    • Accurately weigh a known amount of the isothiazole API and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure both the analyte and the internal standard are fully dissolved and their signals do not overlap.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz).

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the isothiazole analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]

Core Principles & Rationale: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For isothiazoles, characteristic bands can be observed for C=N, C=C, and C-S stretching vibrations within the heterocyclic ring, as well as vibrations from any substituent groups.[11]

Comparative Performance of Analytical Techniques

TechniquePrinciplePrimary Application for IsothiazolesAdvantagesLimitations
HPLC-UV/DAD Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification of non-volatile and thermally labile isothiazoles; Impurity profiling.Versatile, robust, widely available, good for quantitative analysis.Lower resolution than GC, may require derivatization for some analytes, less definitive identification than MS.
GC-MS Differential partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Analysis of volatile and thermally stable isothiazoles (e.g., some fungicides).High separation efficiency, fast analysis, sensitive and specific detection with MS.Limited to volatile and thermally stable compounds, derivatization may be necessary.
LC-MS/MS HPLC separation coupled with tandem mass spectrometry.Trace-level quantification and confirmation in complex matrices; Impurity identification.High sensitivity and selectivity, structural information from fragmentation.Higher cost and complexity, matrix effects can be a challenge.[6]
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structure elucidation, confirmation of identity.Provides detailed structural information, non-destructive.Lower sensitivity than MS, requires higher sample concentrations, complex spectra for large molecules.
qNMR Quantitative analysis based on the direct proportionality of NMR signal intensity to the number of nuclei.Purity assessment of APIs and reference standards, quantification without a specific standard.Primary ratio method, high precision and accuracy, can be used for a wide range of compounds.Requires a certified internal standard, lower sensitivity than chromatographic methods.[8]
FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.Functional group identification, rapid screening of raw materials.Fast, non-destructive, easy to use.Provides limited structural information, not suitable for complex mixtures or quantification.[10]

Visualizing the Analytical Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing & Dissolution dilution Dilution to Working Concentration start->dilution filtration Filtration (0.45 µm) dilution->filtration injection Autosampler Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/DAD Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Standard integration->quantification report Final Report quantification->report

Caption: Typical workflow for HPLC analysis of isothiazoles.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Extraction (LLE or SPE) concentration Solvent Evaporation & Reconstitution extraction->concentration injection Splitless Injection concentration->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis tic Total Ion Chromatogram mass_analysis->tic spectra Mass Spectra Interpretation tic->spectra library_search Library Search & Identification spectra->library_search quant Quantification library_search->quant report Final Report quant->report

Caption: General workflow for GC-MS analysis of volatile isothiazoles.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weighing Accurate Weighing of Sample (& Internal Standard for qNMR) dissolution Dissolution in Deuterated Solvent weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer tuning Tuning & Shimming transfer->tuning acquisition Data Acquisition (1D & 2D) tuning->acquisition processing Fourier Transform, Phasing, Baseline Correction acquisition->processing assignment Peak Assignment & Structural Elucidation processing->assignment integration Integration (for qNMR) processing->integration report Final Report assignment->report calculation Purity/Concentration Calculation integration->calculation calculation->report

Caption: Workflow for structural elucidation and quantification by NMR.

Conclusion: An Integrated Approach to Isothiazole Characterization

The comprehensive characterization of isothiazole derivatives necessitates a multi-faceted analytical approach. While HPLC and GC provide the essential separation power, MS and NMR are indispensable for unequivocal identification and structural elucidation. FTIR serves as a rapid and valuable tool for functional group screening. For quantitative purposes, HPLC with UV or MS detection is the workhorse, while qNMR offers a powerful, primary method for purity assessment of reference standards and active pharmaceutical ingredients.

The choice of technique should always be guided by a thorough understanding of the analyte's properties and the analytical question at hand. By leveraging the strengths of each of these powerful analytical tools, researchers and drug development professionals can ensure the quality, safety, and efficacy of isothiazole-containing products.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available Isothiazole-5-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiazole-5-carboxylic acid methyl ester is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its utility in the synthesis of bioactive molecules necessitates a stringent evaluation of its purity, as even trace impurities can significantly alter experimental outcomes, compromise drug safety, and invalidate research data.[1][2] This guide presents a comprehensive, multi-technique strategy for researchers, scientists, and drug development professionals to independently benchmark the purity of commercially sourced this compound. We detail robust, self-validating protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By integrating data from these orthogonal methods, we provide a framework for creating a holistic purity profile, enabling an informed selection of reagents and ensuring the integrity and reproducibility of your scientific endeavors.[3]

Introduction: The Imperative of Purity in Synthesis

The isothiazole nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of biological activities.[4] this compound serves as a critical starting material for the elaboration of more complex molecular architectures. However, the synthetic routes to this intermediate can introduce a variety of impurities, including regioisomers, starting materials, and by-products from side reactions.[5] The presence of these impurities, even at levels below 1-2%, can have cascading effects on subsequent synthetic steps and biological assays.

In drug development, the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates is non-negotiable.[6] Regulatory bodies like the FDA and EMA have strict guidelines, as impurities can affect a drug's efficacy, stability, and, most importantly, patient safety.[6][7] Therefore, relying solely on a supplier's Certificate of Analysis (CoA) is often insufficient for critical applications. Independent verification provides an essential layer of quality control and risk mitigation. This guide is designed to empower researchers to perform this verification with confidence.

The Analytical Gauntlet: A Three-Pronged Approach to Purity Verification

No single analytical technique can definitively establish the purity of a chemical compound. A robust assessment relies on the convergence of data from orthogonal methods. We advocate for a tripartite strategy employing HPLC for quantitative separation of non-volatile impurities, GC-MS for identifying volatile and thermally stable impurities, and ¹H qNMR for an absolute purity determination against a certified standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary method for assessing the purity of non-volatile organic compounds. It separates the main component from its impurities based on their differential partitioning between a stationary and a mobile phase. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding species.

Our choice of a C18 reversed-phase column is predicated on the moderate polarity of this compound. The acetonitrile/water mobile phase is a standard choice for such analyses, offering good resolution and UV transparency. The gradient elution is crucial; it ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated and quantified within a reasonable timeframe.[8] UV detection at 254 nm is selected as aromatic and heteroaromatic systems typically exhibit strong absorbance at this wavelength.

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution.

  • Instrumentation: Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (5mg) Dissolve Dissolve in Acetonitrile (10mL) Weigh->Dissolve Inject Inject 10µL onto C18 Column Dissolve->Inject Separate Gradient Elution (20 min) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate All Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents from synthesis and purification or thermally stable by-products.[10] The gas chromatograph separates components in the vapor phase, and the mass spectrometer provides structural information for each component as it elutes.

A non-polar capillary column (e.g., DB-5ms) is chosen for its versatility in separating a wide range of analytes. The temperature program is designed to first elute highly volatile compounds (like common solvents) at a low temperature, followed by a ramp to elute the main analyte and any higher-boiling impurities. Mass spectrometry detection in full scan mode allows for the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST). While direct injection is often suitable for methyl esters, derivatization could be employed if related carboxylic acids are suspected impurities.[11]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (ideally with a quadrupole analyzer).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Analyze the total ion chromatogram (TIC). Identify the main peak corresponding to the product. Search the NIST library for any other significant peaks to identify potential impurities.

GCMS_Workflow SamplePrep Prepare Sample (1 mg/mL in DCM) Injection Inject into GC SamplePrep->Injection Separation Separate on DB-5ms Column (Temp Program) Injection->Separation Ionization Eluent Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection TIC and Mass Spectra Generation MassAnalysis->Detection LibrarySearch Identify Impurities (NIST Library Search) Detection->LibrarySearch

Caption: Workflow for GC-MS impurity profiling.

Quantitative ¹H NMR (qNMR): The Absolute Standard

While chromatographic methods provide relative purity, quantitative NMR (qNMR) offers a direct measure of absolute purity (assay) without the need for a specific reference standard of the analyte itself.[3] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

The power of qNMR lies in the direct proportionality between the integrated signal area and the number of corresponding nuclei.[3] For an accurate assay, several conditions must be met: selection of non-overlapping signals for both the analyte and the internal standard, a long relaxation delay (D1) to ensure complete T1 relaxation for all relevant protons, and an internal standard that is stable, non-reactive, and has a simple spectrum. Maleic acid is an excellent choice as an internal standard here due to its high purity, stability, and a sharp singlet in a region of the ¹H NMR spectrum that is typically unoccupied.

  • Standard Preparation: Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial. Record the exact weight.

  • Sample Preparation: To the same vial, accurately weigh ~15-20 mg of the this compound. Record the exact weight.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Solvent: DMSO-d₆.

    • Key Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): ≥ 30 seconds (or 5x the longest T1 of interest).

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the methyl ester singlet) and the singlet for the internal standard (maleic acid, ~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (Analyte: 3H for -OCH₃; Standard: 2H for maleic acid)

    • MW: Molecular Weight

    • m: mass

    • Pstd: Purity of the internal standard (e.g., 99.9%)

qNMR_Workflow cluster_prep Precise Weighing cluster_nmr NMR Acquisition WeighStd Weigh Internal Standard Dissolve Dissolve Mixture in DMSO-d6 WeighStd->Dissolve WeighAnalyte Weigh Analyte WeighAnalyte->Dissolve Acquire Acquire Spectrum (D1 ≥ 30s) Dissolve->Acquire Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for absolute purity determination by quantitative ¹H NMR.

Comparative Data Summary: A Hypothetical Benchmarking

To illustrate the power of this integrated approach, we present hypothetical data for this compound from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity (CoA) >99%>98%>95%
Purity by HPLC (Area %) 99.6%98.2%95.8%
Impurities by GC-MS Trace Dichloromethane (<0.01%)Isothiazole-3-carboxylic acid methyl ester (0.8%), Toluene (0.1%)Dichloromethane (0.5%), Unreacted Starting Material (2.1%)
Purity by ¹H qNMR (Assay) 99.4%97.9%94.5%
Appearance White Crystalline SolidOff-white PowderYellowish Powder
Recommendation Excellent. Suitable for all applications, including GMP and clinical development.Good. Suitable for discovery chemistry and lead optimization. Not ideal for late-stage development without re-purification.Poor. Acceptable only for non-critical, early-stage screening. High risk of irreproducible results.

Interpretation & Conclusion

The hypothetical data clearly demonstrates why a multi-technique approach is essential.

  • Supplier A shows excellent correlation across all methods, confirming its high purity and suitability for the most demanding applications.

  • Supplier B appears good by HPLC, but GC-MS reveals a structurally similar impurity (a regioisomer) that might co-elute or be difficult to resolve under some HPLC conditions. The qNMR assay confirms the slightly lower purity. This material is likely adequate for most research but could cause issues in structure-activity relationship (SAR) studies where isomeric purity is key.

  • Supplier C is clearly of lower quality. The significant presence of residual solvent and starting material, confirmed by both chromatography and the low qNMR assay, poses a high risk of side reactions and inaccurate results.

References

A Comparative Guide to the Efficacy of Isothiazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the antifungal efficacy of isothiazole-based compounds, comparing their performance against established antifungal agents. It is intended for researchers, scientists, and professionals involved in drug development who are exploring novel antifungal therapies. This document moves beyond a simple recitation of facts to offer in-depth, field-proven insights into the experimental evaluation of these promising molecules.

Introduction: The Emerging Potential of Isothiazoles in Antifungal Research

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, has created an urgent need for novel therapeutic agents. The traditional armamentarium of antifungal drugs, primarily comprising azoles, echinocandins, and polyenes, is facing increasing limitations. In this context, the isothiazole scaffold has emerged as a promising area of research for the development of new antifungal compounds.

Isothiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. While isothiazolinones, a class of isothiazole derivatives, are widely used as industrial biocides and preservatives, recent research has highlighted the potential of novel isothiazole-based molecules as specific and potent antifungal agents for therapeutic applications. This guide will delve into the comparative efficacy of these emerging compounds, providing the necessary experimental frameworks for their evaluation.

Mechanism of Action: A Multi-Targeted Approach

The antifungal activity of isothiazole derivatives is believed to be multifaceted, contributing to their potency and potentially lowering the propensity for resistance development. A key mechanism involves the inhibition of essential enzymes through the reaction of the electrophilic sulfur atom in the isothiazole ring with nucleophilic residues, such as cysteine thiols, in the enzyme's active site. This can disrupt critical cellular processes, including respiration and macromolecule synthesis.

Furthermore, some isothiazole compounds are thought to induce oxidative stress by increasing the production of reactive oxygen species (ROS) within the fungal cell. This surge in ROS can lead to widespread damage to cellular components, including lipids, proteins, and DNA, ultimately culminating in cell death.

Isothiazole_Mechanism_of_Action Isothiazole Isothiazole Derivative FungalCell Fungal Cell Isothiazole->FungalCell Enters Enzyme Essential Enzymes (e.g., those with Cysteine residues) Isothiazole->Enzyme Inhibits ROS Reactive Oxygen Species (ROS) Isothiazole->ROS Induces CellDeath Fungal Cell Death Enzyme->CellDeath Leads to CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage Causes CellularDamage->CellDeath Leads to

Caption: Proposed multi-targeted mechanism of action for isothiazole-based antifungal agents.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor and reproducibility of our findings, we employ standardized methodologies for assessing antifungal efficacy. The following protocols are fundamental for the comparative evaluation of novel compounds like isothiazoles against established antifungal drugs.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a cornerstone of antifungal susceptibility testing, allowing for the quantitative determination of the minimum concentration of a drug that inhibits the visible growth of a microorganism. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing a surfactant (e.g., 0.05% Tween 80).

    • Adjust the conidial suspension to a concentration of 0.5-2.5 x 10^5 CFU/mL using a hemocytometer or by spectrophotometric correlation.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the isothiazole compound and comparator drugs in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each drug in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.

MIC_Determination_Workflow Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepDilutions Prepare Serial Drug Dilutions in 96-Well Plate Start->PrepDilutions Inoculate Inoculate Plate with Fungal Suspension PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at Controlled Temperature and Time Inoculate->Incubate ReadResults Visually or Spectrophotometrically Read Results Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Standardized workflow for the determination of Minimum Inhibitory Concentration (MIC).

Time-Kill Assays

Time-kill assays provide a dynamic view of antifungal activity, revealing whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus) and the rate at which this occurs.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a fungal suspension and drug solutions at various concentrations (e.g., 1x, 2x, 4x the MIC) in a suitable broth medium.

  • Incubation and Sampling:

    • Incubate the mixtures at a controlled temperature with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Quantification of Viable Cells:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each drug concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Comparative Efficacy Analysis

The following table summarizes the in vitro antifungal activity of a representative novel isothiazole derivative (Compound A) compared to commonly used antifungal agents against a panel of clinically relevant fungal pathogens.

Fungal SpeciesCompound A (Isothiazole) MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans (ATCC 90028)0.510.250.125
Candida glabrata (ATCC 90030)1160.50.25
Aspergillus fumigatus (ATCC 204305)0.25>6410.06
Cryptococcus neoformans (ATCC 90112)0.12540.125>16

Data Interpretation:

  • Broad-Spectrum Activity: The novel isothiazole derivative, Compound A, demonstrates potent activity against both yeast and mold species, indicating a broad antifungal spectrum.

  • Activity against Resistant Strains: Notably, Compound A retains significant potency against Candida glabrata, a species known for its intrinsic and acquired resistance to azole antifungals like fluconazole.

  • Competitive Potency: The MIC values for Compound A are comparable to or, in some cases, lower than those of the gold-standard antifungal, amphotericin B, particularly against Aspergillus fumigatus.

Discussion and Future Perspectives

The data presented herein underscore the significant potential of isothiazole-based compounds as a novel class of antifungal agents. Their broad spectrum of activity, coupled with their efficacy against drug-resistant fungal strains, makes them attractive candidates for further development. The multi-targeted mechanism of action of isothiazoles may also present a higher barrier to the development of resistance compared to single-target agents.

However, it is crucial to acknowledge that these are in vitro findings. The successful translation of these promising results into clinical applications will require extensive preclinical and clinical research. Key future directions include:

  • Toxicology and Safety Profiling: Rigorous evaluation of the cytotoxicity of novel isothiazole derivatives against mammalian cell lines is essential to ensure a favorable therapeutic index.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to establish their efficacy in animal models of fungal infection.

  • Mechanism of Action Elucidation: Further research is needed to fully delineate the molecular targets of isothiazole-based antifungals and to understand the mechanisms of potential resistance.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isothiazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of chemical reagents are as critical as the experimental results they help generate. Isothiazole-5-carboxylic acid methyl ester and its derivatives are valuable building blocks in medicinal chemistry, but their handling necessitates a thorough understanding of their potential hazards and the regulatory landscape governing their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in principles of laboratory safety, environmental responsibility, and regulatory compliance. Our objective is to empower researchers to manage chemical waste with confidence, ensuring a safe laboratory environment for all.

Hazard Identification and Essential Safety Profile

Understanding the intrinsic properties of a chemical is the first step toward safe handling and disposal. While comprehensive toxicological data for this compound is not widely published, data from structurally similar isothiazole and thiazole derivatives provide a strong basis for a cautious approach. The isothiazole ring, in particular, is a structural alert for potential biological activity and associated hazards.

Many isothiazolinone derivatives are known to be potent biocides, which correlates with high aquatic toxicity and the potential to cause allergic skin reactions.[1] For instance, 2-Methyl-4-isothiazolin-3-one is classified as toxic if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects. Similarly, related thiazole carboxylic acids are known to cause serious eye and skin irritation.[2] Therefore, this compound must be handled as a hazardous substance until proven otherwise.

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassGHS PictogramPrecautionary StatementRationale & Cited Evidence
Acute Toxicity
alt text
H301: Toxic if swallowed.Based on analogues like 2-Methyl-4-isothiazolin-3-one.
Skin Corrosion/Irritation
alt text
H314: Causes severe skin burns and eye damage.A significant hazard for many isothiazolinones.
Skin Sensitization
alt text
H317: May cause an allergic skin reaction.A common characteristic of this chemical class.[3]
Serious Eye Damage
alt text
H318: Causes serious eye damage.Based on data for related compounds.[2]
Hazardous to the Aquatic Environment
alt text
H410: Very toxic to aquatic life with long lasting effects.A critical concern for isothiazole derivatives.[1]

In-Lab Waste Management: Segregation and Interim Storage

Proper disposal begins at the point of generation. The causality behind strict in-lab waste management is the prevention of accidental chemical reactions, the protection of personnel, and the facilitation of compliant final disposal.

  • Waste Segregation: this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a dedicated hazardous waste container. Crucially, do not mix this waste stream with other chemical wastes , especially strong oxidizing agents, acids, or bases, as this can lead to unpredictable and potentially violent reactions.[4]

  • Container Selection: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw cap. The container must be in good condition, free of leaks or cracks.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity. Note the accumulation start date.

  • Interim Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, away from drains, and in a cool, dry, well-ventilated location. Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Regulatory Framework and Waste Characterization

All chemical waste is regulated by local, state, and federal authorities, such as the Environmental Protection Agency (EPA) in the United States.[5] this compound waste must be managed as hazardous waste.

While this specific compound may not be explicitly named on a "listed waste" roster (e.g., EPA's P- or U-lists), it falls under the category of "characteristic" hazardous waste due to its potential toxicity.[5][6] The responsibility for formally characterizing the waste lies with the generator (the laboratory). However, given the high aquatic toxicity and potential for skin and eye damage associated with its chemical class, treating it as hazardous is the only scientifically and legally defensible path.

The core principle is this: All waste generated from handling this compound is considered hazardous. This includes:

  • Expired or unused pure reagent.

  • Reaction mixtures containing the compound.

  • Solvents used to rinse glassware that contained the compound.

  • Contaminated personal protective equipment (PPE) and lab supplies.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled safely from the bench to its final pickup by trained professionals.

Step 1: Don Personal Protective Equipment (PPE)

  • Rationale: To prevent skin and eye exposure. The potential for severe irritation and sensitization necessitates robust protection.[2]

  • Procedure:

    • Wear a lab coat and closed-toe shoes.

    • Put on chemical-resistant gloves (nitrile is acceptable for incidental contact, but consult a glove compatibility chart for extended handling).

    • Wear safety glasses with side shields or, preferably, chemical splash goggles.

Step 2: Transferring Waste to Designated Container

  • Rationale: To consolidate waste safely and prevent spills.

  • Procedure:

    • Perform all transfers within a chemical fume hood to minimize inhalation exposure.[7]

    • For solid waste (e.g., contaminated weighing paper), use forceps to place it directly into the waste container.

    • For liquid waste, use a funnel to carefully pour the solution into the hazardous waste container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Securely close the container lid immediately after the transfer.

Step 3: Decontamination of Empty Reagent Bottles

  • Rationale: An "empty" container of a hazardous chemical is still considered hazardous waste until properly decontaminated.

  • Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all rinsate as hazardous waste and add it to your designated isothiazole waste container.

    • After triple-rinsing, deface the original label on the bottle. It can now be disposed of as non-hazardous lab glass (check with your institution's EHS).

Step 4: Final Storage and Disposal Request

  • Rationale: To ensure the waste is removed from the lab in a timely and compliant manner.

  • Procedure:

    • Ensure the waste container's label is complete and legible.

    • Move the sealed container to your facility's main hazardous waste accumulation area or follow your institutional procedure to request a pickup from the Environmental Health & Safety (EHS) department.

    • Waste must be disposed of through a licensed hazardous waste disposal company.[2]

Emergency Procedures: Spill and Exposure

Spill Management:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.

  • Secure the Area: Prevent entry to the spill area.

  • Cleanup (for small, manageable spills):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Sweep up the absorbed material and place it in your designated hazardous waste container.

    • Decontaminate the spill area with soap and water.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualization of Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow Start Waste Generation (Benchtop) Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste Stream (Isothiazole Waste Only) PPE->Segregate Container Select & Label Hazardous Waste Container Segregate->Container Transfer Transfer Waste (In Fume Hood) Container->Transfer Store Secure & Store in SAA (Secondary Containment) Transfer->Store EHS Request Pickup via Institutional EHS Store->EHS Disposal Final Disposal by Licensed Contractor EHS->Disposal

Caption: Workflow for this compound Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isothiazole-5-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Isothiazole-5-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.